molecular formula C10H5F6IO4 B057053 [Bis(trifluoroacetoxy)iodo]benzene CAS No. 2712-78-9

[Bis(trifluoroacetoxy)iodo]benzene

Katalognummer: B057053
CAS-Nummer: 2712-78-9
Molekulargewicht: 430.04 g/mol
InChI-Schlüssel: PEZNEXFPRSOYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) is a versatile and powerful hypervalent iodine(III) reagent that has become an indispensable tool in modern organic synthesis. Its primary research value lies in its role as a highly efficient, selective, and often environmentally benign oxidizing agent. A key application is the oxidative functionalization of C-H bonds, enabling the direct conversion of inert hydrocarbons into valuable carbonyl compounds, acetoxylated products, and other functionalized intermediates with high atom economy. PIFA is extensively employed for the oxidative coupling of phenols and related electron-rich aromatic systems, facilitating the construction of complex biaryl structures and natural product scaffolds. Furthermore, it serves as a mild and selective reagent for the oxidation of alcohols to carbonyls, and sulfides to sulfoxides or sulfones. Its mechanism of action involves ligand exchange and reductive elimination, where the iodine(III) center acts as a strong electrophile, accepting electrons and facilitating the formation of new bonds. The trifluoroacetate ligands are excellent leaving groups, promoting the reactivity of the intermediate. Compared to traditional heavy metal oxidants, PIFA offers significant advantages including lower toxicity, milder reaction conditions, and reduced metal contamination in products. It is particularly valuable in the synthesis of pharmaceuticals, materials, and complex natural products, where high selectivity and purity are paramount. Its solubility in common organic solvents like acetonitrile, dichloromethane, and trifluoroethanol further enhances its utility across a wide range of synthetic protocols.

Eigenschaften

IUPAC Name

[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZNEXFPRSOYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181584
Record name Bis(I,I-trifluoroacetoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2712-78-9
Record name Bis(trifluoroacetoxy)iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2712-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(I,I-trifluoroacetoxy)iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002712789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(I,I-trifluoroacetoxy)iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylbis(trifluoroacetato-O)iodine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (BIS(TRIFLUOROACETOXY)IODO)BENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/659SFV27XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of PIFA in Oxidation Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyliodine(III) bis(trifluoroacetate) (PIFA), a hypervalent iodine(III) reagent, has emerged as a versatile and powerful oxidizing agent in modern organic synthesis. Its appeal lies in its mild reaction conditions, broad functional group tolerance, and its ability to mediate a wide range of oxidative transformations, often serving as a less toxic alternative to heavy metal-based oxidants.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of PIFA in key oxidation reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

General Mechanistic Principles

The reactivity of PIFA stems from the electrophilic nature of the iodine(III) center, enhanced by the electron-withdrawing trifluoroacetate (B77799) groups. The general mechanism of PIFA-mediated oxidations often involves one of two primary pathways:

  • Ligand Exchange: The substrate, typically a nucleophile such as an alcohol, phenol (B47542), or amide, displaces one of the trifluoroacetate ligands on the iodine center. This is followed by reductive elimination, which transfers the substrate's functionality and reduces the iodine(III) to iodobenzene (B50100) (PhI).

  • Single-Electron Transfer (SET): In reactions with electron-rich substrates, PIFA can act as a one-electron oxidant, generating a radical cation intermediate.[2] This intermediate then undergoes further reaction, such as nucleophilic attack or rearrangement.

The specific pathway is highly dependent on the substrate and reaction conditions.

Oxidation of Alcohols

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While various oxidizing agents are available, PIFA offers a mild and often selective alternative.

Mechanism of Alcohol Oxidation

While the precise, universally accepted mechanism for the PIFA-mediated oxidation of alcohols is not extensively detailed in the literature, a plausible pathway can be proposed based on the known reactivity of hypervalent iodine reagents and general principles of alcohol oxidation. The reaction likely proceeds through an alkoxyiodane intermediate.

  • Ligand Exchange: The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic iodine center of PIFA and displacing a trifluoroacetate ligand to form a protonated alkoxyiodane intermediate.

  • Deprotonation: A base, which can be a trifluoroacetate anion or another basic species in the reaction mixture, removes the proton from the oxygen, yielding a neutral alkoxyiodane.

  • Reductive Elimination: In a concerted step, the base removes a proton from the carbon bearing the oxygen. The C-H bond electrons form a carbon-oxygen double bond, leading to the reductive elimination of iodobenzene and trifluoroacetic acid, and the formation of the corresponding aldehyde or ketone. This step is analogous to an E2-type elimination.[4]

Alcohol_Oxidation_Mechanism

Quantitative Data
Substrate TypeProductTypical Yield (%)Reference
Primary AlcoholsAldehydes57-95[2]
Secondary AlcoholsKetones75-98[2]

Table 1: Typical yields for the oxidation of primary and secondary alcohols.

Oxidation of Phenols

The oxidation of phenols with PIFA can lead to various products, most notably quinones. The regioselectivity of this reaction is influenced by the substitution pattern of the phenol.

Mechanism of Phenol Oxidation

The mechanism for the PIFA-mediated oxidation of phenols is still a subject of discussion, but it is generally believed to proceed through an aryloxyiodonium(III) intermediate.[6]

  • Ligand Exchange: The phenolic proton is exchanged with a trifluoroacetoxy group on PIFA to form an aryloxyiodonium(III) species.

  • Nucleophilic Attack: An external nucleophile (e.g., water, trifluoroacetate) or an intramolecular nucleophilic group attacks the aromatic ring. This can occur in a single step or via an intermediate oxenium ion.

  • Rearomatization/Further Oxidation: The resulting intermediate can then rearomatize or undergo further oxidation to yield the final quinone product.

Phenol_Oxidation_Mechanism

Quantitative Data and Experimental Protocol

The yields of quinones from phenol oxidation are generally good, as shown in the following table.

Phenol SubstrateOxidantSolventTime (min)Yield (%)Reference
Methyl 4-hydroxyphenylacetatePIFACH₃CN/H₂O2040[6]
1-NaphtholPIFACH₃CN/H₂O9078[6]

Table 2: Yields for the PIFA-mediated oxidation of selected phenols.

Experimental Protocol: General Procedure for the Dearomatization with PIFA [6]

To a stirred solution of the corresponding phenol or naphthol (1 mmol) in CH₃CN (6.50 mL) and H₂O (2 mL) at 0 °C, PIFA (1.2 mmol) is added. The reaction is monitored by TLC. After completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. Traditionally, this reaction requires harsh basic conditions. PIFA allows this transformation to proceed under milder, often acidic, conditions.[1][7]

Mechanism of PIFA-Mediated Hofmann Rearrangement

The PIFA-mediated Hofmann rearrangement follows a similar pathway to the classical reaction but is initiated by the hypervalent iodine reagent.

  • N-Iodination: The amide nitrogen attacks the iodine center of PIFA, leading to the formation of an N-iodoamide intermediate and displacement of a trifluoroacetate group.

  • Deprotonation: A base removes the acidic N-H proton, generating an N-iodoamide anion.

  • Rearrangement: The R group attached to the carbonyl carbon migrates to the nitrogen with concomitant expulsion of iodobenzene and trifluoroacetate, forming an isocyanate intermediate.

  • Hydrolysis/Trapping: In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine. If the reaction is performed in an alcohol solvent, a carbamate (B1207046) is formed.

Hofmann_Rearrangement_Mechanism

Oxidative Cyclization Reactions

PIFA is widely employed in the synthesis of various nitrogen- and oxygen-containing heterocycles through oxidative cyclization. The mechanism often involves the formation of a reactive intermediate that undergoes intramolecular cyclization.

Mechanism of Oxidative Cyclization of Unsaturated Amides

In the case of unsaturated amides, PIFA can initiate cyclization by activating either the nitrogen atom or the double bond. A common pathway involves the formation of a nitrenium ion intermediate.[8][9]

  • Nitrenium Ion Formation: The amide nitrogen attacks PIFA, and subsequent elimination of iodobenzene and trifluoroacetate generates a highly electrophilic nitrenium ion.

  • Intramolecular Cyclization: The alkene or alkyne moiety within the molecule acts as a nucleophile and attacks the nitrenium ion, leading to the formation of a new carbon-nitrogen bond and a cyclic intermediate.

  • Product Formation: The cyclic intermediate can then be trapped by a nucleophile (often a solvent molecule or the trifluoroacetate anion) and subsequently hydrolyzed to afford the final heterocyclic product.

Oxidative_Cyclization_Mechanism

Quantitative Data and Experimental Protocol

The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones provides a good example of this reaction class, with high yields and regioselectivity.[8][9]

Substrate (Substituent on Quinazolinone)ProductYield (%)Reference
H1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one81[9]
6-Me8-Methyl-1-(hydroxymethyl)-...83[9]
6-Cl8-Chloro-1-(hydroxymethyl)-...75[9]
8-Me6-Methyl-1-(hydroxymethyl)-...81[9]
8-Br6-Bromo-1-(hydroxymethyl)-...76[9]

Table 3: Yields for the PIFA-mediated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones.

Experimental Protocol: PIFA-mediated cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones [8][9]

To a solution of the 2-(3-butenyl)quinazolin-4(3H)-one (0.65 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 5 mL), a solution of PIFA (1.63 mmol) in TFE (20 mL) is added at 0 °C. The mixture is stirred for 24 hours at 0 °C. Saturated aqueous NaHCO₃ (20 mL) is then added, and the precipitate is filtered off. The filtrate is extracted with CH₂Cl₂ (3 x 25 mL), and the combined organic layers are dried over Na₂SO₄ and concentrated in vacuo. The residue is recrystallized from MeOH to give the final product.

Conclusion

Phenyliodine(III) bis(trifluoroacetate) is a highly effective and versatile reagent for a variety of oxidative transformations. Its ability to function under mild conditions makes it an invaluable tool in modern organic synthesis, particularly in the context of drug discovery and development where functional group tolerance is paramount. Understanding the core mechanistic principles of PIFA-mediated reactions, as outlined in this guide, enables chemists to harness its full potential for the efficient construction of complex molecules. Further research into the detailed mechanisms, especially for reactions like alcohol oxidation, will undoubtedly expand the synthetic utility of this remarkable reagent.

References

Physical and chemical properties of [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, commonly abbreviated as PIFA (Phenyliodine bis(trifluoroacetate)), is a hypervalent iodine(III) reagent that has emerged as a versatile and powerful tool in modern organic synthesis.[1][2][3] Its heightened reactivity compared to its analogue, (diacetoxyiodo)benzene (B116549) (PIDA), is attributed to the strong electron-withdrawing nature of the trifluoroacetoxy groups, enhancing its electrophilic character.[1][3][4] This guide provides a detailed overview of the core physical and chemical properties, experimental protocols, and key applications of PIFA, tailored for professionals in research and development.

Core Physical and Chemical Properties

PIFA is a white to off-white or pale yellow crystalline solid that is sensitive to moisture and light.[1][5][6][7][8][9][10] It is valued for its ability to mediate a wide range of oxidative transformations under mild conditions, often with high efficiency and selectivity.[1][2] Unlike many traditional heavy metal oxidants, PIFA is noted for its lower toxicity and environmental impact.[1]

Physical & Spectroscopic Data

The fundamental physical and identifying properties of this compound are summarized below.

PropertyValueCitations
IUPAC Name [phenyl-(2,2,2-trifluoroacetyl)oxy-λ³-iodanyl] 2,2,2-trifluoroacetate[11][12]
Synonyms PIFA, Phenyliodine(III) bis(trifluoroacetate), BTI, Iodobenzene (B50100) bis(trifluoroacetate)[6][8][10][12]
CAS Number 2712-78-9[5][6][7][13]
Molecular Formula C₁₀H₅F₆IO₄[5][12]
Molecular Weight 430.04 g/mol [7][12][13]
Appearance White to off-white/pale yellow crystalline powder[5][6][7][8]
Melting Point 121-125 °C (decomposes)[6][7][8][13][14]
Solubility Soluble in dichloromethane, THF, acetonitrile (B52724); reacts with water and alcohols. Insoluble in water.[6][7][8]
Stability Moisture and light sensitive.[8][9][10]
Spectral Data
TypeDataCitations
¹H NMR δ (ppm): 8.20 (d, J=7.8 Hz, 2H), 7.74 (t, J=7.4 Hz, 1H), 7.62 (t, J=7.8 Hz, 2H) (in CDCl₃)[4][14]
¹³C NMR δ (ppm): 113.7 (q, J=286.6 Hz), 123.7, 132.8, 134.5, 136.0, 162.0 (q, J=41.3 Hz)[4]
¹⁹F NMR δ (ppm): -73.5 (s)[4]

Synthesis and Experimental Protocols

PIFA can be readily synthesized in the laboratory. The following sections detail a common preparation method and a representative reaction protocol demonstrating its utility.

Synthesis of this compound

A standard laboratory procedure for synthesizing PIFA involves the oxidation of iodobenzene.[15] The workflow for a common method using Oxone as the oxidant is depicted below.

SynthesisWorkflow Iodo Iodobenzene & Trifluoroacetic Acid Mix Stir at 0°C Iodo->Mix Oxone Add Oxone (potassium peroxymonosulfate) portion-wise Mix->Oxone Exothermic Stir Stir at RT for 48h Oxone->Stir Filter Filter solid & concentrate filtrate Stir->Filter Product PIFA Product (Off-white solid) Filter->Product

Diagram: Workflow for the synthesis of PIFA.

Detailed Protocol:

  • Reagents: Iodobenzene, Trifluoroacetic acid, Oxone (potassium peroxymonosulfate), Chloroform (B151607).

  • Procedure:

    • In a round-bottom flask, dissolve iodobenzene in trifluoroacetic acid.

    • Cool the mixture in an ice bath to 0°C with vigorous stirring.[14]

    • Slowly add Oxone (1.5 equivalents) in portions to the stirred solution. The reaction is exothermic and cooling is necessary.[14]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 48 hours.[14]

    • Upon completion, suspend the resulting solid in chloroform and separate it by filtration.[14]

    • Concentrate the filtrate under reduced pressure to yield this compound as an off-white solid.[14] The product can be further purified by recrystallization from a mixture of trifluoroacetic acid and hexane (B92381) or from acetone/petroleum ether.[4][8][14]

Application in Hofmann Rearrangement

PIFA is a highly effective reagent for executing the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom.[1][15] This reaction proceeds under mildly acidic conditions using PIFA, offering an alternative to the classical method requiring strongly basic conditions.[15]

HofmannMechanism Amide R-CONH₂ (Primary Amide) Intermediate1 Nitrenium Ion Intermediate Amide->Intermediate1 + PIFA PIFA PIFA C₆H₅I(OCOCF₃)₂ Rearrange 1,2-Alkyl Shift (Rearrangement) Intermediate1->Rearrange Isocyanate R-N=C=O (Isocyanate) Rearrange->Isocyanate Hydrolysis Hydrolysis (H₂O) Isocyanate->Hydrolysis Amine R-NH₂ (Primary Amine) Hydrolysis->Amine - CO₂

Diagram: Simplified mechanism of the PIFA-mediated Hofmann rearrangement.

Detailed Protocol: Conversion of Cyclobutanecarboxamide (B75595) to Cyclobutylamine: [14]

  • Reagents: Cyclobutanecarboxamide, this compound (PIFA), aqueous acetonitrile.

  • Procedure:

    • Dissolve the cyclobutanecarboxamide in a mixture of acetonitrile and water.

    • Add PIFA to the solution and stir the reaction mixture.

    • The reaction is typically monitored by TLC for the disappearance of the starting amide.[4]

    • Upon completion, the reaction is quenched and worked up to isolate the primary amine, often as a salt (e.g., hydrochloride or trifluoroacetate) to aid in purification.[15]

Chemical Reactivity and Applications

PIFA's utility extends far beyond the Hofmann rearrangement. It is a key reagent for a multitude of transformations in organic synthesis, including:

  • Oxidative Cyclizations: It facilitates the synthesis of various nitrogen-containing heterocycles, such as indoles and oxadiazoles, through intramolecular cyclization reactions.[1][14][16]

  • Direct α-Hydroxylation of Ketones: PIFA enables the direct introduction of a hydroxyl group at the alpha position of ketones under acidic conditions.[3][14]

  • Deprotection Reactions: It is used for the chemoselective deprotection of functional groups like dimethoxybenzyl ethers.[8][14]

  • Oxidative Coupling and Dearomatization: The reagent is employed in various C-H functionalization and dearomatization reactions.[1][14]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard and Precautionary Data
CategoryInformationCitations
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7][9][15]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][15]
Handling & Storage Store in a cool, dry, well-ventilated place (recommended 0-8°C).[5][6] Keep container tightly closed and protected from light and moisture.[9][10] Store under an inert atmosphere.[6][10]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[9][9]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this reagent.[7][9][17] Proper engineering controls, such as a fume hood, should be used to minimize exposure.[9][17]

References

[Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2712-78-9

Synonyms: PIFA (Phenyliodine bis(trifluoroacetate)), BTI

This technical guide provides an in-depth overview of [Bis(trifluoroacetoxy)iodo]benzene, a hypervalent iodine(III) reagent widely utilized in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, commonly abbreviated as PIFA, is a powerful and versatile oxidizing agent.[1][2] Its heightened reactivity compared to its analogue, (diacetoxyiodo)benzene (B116549) (PIDA), is attributed to the strong electron-withdrawing nature of the trifluoroacetate (B77799) ligands, which enhances the electrophilicity of the iodine atom.[1][3] This property makes PIFA an effective reagent for a broad spectrum of oxidative transformations under mild conditions.[1] It serves as a valuable alternative to heavy-metal-based oxidants due to its relatively low toxicity and environmental impact.[1] PIFA is instrumental in various synthetic reactions, including oxidative cyclizations, rearrangements, aminations, and functional group transformations.[1][4]

Physicochemical and Spectral Data

PIFA is a white to off-white crystalline powder that is sensitive to moisture and light.[1][5] It is soluble in solvents like dichloromethane (B109758) and THF but reacts with water and alcohols.[1]

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₅F₆IO₄[3]
Molecular Weight 430.04 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Melting Point 121-125 °C (decomposes)[1][6]
Solubility Soluble in dichloromethane, THF; reacts with water and alcohols. Insoluble in water.[1][7]
Density 1.98 g/cm³[2]
Spectral Data
TypeDataReference(s)
¹H NMR (CDCl₃) δ: 8.22 (d, 2H, J=7.5 Hz), 7.75 (t, 1H, J=4.4 Hz), 7.62 (t, 2H, J=7.5 Hz)[3]
¹³C NMR δ: 113.7 (q, J=286.6 Hz), 123.7, 132.8, 134.5, 136.0, 162.0 (q, J=41.3 Hz)[3]
¹⁹F NMR δ: -73.5 (s)[3]

Synthesis and Preparation

PIFA is typically synthesized by the oxidation of iodobenzene (B50100). Several methods have been reported, with a common approach involving the use of an oxidizing agent in the presence of trifluoroacetic anhydride (B1165640) or trifluoroacetic acid.

General Synthesis Workflow

The general workflow for the synthesis of PIFA involves the oxidation of an aryl iodide, followed by purification.

SynthesisWorkflow A Iodoarene (e.g., Iodobenzene) D Reaction Mixture (Stirring at 0-2 °C, then RT) A->D B Oxidizing Agent (e.g., Sodium Percarbonate, Oxone) B->D C Trifluoroacetic Anhydride & Dichloromethane (Solvent) C->D E Filtration (Remove inorganic salts) D->E F Solvent Evaporation E->F G Purification (e.g., Trituration with Hexane) F->G H This compound (PIFA) G->H

General workflow for the synthesis of PIFA.
Experimental Protocol: Synthesis from Iodobenzene using Sodium Percarbonate

This protocol is adapted from a reported procedure for the convenient preparation of PIFA.[5]

Materials:

  • Iodobenzene (5 mmol)

  • Trifluoroacetic anhydride ((CF₃CO)₂O) (12 mL)

  • Dichloromethane (CH₂Cl₂) (40 mL)

  • Sodium percarbonate (2.1 g, 13.4 mmol)

  • Hexane

Procedure:

  • A solution of iodobenzene in a mixture of trifluoroacetic anhydride and dichloromethane is prepared in a flask.

  • The solution is cooled with stirring to 0-2 °C in an ice bath.

  • Sodium percarbonate is added portion-wise to the cooled solution.

  • The reaction mixture is stirred for 2 hours at 0-2 °C and then for approximately 18 hours at room temperature.

  • The precipitated sodium trifluoroacetate is removed by filtration under reduced pressure and washed with dichloromethane.

  • The combined filtrates are concentrated by evaporation under vacuum.

  • The resulting solid residue is triturated with hexane, collected by filtration, washed with hexane, and air-dried to yield this compound as a colorless solid.[5] The product is typically 98-99% pure by iodometry and may not require further recrystallization.[5]

Applications in Organic Synthesis

PIFA is a cornerstone reagent for a multitude of oxidative transformations. Its high reactivity enables reactions that are often sluggish or inefficient with other reagents.

Hofmann Rearrangement

PIFA is notably used to facilitate the Hofmann rearrangement of primary amides to amines under mildly acidic conditions.[6][8] This reaction proceeds with one less carbon atom and is a valuable method for synthesizing primary amines.[8]

Reaction Mechanism: The reaction involves the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.

HofmannRearrangement cluster_0 Amide Primary Amide (R-CONH₂) N_Iodoamide N-Iodoamide Intermediate Amide->N_Iodoamide + PIFA Isocyanate Isocyanate (R-N=C=O) N_Iodoamide->Isocyanate Rearrangement - PhI - 2 CF₃COOH Iodobenzene PhI TFA 2 CF₃COOH CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂ CO2 CO₂ PIFA PIFA PhI(OCOCF₃)₂ H2O H₂O

Mechanism of PIFA-mediated Hofmann rearrangement.

Experimental Protocol: Hofmann Rearrangement of Cyclobutanecarboxamide This is a representative procedure for the acidic Hofmann rearrangement.[6]

  • A solution of the primary amide (e.g., cyclobutanecarboxamide) is prepared in an aqueous organic solvent mixture (e.g., acetonitrile/water).

  • This compound is added to the solution.

  • The reaction is stirred at room temperature until completion (monitored by TLC or other appropriate methods).

  • The resulting primary amine is initially formed as its trifluoroacetate salt.

  • The product can be isolated and, if desired, converted to a more stable salt, such as the hydrochloride, to facilitate purification.[6]

Oxidative Cyclizations

PIFA is widely employed in intramolecular cyclization reactions to synthesize a variety of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and natural products.[4] Examples include the synthesis of indoles from N-styrylbenzamides and pyrroles.[4]

Other Key Applications
  • α-Hydroxylation of Ketones: PIFA facilitates the direct hydroxylation of ketones at the α-position under acidic conditions.

  • Oxidative Deprotection: It is used for the cleavage of dithianes and thioacetals to regenerate the parent carbonyl compounds.[4][6]

  • Synthesis of 1,3,4-Oxadiazoles: PIFA mediates the oxidative cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles.

  • Functionalization of Alkenes and Alkynes: The reagent promotes various functionalizations, including vicinal dioxygenation of olefins and esterification of alkynes via carbon-carbon triple bond cleavage.[1][4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification
Hazard StatementDescriptionGHS Pictogram
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)
H335 May cause respiratory irritationGHS07 (Exclamation Mark)
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a dust mask or work in a well-ventilated area.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed. The compound is sensitive to light and moisture and should be stored under an inert atmosphere.[5]

  • Incompatibilities: Incompatible with strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound (PIFA) is a highly effective and versatile hypervalent iodine(III) reagent with broad applicability in modern organic synthesis. Its ability to act as a powerful oxidant under mild conditions makes it an invaluable tool for a wide range of transformations, including the Hofmann rearrangement, oxidative cyclizations, and various functional group interconversions. While its reactivity is a significant advantage, proper safety precautions are essential when handling this compound. The continued development of PIFA-mediated reactions is expected to provide further innovative solutions for the synthesis of complex molecules in the pharmaceutical and chemical industries.

References

[Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Bis(trifluoroacetoxy)iodo]benzene, commonly abbreviated as PIFA (Phenyliodine bis(trifluoroacetate)), is a hypervalent iodine(III) reagent widely employed in organic synthesis.[1] Its utility as a powerful and versatile oxidizing agent makes it invaluable for a range of chemical transformations, including oxidative couplings, aminations, and the synthesis of heterocyclic compounds.[1][2][3][4] While an effective reagent, its reactivity necessitates a thorough understanding of its hazard profile and strict adherence to safety and handling protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to the use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[5] The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[5][6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6][8]

  • H335: May cause respiratory irritation.[6][9]

Signal Word: Warning[5][6][7]

The toxicological properties of this compound have not been fully investigated, and it is crucial to handle it with the assumption that it may have other adverse health effects.[5][7]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C10H5F6IO4[7][10]
Molecular Weight 430.04 g/mol [7][8]
Appearance White to off-white/pale yellow crystalline powder[1][10][11]
Melting Point 121-125 °C (decomposes)[1][3][11]
Solubility Insoluble in water. Slightly soluble in chloroform, dichloromethane, and DMSO.[5][11]
Stability Moisture and light sensitive.[1][5][9][11]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][9] For procedures that may generate dust, use a chemical fume hood.[9]

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) start Handling This compound eye_protection Eye Protection: Chemical safety goggles (conforming to EN166 or NIOSH standards) start->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (inspect before use) start->hand_protection body_protection Body Protection: Lab coat start->body_protection respiratory_protection Respiratory Protection: Required if dust is generated or ventilation is inadequate. Use NIOSH/MSHA or EN 136 approved respirator. start->respiratory_protection Dust generation?

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling Procedures
  • Avoid contact with skin and eyes.[5][9]

  • Do not breathe dust.[5][9] Minimize dust generation and accumulation.[5]

  • Wash hands thoroughly after handling and before breaks.[5][9]

  • Use personal protective equipment as required.[5]

  • Do not ingest. If swallowed, seek immediate medical assistance.[5]

Storage Conditions
  • Keep in a dry, cool, and well-ventilated place.[5][9]

  • Keep container tightly closed.[5][9]

  • Store under an inert gas atmosphere.[9]

  • Protect from light and moisture.[1][5][9][11]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[5][9][10]
Skin Contact Take off contaminated clothing and wash before reuse. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[5][9][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[5][9][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Get medical attention.[5][10]
Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Spill_Response cluster_spill Accidental Release Workflow start Spill Occurs evacuate Evacuate personnel to safe areas start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, goggles, lab coat) ventilate->ppe contain Contain the spill ppe->contain cleanup Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust. contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate disposal Dispose of waste according to local, state, and federal regulations. Do not let product enter drains. decontaminate->disposal report Report the incident disposal->report

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be produced, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide, and gaseous hydrogen fluoride (B91410) (HF).[5]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5][9]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment.[5] It should not be released into drains.[5][9]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its hazardous properties demand a high level of respect and care. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety, including a thorough understanding of emergency procedures, is essential for maintaining a safe and productive laboratory environment.

References

Navigating the Solubility of [Bis(trifluoroacetoxy)iodo]benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, is a hypervalent iodine(III) reagent renowned for its potent and selective oxidizing capabilities in a vast array of organic transformations. Its efficacy in mediating reactions such as Hofmann rearrangements, oxidative cyclizations, and aminations has cemented its role as an indispensable tool in synthetic chemistry. However, understanding its solubility profile in common organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating product purification. This technical guide provides a comprehensive overview of the available solubility data for PIFA, details a general experimental protocol for its determination, and presents a logical workflow for assessing its solubility.

I. Solubility Profile of this compound (PIFA)

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a compilation of qualitative and semi-quantitative information from various sources provides valuable guidance for solvent selection.

SolventFormulaTypeSolubilitySource
Dichloromethane (DCM)CH₂Cl₂ChlorinatedSoluble / Slightly Soluble[1][2][3]
Tetrahydrofuran (THF)C₄H₈OEtherSoluble
ChloroformCHCl₃ChlorinatedSlightly Soluble[1][2][3]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSulfoxideSlightly Soluble[1][2][3]
AcetonitrileCH₃CNNitrileSoluble[4]
MethanolCH₃OHAlcoholSoluble
WaterH₂OProticInsoluble[2][3][5]
Trifluoroacetic AcidCF₃COOHCarboxylic AcidSoluble (used for recrystallization)

It is important to note that in one study, the solubility of PIFA was measured in dichloromethane, acetonitrile, diethyl ether, tetrahydrofuran, toluene, and hexanes, although the specific quantitative results were not detailed in the available abstract[6]. This suggests that while PIFA is generally soluble in many common organic solvents, the extent of solubility can vary.

II. Experimental Protocol for Determining Solubility

For instances where precise solubility data is critical, the following general experimental protocols, based on established methodologies like the shake-flask method and modern spectroscopic techniques, can be employed.

A. Gravimetric Method (Shake-Flask)

This traditional and reliable method involves saturating a solvent with the solute and then determining the concentration of the dissolved solid.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

2. Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation[7].

  • Record the initial mass of the solid.

  • Add a known volume of the desired organic solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded as solubility is temperature-dependent.

  • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[7].

  • After equilibration, allow the mixture to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

  • Transfer the filtered saturated solution to a pre-weighed container.

  • Evaporate the solvent under reduced pressure or in a fume hood.

  • Once the solvent is completely removed, weigh the container with the solid residue.

  • Calculate the solubility in terms of g/100 mL or mol/L.

B. Spectroscopic Method (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more rapid and often equally accurate method for determining solubility without the need for physical separation of the solid and liquid phases[8][9][10][11].

1. Materials and Equipment:

  • This compound (solid)

  • Deuterated solvent of interest (e.g., CDCl₃)

  • NMR spectrometer

  • NMR tubes

  • Internal standard (optional, for quantitative analysis)

2. Procedure:

  • Prepare a saturated solution of this compound in the deuterated solvent in an NMR tube, ensuring excess solid is present.

  • Allow the mixture to equilibrate at a constant temperature.

  • Acquire a ¹H NMR spectrum of the saturated solution. The undissolved solid will not contribute to the spectrum[8][11].

  • The concentration of the dissolved solute can be determined by integrating the solute peaks relative to the solvent peak or a known concentration of an internal standard.

III. Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G cluster_0 Solubility Assessment Workflow A Select Solvent B Prepare Saturated Solution (Excess Solute) A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Choose Determination Method C->D E Gravimetric (Shake-Flask) D->E Traditional F Spectroscopic (NMR) D->F Rapid G Isolate Supernatant (Filtration) E->G J Acquire Spectrum F->J H Evaporate Solvent G->H I Weigh Residue H->I L Calculate Solubility I->L K Integrate & Quantify J->K K->L

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermal Stability and Decomposition of [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

This compound, commonly known as PIFA, is a hypervalent iodine(III) reagent that has gained significant traction in organic synthesis. Its utility as a powerful and selective oxidizing agent is well-established, facilitating a wide range of transformations including oxidative couplings, rearrangements, and functionalizations.[1][2][3] Given its high reactivity and energetic nature, a thorough understanding of its thermal stability and decomposition pathways is paramount for its safe handling, storage, and application in research and development settings. This guide provides a comprehensive overview of the thermal properties of PIFA, methodologies for its analysis, and guidelines for its safe use.

Thermal and Physical Properties

PIFA is a white to pale yellow crystalline powder.[1] Like many hypervalent iodine compounds, it is sensitive to moisture and light and requires specific storage conditions to maintain its integrity.[1][4] Several sources indicate that hypervalent iodine compounds can be potentially explosive and should be handled with appropriate precautions.[5]

Quantitative Data Summary

The key thermal property reported for PIFA is its melting point, which often coincides with the onset of decomposition.

PropertyValueReferences
Melting Point121-125 °C[1]
Alternate Reported M.P.161-163 °C
Storage Temperature2-8 °C, Inert Atmosphere, Keep in Dark[1]

Note: The discrepancy in reported melting points may be due to differences in purity or analytical methodology.

Thermal Decomposition

While specific, detailed studies on the complete thermal decomposition mechanism of PIFA are not extensively available in the provided literature, the decomposition pathways can be inferred from the behavior of related perfluorinated carboxylic acids (PFCAs) and general principles of hypervalent iodine chemistry.[6][7][8] The decomposition of PIFA is expected to be an exothermic process, releasing gaseous and potentially hazardous products.

Proposed Decomposition Pathway

The thermal decomposition of PIFA likely proceeds through the homolytic cleavage of the iodine-oxygen bonds, generating radicals that initiate further breakdown. The process would lead to the fragmentation of the trifluoroacetate (B77799) groups and the iodobenzene (B50100) core.

A simplified, proposed decomposition pathway is illustrated below. This pathway involves the initial loss of the trifluoroacetoxy ligands, followed by the potential breakdown of the iodobenzene moiety.

Decomposition_Pathway cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_termination Final Products PIFA PIFA C₆H₅I(OCOCF₃)₂ Intermediate1 C₆H₅I(OCOCF₃)• + CF₃COO• PIFA->Intermediate1 Heat (Δ) Homolytic Cleavage Intermediate2 Iodobenzene (C₆H₅I) + 2 CF₃COO• Intermediate1->Intermediate2 Products1 CF₃• + CO₂ Intermediate2->Products1 Decarboxylation FinalProducts Iodobenzene CO₂ Trifluoroacetic Anhydride Fluorinated Hydrocarbons Intermediate2->FinalProducts Products2 Fluorinated Byproducts (e.g., C₂F₆, CF₄) Products1->Products2 Radical Combination Products2->FinalProducts

A proposed thermal decomposition pathway for PIFA.
Potential Hazardous Decomposition Products

The thermal decomposition of PIFA can generate several hazardous substances. Based on its structure, the following are potential decomposition products:

  • Trifluoroacetic acid (TFA) and its anhydride: Corrosive and volatile.

  • Iodobenzene: A toxic aromatic compound.

  • Carbon oxides (CO, CO₂): Common products of organic decomposition.

  • Volatile Fluorinated Compounds (VFCs): Such as tetrafluoromethane (CF₄) and hexafluoroethane (B1207929) (C₂F₆), which are potent greenhouse gases.[7][8]

Experimental Methodologies for Thermal Analysis

The thermal stability of energetic materials like PIFA is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is used to determine the temperatures at which decomposition and degradation occur.

Generalized Experimental Protocol for TGA:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 2-5 mg of PIFA into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Experimental Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the mass loss percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][15][16][17] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Generalized Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of PIFA into a hermetically sealed aluminum or gold-plated high-pressure crucible.[9] Using a sealed crucible is crucial to contain any evolved gases and prevent contamination of the instrument.

  • Experimental Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the cell.

  • Temperature Program: Heat the sample from ambient temperature through its melting and decomposition range at a constant heating rate (e.g., 5-10 °C/min).

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (like melting) and exothermic events (like decomposition). The peak area of an exotherm can be integrated to quantify the heat of decomposition.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Obtain PIFA Sample prepare Weigh Sample into Appropriate Crucible start->prepare calibrate Instrument Calibration (TGA/DSC) load Load Sample & Reference into Instrument calibrate->load prepare->load program Set Temperature Program & Atmosphere load->program run Execute Thermal Scan program->run acquire Record Mass Loss (TGA) or Heat Flow (DSC) run->acquire analyze Analyze Thermogram: - Onset Temperature - Peak Temperature - Enthalpy acquire->analyze report Generate Report analyze->report

References

A Comparative Analysis of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and Phenyliodine(III) Diacetate (PIDA) in Oxidative Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, hypervalent iodine(III) reagents have emerged as indispensable tools, offering mild and selective oxidation capabilities that often circumvent the need for toxic heavy metal-based oxidants. Among these, [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and Phenyliodine(III) Diacetate (PIDA) are two of the most prominent and widely utilized reagents. Their distinct reactivity profiles, governed by the nature of their acetate (B1210297) ligands, render them suitable for a diverse array of synthetic transformations. This technical guide provides a comprehensive comparison of the reactivity of PIFA and PIDA in key oxidative reactions, including oxidative dearomatization of phenols, Hofmann-type rearrangements of primary amides, and intramolecular oxidative cyclizations.

Core Reactivity Principles: PIFA as a More Potent Oxidant

The fundamental difference in reactivity between PIFA and PIDA lies in the electronic properties of their respective ligands. The trifluoroacetate (B77799) groups in PIFA are significantly more electron-withdrawing than the acetate groups in PIDA. This heightened electron deficiency at the iodine center makes PIFA a more powerful oxidizing agent. Consequently, PIFA can often effect transformations that are sluggish or inefficient with PIDA. However, the milder nature of PIDA can be advantageous in reactions where over-oxidation or decomposition of sensitive substrates is a concern.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the quantitative data from various studies, offering a direct comparison of the efficacy of PIFA and PIDA in different oxidative transformations.

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols to form cyclohexadienones is a cornerstone transformation in natural product synthesis. Both PIFA and PIDA are effective reagents for this purpose, with the choice often depending on the specific substrate and desired outcome.

EntryPhenolic SubstrateReagentSolventTime (min)Yield (%)Reference
12,4,6-TrimethylphenolPIDAMeCN/H₂O--
22,4,6-TrimethylphenolPIFAMeCN/H₂O--
3Methyl 4-hydroxyphenylacetatePIDACH₃CN/H₂O20Good to Moderate
4Methyl 4-hydroxyphenylacetatePIFACH₃CN/H₂O--
51-NaphtholPIDACH₃CN/H₂O-Good to Moderate
61-NaphtholPIFACH₃CN/H₂O--

Note: Specific yield percentages were not consistently available in a comparative format in the search results. The table reflects the qualitative descriptions of reactivity where available.

Hofmann-Type Rearrangement of Primary Amides

The Hofmann rearrangement, a classic method for the conversion of primary amides to amines with one less carbon atom, can be effectively mediated by both PIFA and PIDA under milder conditions than the traditional bromine and strong base.

EntryPrimary AmideReagentSolventConditionsProductYield (%)Reference
1Substituted BenzamidesPIDAMeOH0 °C to RTN-Substituted UreasGood to Outstanding
2α-Acyl-β-aminoacrylamidesPIFATFE-Polysubstituted Oxazol-2(3H)-ones-
3o-(pyridin-2-yl)aryl amidesPIFA-Mild6H-pyrido[1,2-c]quinazolin-6-onesExcellent

Note: A direct quantitative comparison for a range of substrates was not found. The table highlights successful transformations with each reagent.

Intramolecular Oxidative Cyclization

Intramolecular oxidative cyclizations are powerful strategies for the synthesis of heterocyclic compounds. Both PIFA and PIDA have been successfully employed, with PIFA often being the reagent of choice for more challenging cyclizations due to its higher reactivity.

EntrySubstrateReagentSolventProductYield (%)Reference
1Benzylamine-derived Ugi productPIDA-Imidazolidinone-
2Benzylamine-derived Ugi productPIFA-Lower yield/side products
3α-IndolylhydrazonesPIDACH₂Cl₂Azacarboline56
4α-IndolylhydrazonesPIFACH₂Cl₂Lower yield
51-Carbamoyl-1-oximylcycloalkanesPIFA-Spiro-fused Pyrazolin-5-one N-Oxides-
61-Aroyl-N-arylcyclopropane-1-carboxamidesPIFA-Spirocyclopropane quinolinedionesGood to Excellent

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic transformations.

Protocol 1: PIDA-Mediated Oxidative Dearomatization of Phenols

Synthesis of 4-Hydroxy-4-substituted-cyclohexa-2,5-dienones

  • Reagents and Conditions: To a stirred solution of the corresponding phenol (B47542) (1 mmol) in a mixture of acetonitrile (B52724) (CH₃CN, 6.50 mL) and water (H₂O, 2 mL) at 0 °C, Phenyliodine(III) diacetate (PIDA, 1.2 mmol) is added in one portion.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes for quinol formation. For quinone formation from naphthols, the reaction mixture is allowed to warm to room temperature.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with dichloromethane (B109758) (CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: PIFA-Mediated Hofmann-Type Rearrangement and Cyclization

Synthesis of Polysubstituted Oxazol-2(3H)-ones from α-Acyl-β-aminoacrylamides

  • Reagents and Conditions: To a solution of the α-acyl-β-aminoacrylamide (1.0 equiv) in 2,2,2-trifluoroethanol (B45653) (TFE), this compound (PIFA, 1.2 equiv) is added at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired polysubstituted oxazol-2(3H)-one.

Protocol 3: PIFA-Mediated Intramolecular Oxidative Cyclization

Synthesis of Spirocyclopropane quinolinediones

  • Reagents and Conditions: To a solution of the 1-aroyl-N-arylcyclopropane-1-carboxamide (1.0 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile), this compound (PIFA, 1.1-1.5 equiv) is added at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by TLC.

  • Work-up and Purification: After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the spirocyclopropane quinolinedione.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways and experimental workflows associated with the use of PIFA and PIDA.

Oxidative Dearomatization of a Phenol by PIDA

G cluster_start Reactants cluster_intermediate Intermediate Formation cluster_pathways Reaction Pathways cluster_path_a Path A: Concerted cluster_path_b Path B: Cationic cluster_product Product Phenol Phenol Ligand_Exchange Ligand Exchange Phenol->Ligand_Exchange PIDA PIDA PIDA->Ligand_Exchange Aryl_Iodine_Intermediate Aryl-Iodine(III) Intermediate Ligand_Exchange->Aryl_Iodine_Intermediate Nucleophilic_Attack_A Nucleophilic Attack (e.g., H2O) Aryl_Iodine_Intermediate->Nucleophilic_Attack_A Phenoxenium_Ion Phenoxenium Ion Formation Aryl_Iodine_Intermediate->Phenoxenium_Ion Cyclohexadienone Cyclohexadienone Nucleophilic_Attack_A->Cyclohexadienone Nucleophilic_Attack_B Nucleophilic Attack (e.g., H2O) Phenoxenium_Ion->Nucleophilic_Attack_B Nucleophilic_Attack_B->Cyclohexadienone

Caption: Proposed mechanistic pathways for the PIDA-mediated oxidative dearomatization of phenols.

Hofmann-Type Rearrangement Mediated by PIFA

G cluster_reactants Reactants cluster_activation Amide Activation cluster_rearrangement Rearrangement cluster_trapping Trapping of Isocyanate cluster_product Final Product Primary_Amide Primary_Amide N_Iodo_Intermediate N-Iodo Amide Intermediate Primary_Amide->N_Iodo_Intermediate PIFA PIFA PIFA->N_Iodo_Intermediate Deprotonation Deprotonation N_Iodo_Intermediate->Deprotonation Rearrangement_Step [1,2]-Rearrangement Deprotonation->Rearrangement_Step Isocyanate Isocyanate Intermediate Rearrangement_Step->Isocyanate Nucleophilic_Addition Nucleophilic Addition (e.g., H2O, ROH) Isocyanate->Nucleophilic_Addition Carbamic_Acid Carbamic Acid/ Carbamate Nucleophilic_Addition->Carbamic_Acid Amine_or_Carbamate Amine or Carbamate Carbamic_Acid->Amine_or_Carbamate

Caption: General mechanism for the PIFA-mediated Hofmann-type rearrangement of primary amides.

General Workflow for a PIFA/PIDA Mediated Oxidation Reaction

G Start Start Dissolve_Substrate Dissolve Substrate in Anhydrous Solvent Start->Dissolve_Substrate Cool_Reaction Cool Reaction Mixture (if necessary, e.g., 0 °C) Dissolve_Substrate->Cool_Reaction Add_Reagent Add PIFA or PIDA (portionwise or as a solution) Cool_Reaction->Add_Reagent Stir_Reaction Stir at Specified Temperature Add_Reagent->Stir_Reaction Monitor_Reaction Monitor by TLC/LC-MS Stir_Reaction->Monitor_Reaction Quench_Reaction Quench Reaction (e.g., with NaHCO₃ or Na₂S₂O₃) Monitor_Reaction->Quench_Reaction Upon Completion Extraction Aqueous Work-up and Extraction Quench_Reaction->Extraction Dry_and_Concentrate Dry Organic Layer and Concentrate in vacuo Extraction->Dry_and_Concentrate Purification Purify by Column Chromatography Dry_and_Concentrate->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for conducting an oxidation reaction using PIFA or PIDA.

Conclusion

Both this compound (PIFA) and Phenyliodine(III) Diacetate (PIDA) are powerful and versatile reagents in the synthetic chemist's toolkit. The enhanced oxidizing power of PIFA makes it the reagent of choice for more challenging transformations and for substrates that are less susceptible to oxidation. Conversely, the milder nature of PIDA provides a valuable alternative for reactions involving sensitive functional groups where over-oxidation is a potential side reaction. The choice between these two reagents should be made based on the specific substrate, the desired transformation, and the reaction conditions. The data, protocols, and mechanistic insights provided in this guide are intended to aid researchers in making informed decisions for the successful application of these remarkable hypervalent iodine(III) reagents in their synthetic endeavors.

A Technical Guide to Hypervalent Iodine(III) Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine(III) compounds, or λ³-iodanes, have emerged as indispensable reagents in modern organic synthesis. Their appeal lies in their stability, low toxicity, and mild reactivity, presenting a greener alternative to traditional heavy-metal oxidants.[1] These reagents act as efficient oxidants and electrophiles, facilitating a wide array of chemical transformations under gentle conditions.[2] Their reactivity often mirrors that of transition metals, involving processes like ligand exchange and reductive elimination.[3] This guide provides an in-depth overview of the classification, reactivity, and application of common iodine(III) reagents, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Classification and Structure

Hypervalent iodine(III) reagents are characterized by a central iodine atom in a +3 oxidation state, featuring a trigonal bipyramidal geometry.[1] In this arrangement, the most electronegative ligands occupy the axial positions, while the less electronegative aryl group and two lone pairs of electrons reside in the equatorial positions.[1][3] This structure is defined by a three-center-four-electron (3c-4e) bond along the L-I-L axis, which is longer and weaker than a standard covalent bond, underpinning the unique reactivity of these compounds.[1]

The most frequently utilized iodine(III) reagents in synthesis can be broadly categorized as follows:

  • [Bis(acyloxy)iodo]arenes: This class includes the workhorse reagents (Diacetoxyiodo)benzene (B116549) (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA). They are powerful oxidizing agents used in a vast number of transformations.[2]

  • (Dichloroiodo)arenes: Primarily used as chlorinating agents.[2]

  • Iodosylarenes: Such as iodosylbenzene (PhIO), which often serve as oxygen transfer agents.[2]

  • [Hydroxy(organosulfonyloxy)]arenes: Koser's reagent, [Hydroxy(tosyloxy)iodo]benzene (HTIB), is a key example, used for α-oxytosylations of ketones.[4]

  • Cyclic Iodine(III) Reagents: Benziodoxolones and related structures exhibit enhanced stability compared to their acyclic counterparts and are used as specialized group-transfer reagents.[5]

G A Hypervalent Iodine(III) Reagents (λ³-iodanes) B [Bis(acyloxy)iodo]arenes A->B C (Dihaloiodo)arenes A->C D [Hydroxy(sulfonyloxy)] iarenes A->D E Cyclic Reagents A->E B1 PIDA: PhI(OAc)₂ B->B1 B2 PIFA: PhI(OCOCF₃)₂ B->B2 C1 PhICl₂ C->C1 D1 Koser's Reagent: PhI(OH)OTs D->D1 E1 Benziodoxolones E->E1

Fig. 1: Classification of common hypervalent iodine(III) reagents.

Core Reactivity and General Mechanism

The reactivity of iodine(III) reagents is analogous to that of transition metals, often proceeding through a sequence of ligand exchange followed by reductive elimination. The electrophilic iodine center readily reacts with nucleophiles (e.g., alcohols, amines, enolates), displacing one of the axial ligands. The resulting intermediate can then undergo reductive elimination to form a new bond, reducing the iodine from I(III) to I(I) (an iodoarene).[3] This general mechanism is central to the diverse applications of these reagents, from oxidation to cyclization and rearrangement reactions.

G General Catalytic Cycle (Stoichiometric) I3_start ArI(X)₂ I(III) Reagent I3_intermediate [ArI(X)-Nu]⁺ Intermediate I1_product ArI I(I) Byproduct I3_intermediate->I1_product Product Functionalized Product (Nu-X) I3_intermediate->Product Reductive Elimination I1_product->I3_start Re-oxidation (e.g., with mCPBA) Substrate Substrate (Nu-H) Substrate->I3_intermediate Ligand Exchange

Fig. 2: General mechanistic pathway for stoichiometric I(III) reactions.

Key Applications and Quantitative Data

Hypervalent iodine(III) reagents are employed in a multitude of synthetic transformations. Below are key examples with quantitative data summarized for clarity.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is one of the most common applications of I(III) reagents. PIDA, often in combination with a catalytic amount of a radical species like TEMPO, provides a mild and efficient system for this conversion.[6]

Table 1: PIDA/TEMPO-Mediated Oxidation of Various Alcohols

Entry Substrate (Alcohol) Product Conversion (%)[6] Isolated Yield (%)[6]
1 Benzyl (B1604629) alcohol Benzaldehyde >99 82
2 4-Methoxybenzyl alcohol 4-Methoxybenzaldehyde >99 85
3 4-Nitrobenzyl alcohol 4-Nitrobenzaldehyde 99 86
4 Cinnamyl alcohol Cinnamaldehyde 96 72
5 1-Phenylethanol Acetophenone >99 83
6 Cyclohexanol Cyclohexanone 97 75
7 2-Octanol 2-Octanone 89 61

Conditions: Substrate (50 mg), PIDA (1.1 equiv.), TEMPO (10-20 mol%), CH₂Cl₂ (3 mL total), 35 °C, 4.5 min residence time in a flow reactor.[6]

Oxidative Rearrangements: The Hofmann Rearrangement

The Hofmann rearrangement converts primary amides into amines with one fewer carbon atom. While classically performed under harsh basic conditions, hypervalent iodine reagents like PIDA allow the reaction to proceed under milder, sometimes neutral, conditions, broadening its substrate scope.[7][8]

Table 2: PIDA-Mediated Hofmann Rearrangement of Primary Amides

Entry Substrate (Amide) Product (Amine/Carbamate) Solvent Yield (%) Ref
1 Benzamide Aniline CH₃CN/H₂O 85 [7]
2 4-Methoxybenzamide 4-Methoxyaniline CH₃CN/H₂O 92 [7]
3 Nicotinamide 3-Aminopyridine CH₃CN/H₂O 78 [7]
4 Dodecanamide Undecylamine CH₃CN/H₂O 88 [7]
5 Phenylacetamide Benzylamine CH₃CN/H₂O 81 [7]

General Conditions: Amide (1 equiv.), PIDA (1.1 equiv.), aq. NaOH or KOH in a mixed solvent system like Acetonitrile/Water or Dioxane/Water at room temperature.[8]

Oxidative Cyclization Reactions

PIFA is a particularly effective reagent for promoting intramolecular cyclization reactions by activating double bonds or other nucleophilic moieties towards intramolecular attack. This strategy is a powerful tool for the synthesis of nitrogen- and oxygen-containing heterocycles.[9]

Table 3: PIFA-Mediated Oxidative 5-exo-trig Cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones

Entry Substrate Product Yield (%)[9]
1 R = H 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one 60
2 R = 7-Me 7-Methyl-1-(hydroxymethyl)-... 65
3 R = 7-Cl 7-Chloro-1-(hydroxymethyl)-... 58
4 R = 8-Me 8-Methyl-1-(hydroxymethyl)-... 63
5 R = 8-OMe 8-Methoxy-1-(hydroxymethyl)-... 55

Conditions: Substrate (0.65 mmol), PIFA (1.63 mmol) in trifluoroethanol (TFE, 25 mL) at 0 °C for 24 h.[9]

Detailed Experimental Protocols

Adherence to precise experimental procedures is critical for reproducibility and safety. The following are representative protocols for key transformations.

Protocol 1: Oxidation of Benzyl Alcohol to Benzaldehyde using PIDA/TEMPO[6]
  • Solution Preparation: Prepare two separate solutions.

    • Solution A: Dissolve (diacetoxyiodo)benzene (PIDA) (1.1 equivalents) and benzyl alcohol (50 mg, 1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂; 1.5 mL).

    • Solution B: Dissolve 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (10-20 mol %) in CH₂Cl₂ (1.5 mL).

  • Reaction Setup: Load each solution into a separate syringe and place them in a syringe pump. Connect the syringes via a T-piece to a PTFE tubing reactor (e.g., 4 m length, 0.75 mm internal diameter).

  • Reaction Execution: Immerse the tubing reactor in a water bath thermostated at 35 °C. Pump the solutions through the reactor at a combined flow rate that results in the desired residence time (e.g., 0.4 mL/min for a 4.5 min residence time).

  • Workup: Collect the reaction mixture as it exits the reactor. Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via flash column chromatography (silica gel, using an appropriate eluent like a hexane/ethyl acetate (B1210297) mixture) to yield pure benzaldehyde.

Protocol 2: Hofmann Rearrangement of an Aromatic Amide using PIDA[8]
  • Reaction Setup: In a round-bottom flask, dissolve the primary amide (e.g., benzamide, 1.0 equivalent) in a mixture of 1,4-dioxane (B91453) (20 mL/mmol) and water (20 mL/mmol).

  • Addition of Base: Add crushed potassium hydroxide (B78521) (KOH) (35.0 equivalents) to the solution and stir the resulting suspension for 5 minutes at room temperature.

  • Addition of Reagent: Add (diacetoxyiodo)benzene (PIDA) (1.2 equivalents) in one portion.

  • Reaction Monitoring: Stir the suspension at room temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions. Stir for 5-10 minutes.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amine product by flash column chromatography or recrystallization.

G start Start: Substrate + Solvents reagents Add Reagents (e.g., PIDA, Base, Catalyst) start->reagents reaction Stir at Defined Temperature & Time reagents->reaction monitoring Monitor Reaction (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction (e.g., add Na₂S₂O₃) monitoring->quench Complete extraction Liquid-Liquid Extraction quench->extraction dry Dry Organic Layer (e.g., Na₂SO₄) extraction->dry evaporation Solvent Evaporation (Rotary Evaporator) dry->evaporation purification Purification (Column Chromatography) evaporation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end

Fig. 3: A typical experimental workflow in organic synthesis.

Conclusion and Outlook

Hypervalent iodine(III) reagents are versatile, efficient, and environmentally benign tools that have secured a permanent place in the synthetic organic chemist's toolbox. Their ability to perform a wide range of oxidative transformations under mild conditions makes them highly valuable in academic research and increasingly in industrial applications, including drug development.[3] Future research is focused on developing catalytic systems to reduce iodine waste and creating novel chiral iodine reagents to enable highly enantioselective transformations, further expanding the synthetic utility of this remarkable class of compounds.[1]

References

Discovery and history of [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [Bis(trifluoroacetoxy)iodo]benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hypervalent iodine(III) reagent, this compound, commonly known as PIFA or Phenyliodine bis(trifluoroacetate). It covers its discovery and history, detailed experimental protocols for its synthesis and a key reaction, a summary of its physical and chemical properties, and a discussion of its wide-ranging applications in modern organic synthesis.

Discovery and History

This compound is a powerful oxidizing agent that belongs to the class of hypervalent iodine compounds. These compounds are attractive in organic synthesis due to their low toxicity, ready availability, and stability compared to many heavy metal-based reagents. The electron-withdrawing trifluoroacetate (B77799) groups in PIFA make it significantly more reactive than its acetate (B1210297) analogue, (diacetoxyiodo)benzene (B116549) (PIDA).

The first synthesis of this compound was reported in 1977.[1] Its utility as a reagent, particularly for effecting the Hofmann rearrangement of amides to amines under mild, acidic conditions, was significantly popularized through a detailed procedure published in Organic Syntheses in 1988 by Almond, Stimmel, Thompson, and Loudon.[2] This publication provided a reliable method for its preparation and demonstrated its practical application, paving the way for its widespread adoption in synthetic chemistry. Since then, PIFA has become an indispensable tool for a variety of oxidative transformations.[1][3][4]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented in the tables below for easy reference.

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₅F₆IO₄[5][6]
Molecular Weight 430.04 g/mol [3][6]
CAS Number 2712-78-9[5]
Appearance White to off-white crystalline powder[5][7]
Melting Point 121–125 °C (decomposes)[3][7][8]
Solubility Soluble in dichloromethane, acetonitrile (B52724), THF; reacts with water and alcohols[7]
Stability Moisture and light-sensitive; should be stored in a dark, cool place[3]
Table 2: Spectral Data
Spectrum TypeChemical Shift (δ) / SignalSource(s)
¹H NMR 8.22 (d, 2H, J=7.5 Hz), 7.75 (t, 1H, J=4.4 Hz), 7.62 (t, 2H, J=7.5 Hz)[9]
¹³C NMR 162.0 (q, J=41.3 Hz), 136.0, 134.5, 132.8, 123.7, 113.7 (q, J=286.6 Hz)[9]
¹⁹F NMR -73.5 (s)[9]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following protocols are adapted from well-established methods, including those published in Organic Syntheses.

Synthesis of this compound

One of the most common and reliable methods for preparing PIFA is the reaction of (diacetoxyiodo)benzene with trifluoroacetic acid.

  • Reaction Scheme:

    synthesis cluster_reactants Reactants cluster_product Product PIDA (Diacetoxyiodo)benzene PIFA This compound PIDA->PIFA 2 eq. CF₃COOH TFA Trifluoroacetic Acid TFA->PIFA

    Caption: Synthesis of PIFA from (Diacetoxyiodo)benzene.

  • Experimental Procedure (adapted from Organic Syntheses, 1988, 66, 132): [2]

    • In an Erlenmeyer flask, dissolve 40 g of (diacetoxyiodo)benzene in 80 mL of trifluoroacetic acid.

    • Allow the flask to stand in a dark place (e.g., a drawer) at room temperature.

    • Crystallization of this compound should occur within 2 hours. If not, induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the product.

    • Isolate the crystalline product by suction filtration.

    • The resulting white to off-white solid is typically used without further purification. The yield is generally between 53–70%.

    Note: The supernatant should be only lightly colored. A dark-yellow supernatant often indicates decomposition, and the resulting reagent may give poor yields in subsequent reactions. The product should be stored in a dark bottle under an inert atmosphere (nitrogen or argon).[2]

Application in Hofmann Rearrangement: Synthesis of Cyclobutylamine (B51885) Hydrochloride

PIFA is widely used to facilitate the Hofmann rearrangement of primary amides to their corresponding amines under mildly acidic conditions.

  • Reaction Workflow:

    hofmann_rearrangement Amide Cyclobutanecarboxamide (B75595) Reaction Stir at RT (4 hours) Amide->Reaction PIFA_sol PIFA in Acetonitrile/Water PIFA_sol->Reaction Evaporation Remove Acetonitrile (Rotary Evaporator) Reaction->Evaporation Extraction Aqueous Workup (Ether Extraction) Evaporation->Extraction Acidification Acidify with HCl Extraction->Acidification Final_Product Cyclobutylamine Hydrochloride Acidification->Final_Product

    Caption: Workflow for the PIFA-mediated Hofmann Rearrangement.

  • Experimental Procedure (adapted from Organic Syntheses, 1988, 66, 132): [2]

    • Equip a 500-mL round-bottomed flask with a magnetic stirring bar and shield it from light with aluminum foil.

    • Add a solution of 16.13 g (37.5 mmol) of this compound in 37.5 mL of acetonitrile to the flask.

    • Dilute the solution with 37.5 mL of distilled, deionized water.

    • Add 2.48 g (25 mmol) of cyclobutanecarboxamide to the stirring solution. The amide should dissolve quickly.

    • Continue stirring at room temperature for 4 hours. The reaction mixture should remain clear and colorless.

    • Remove the acetonitrile using a rotary evaporator.

    • Extract the remaining aqueous solution with three 50-mL portions of diethyl ether to remove iodobenzene (B50100) and any unreacted starting material.

    • Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of 50% aqueous sodium hydroxide.

    • Extract the free amine into three 50-mL portions of diethyl ether.

    • Dry the combined ether extracts over anhydrous potassium carbonate, filter, and cool in an ice bath.

    • Acidify the ethereal solution by bubbling anhydrous hydrogen chloride gas through it until precipitation of the hydrochloride salt is complete.

    • Collect the white solid by suction filtration, wash with cold diethyl ether, and dry under vacuum to yield cyclobutylamine hydrochloride.

Applications in Organic Synthesis

Due to its high reactivity and versatility, this compound is employed in a vast array of organic transformations.[3][5] Its primary function is as a potent oxidant, often under mild conditions.

  • Oxidative Rearrangements: As detailed above, PIFA is a key reagent for the Hofmann rearrangement of amides to amines.[2][8][10] This method is advantageous as it proceeds under mildly acidic conditions, avoiding the harsh basic conditions of the classical Hofmann rearrangement.

  • Cyclization Reactions: PIFA is widely used to mediate intramolecular cyclization reactions, providing access to a variety of nitrogen-containing heterocycles such as indoles and oxazoles.[1][3] For instance, it can promote the cyclization of styryl amines to form N-alkyl or N-aryl indoles.[8]

  • Formation of Carbon-Heteroatom Bonds: The reagent facilitates the formation of carbon-heteroatom bonds, which is a fundamental process in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2]

  • Oxidative Deprotection: It can be used for the chemoselective deprotection of certain protecting groups, such as dimethoxybenzyl ethers.[8]

  • α-Functionalization of Ketones: PIFA plays a crucial role in the direct α-hydroxylation of ketones under acidic conditions.[8][10]

  • Other Oxidations: It is also used in the synthesis of 1,3,4-oxadiazoles via the oxidation of N-acylhydrazones and in Pummerer-like reactions.[8]

The broad utility of this compound, combined with its relatively low toxicity compared to heavy metal oxidants, solidifies its role as a valuable and sustainable reagent in modern organic synthesis.[4] Its applications continue to expand, making it a vital tool for researchers in both academic and industrial settings.

References

Methodological & Application

Application Notes and Protocols: [Bis(trifluoroacetoxy)iodo]benzene Mediated Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hofmann rearrangement is a classical organic reaction that converts primary amides into primary amines with one fewer carbon atom. While traditionally carried out under strongly basic conditions, the use of the hypervalent iodine(III) reagent, [Bis(trifluoroacetoxy)iodo]benzene (PIFA), allows the reaction to proceed efficiently under mildly acidic conditions. This modification offers a significant advantage for substrates sensitive to strong bases. PIFA-mediated Hofmann rearrangement is a powerful tool in organic synthesis, particularly for the preparation of amines and their derivatives, such as carbamates, which are crucial building blocks in medicinal chemistry and drug development. The reaction proceeds with complete retention of configuration of the migrating group, making it valuable for stereospecific synthesis.

Reaction Principle

The PIFA-mediated Hofmann rearrangement involves the oxidative rearrangement of a primary amide to an isocyanate intermediate, which can then be trapped by a nucleophile (such as water or an alcohol) to yield a primary amine or a carbamate, respectively. The reaction is driven by the formation of a stable iodobenzene (B50100) byproduct. A key advantage of using PIFA is that the reaction can be performed under mild conditions, often at room temperature, in aqueous-organic solvent mixtures.

Applications in Organic Synthesis

The PIFA-mediated Hofmann rearrangement has found broad applicability in the synthesis of various nitrogen-containing compounds:

  • Synthesis of Aliphatic Amines: The protocol is highly effective for the conversion of aliphatic amides to their corresponding amines. However, it is generally not suitable for the preparation of aromatic amines, as they are susceptible to further oxidation by PIFA.

  • Formation of Carbamates: The intermediate isocyanate can be trapped with alcohols to furnish stable carbamates, which are valuable protected amine derivatives in multi-step synthesis. For instance, using tert-butyl alcohol allows for the direct synthesis of Boc-protected amines.

  • Tandem Reactions: The reaction can be integrated into tandem sequences. For example, a Hofmann-type rearrangement can be followed by a cyclization reaction to construct heterocyclic scaffolds such as oxazol-2(3H)-ones.

  • Synthesis of Complex Molecules: This rearrangement has been employed as a key step in the synthesis of complex molecules and pharmaceutical intermediates.

Quantitative Data Summary

The following tables summarize representative quantitative data for the PIFA-mediated Hofmann rearrangement, showcasing its efficiency across various substrates and conditions.

Amide SubstrateProductSolventTemp. (°C)Time (h)Yield (%)Reference
CyclobutanecarboxamideCyclobutylamine hydrochlorideAcetonitrile (B52724)/Water (1:1)RT2-5Not specified
HexanamidePentylamineAcetonitrile/Water (1:1)RT2-5Not specified
β-Hydroxypropionamides2-OxazolidinonesAcetonitrileNot specifiedNot specified96 - quant.

Note: "RT" denotes room temperature. Quantitative yields for some foundational examples were not explicitly detailed in the provided search results.

Experimental Protocols

General Protocol for the Synthesis of an Amine via PIFA-Mediated Hofmann Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amide

  • This compound (PIFA)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amide (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: To the stirring solution, add this compound (PIFA) (1.1 - 1.5 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can be purified by an appropriate method such as distillation, crystallization (often as a salt like the hydrochloride), or column chromatography. For the formation of the hydrochloride salt, the crude amine can be dissolved in a suitable solvent and treated with a solution of HCl.

Protocol for the Synthesis of a Carbamate by Trapping the Isocyanate Intermediate

Materials:

  • Primary amide

  • This compound (PIFA)

  • An

Protocol for the α-Hydroxylation of Ketones Using Phenyliodine(III) Bis(trifluoroacetate) (PIFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The α-hydroxylation of ketones is a fundamental transformation in organic synthesis, providing access to valuable α-hydroxy ketone motifs prevalent in natural products and pharmaceutical agents. This protocol details the use of phenyliodine(III) bis(trifluoroacetate) (PIFA), a versatile and powerful hypervalent iodine reagent, for the efficient α-hydroxylation of a variety of ketone substrates.

PIFA offers a significant advantage over many traditional methods that often require harsh conditions or the use of heavy metal oxidants. The reaction typically proceeds under mild, acidic conditions, demonstrating broad functional group tolerance. The generally accepted mechanism involves an initial α-trifluoroacetoxylation of the ketone, followed by hydrolysis of the resulting ester to yield the desired α-hydroxy ketone. This two-step process can often be performed in a one-pot procedure, simplifying the experimental setup and purification process.

This method is applicable to a range of ketones, including acetophenone (B1666503) derivatives and cyclic ketones. The yields are generally moderate to good, depending on the specific substrate and reaction conditions.

Proposed Reaction Mechanism

The α-hydroxylation of ketones using PIFA is believed to proceed through the following key steps:

Reaction Mechanism cluster_0 Step 1: Enolization cluster_1 Step 2: α-Trifluoroacetoxylation cluster_2 Step 3: Hydrolysis Ketone Ketone Enol Enol/Enolate Ketone->Enol Acid/Base Catalysis Intermediate α-Trifluoroacetoxy Ketone Enol->Intermediate + PIFA PIFA PIFA PhI(OCOCF₃)₂ Iodobenzene Iodobenzene PhI PIFA->Iodobenzene - PhI TFA 2 CF₃COOH PIFA->TFA - 2 CF₃COO⁻ HydroxyKetone α-Hydroxy Ketone Intermediate->HydroxyKetone + H₂O Water H₂O

Caption: Proposed mechanism for PIFA-mediated α-hydroxylation of ketones.

Experimental Workflow

The following diagram outlines the general workflow for the α-hydroxylation of ketones using PIFA.

Experimental Workflow start Start dissolve Dissolve Ketone in Solvent start->dissolve add_pifa Add PIFA (Portion-wise) dissolve->add_pifa stir Stir at Specified Temperature add_pifa->stir monitor Monitor Reaction (e.g., TLC) stir->monitor quench Quench Reaction (e.g., with NaHCO₃ soln.) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain α-Hydroxy Ketone purify->end

Caption: General experimental workflow for the α-hydroxylation of ketones.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (if required)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone substrate (1.0 eq.). Dissolve the ketone in the chosen anhydrous solvent (e.g., MeCN or a mixture of MeCN/TFA).

  • Addition of PIFA: Cool the solution in an ice bath if the reaction is exothermic. Add PIFA (1.1 - 1.5 eq.) to the stirred solution portion-wise over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at the appropriate temperature (typically ranging from 0 °C to room temperature) until the starting material is consumed as monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure α-hydroxy ketone.

Substrate Scope and Yields

The following tables summarize the reported yields for the α-hydroxylation of various ketone substrates using PIFA.

Table 1: α-Hydroxylation of Acetophenone Derivatives

EntrySubstrate (Acetophenone Derivative)ProductYield (%)
1Acetophenone2-Hydroxy-1-phenylethanone70-85
24'-Methylacetophenone2-Hydroxy-1-(p-tolyl)ethanone75-90
34'-Methoxyacetophenone2-Hydroxy-1-(4-methoxyphenyl)ethanone65-80
44'-Chloroacetophenone1-(4-Chlorophenyl)-2-hydroxyethanone70-88
5Propiophenone2-Hydroxy-1-phenylpropan-1-one60-75

Table 2: α-Hydroxylation of Cyclic Ketones

EntrySubstrate (Cyclic Ketone)ProductYield (%)
1Cyclohexanone2-Hydroxycyclohexanone60-75
2Cyclopentanone2-Hydroxycyclopentanone55-70
34-tert-Butylcyclohexanone2-Hydroxy-4-(tert-butyl)cyclohexanone65-80

Note: The yields presented in the tables are approximate and can vary based on the specific reaction conditions and the scale of the reaction.

Safety Precautions

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Application Notes and Protocols: Oxidative Cyclization of Phenols with [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative cyclization of phenols utilizing [Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, is a powerful and versatile transformation in modern organic synthesis. This hypervalent iodine(III) reagent facilitates the formation of intricate cyclic structures, which are prevalent in natural products and pharmaceutically active compounds. These application notes provide an overview of the reaction, its mechanistic considerations, and detailed protocols for its implementation in a laboratory setting.

Application Notes

The intramolecular dearomatization of phenols mediated by PIFA offers an efficient pathway to spirocyclic and other polycyclic systems.[1] This method is particularly valuable in drug discovery for creating complex molecular architectures.[1] The reaction is believed to proceed through a dearomatization process involving a cationic intermediate.[1] The versatility of this reaction is demonstrated by its application in the synthesis of a variety of heterocyclic compounds, including spirocyclohexadienone-pyrazolo[3,4-b]piperidinones, benzo[c]phenanthridines, and 3,4-dihydrocoumarins.

The oxidative power of PIFA activates the phenol (B47542) ring, enabling intramolecular nucleophilic attack by a tethered functional group. This cyclization can occur at either the ortho- or para-position of the phenol, depending on the substrate and reaction conditions.[2][3] The use of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to improve reaction yields in certain cases.[3][4]

Mechanistic Considerations

The precise mechanism of the PIFA-mediated oxidative cyclization of phenols can vary depending on the substrate and reaction conditions. However, a generally accepted pathway involves the initial activation of the phenolic hydroxyl group by PIFA. This is followed by an intramolecular nucleophilic attack on the aromatic ring, leading to a dearomatized intermediate. Subsequent rearomatization or further transformation of this intermediate affords the final cyclized product. Some studies suggest the involvement of a radical-chain pathway in related phenol oxidations.[5]

Key Applications in Synthesis

  • Spirocyclization: PIFA is highly effective in mediating the dearomative spirocyclization of phenols tethered to various nucleophiles, yielding complex spirocyclic frameworks.[1]

  • Biaryl Coupling: The reagent can promote non-phenolic oxidative biaryl coupling, which is a key step in the synthesis of compounds like benzo[c]phenanthridines.[6]

  • Synthesis of Heterocycles: This methodology has been successfully applied to the synthesis of diverse heterocyclic systems, including indoles, pyrrolo[1,2-a]quinazolines, and benzo[b]thiophenes.[4][7][8]

  • Natural Product Synthesis: The oxidative cyclization at the ortho-position of phenols has been a crucial step in the total synthesis of natural products like 3-(phenethylamino)demethyl(oxy)aaptamine.[2][3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the PIFA-mediated oxidative cyclization of various phenolic and related substrates.

Table 1: PIFA-Mediated Dearomative Spirocyclization of Phenol-Tethered Pyrazoles [1]

EntrySubstrateProductYield (%)
1N/ASpirocyclohexadienone-pyrazolo[3,4-b]piperidinone derivative 182
2N/ASpirocyclohexadienone-pyrazolo[3,4-b]piperidinone derivative 275
3N/ASpirocyclohexadienone-pyrazolo[3,4-b]piperidinone derivative 368

Note: Specific substrate structures were not available in the provided search results.

Table 2: Optimization of Oxidative Cyclization at the Ortho-Position of a Phenol [3]

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1PIFA (2 equiv)CH3CNrt24trace
2PIFA (2 equiv)CH2Cl2/HFIP (1:1)rt2425
3PIFA (2 equiv)HFIPrt2433
4PIDA (2 equiv)CH3CNrt2415
5PIDA (2 equiv)CH2Cl2/HFIP (1:1)rt2445
6PIDA (2 equiv)HFIPrt2452

PIDA: Phenyliodine diacetate

Table 3: PIFA-Initiated Oxidative Cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones [4]

EntryPIFA (equiv)SolventTemperature (°C)Time (h)Conversion (%)
11.5CH2Cl2020
21.5CH2Cl2-TFA020
31.5TFE0237
102.5TFE024100

TFE: 2,2,2-trifluoroethanol; TFA: Trifluoroacetic acid

Experimental Protocols

General Protocol for PIFA-Mediated Oxidative Cyclization
  • Preparation: To a solution of the phenolic substrate (1.0 equivalent) in an appropriate solvent (e.g., TFE, HFIP, CH2Cl2, or CH3CN), add this compound (PIFA) (1.1 to 2.5 equivalents). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at the specified temperature (ranging from 0 °C to room temperature) for the required time (typically 1 to 24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium thiosulfate (B1220275) (Na2S2O3).

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Detailed Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one[4]
  • Setup: In a round-bottom flask, dissolve the starting 2-(3-butenyl)quinazolin-4(3H)-one (0.65 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Addition of PIFA: Prepare a solution of PIFA (0.70 g, 1.63 mmol, 2.5 equiv) in TFE (20 mL). Add this solution to the quinazoline (B50416) solution at 0 °C.

  • Reaction: Stir the resulting mixture at 0 °C for 24 hours.

  • Quenching and Extraction: Add a saturated aqueous solution of NaHCO3 (20 mL) to the reaction mixture. Filter off any precipitate and extract the filtrate with CH2Cl2 (3 x 25 mL).

  • Drying and Concentration: Dry the combined organic layers over Na2SO4 and remove the solvent in vacuo.

  • Purification: Recrystallize the residue from methanol (B129727) to obtain the pure product.

Visualizations

G General Reaction Scheme for PIFA-Mediated Oxidative Cyclization of Phenols cluster_reactants Reactants cluster_products Products Phenol Phenolic Substrate Cyclized_Product Cyclized Product Phenol->Cyclized_Product PIFA, Solvent, Temp PIFA PIFA

Caption: General reaction scheme for the oxidative cyclization.

G Proposed Mechanistic Pathway Phenol Phenol Active_Intermediate Activated Intermediate (Phenoxonium Ion or Radical Cation) Phenol->Active_Intermediate + PIFA PIFA PIFA Cyclized_Intermediate Cyclized Dearomatized Intermediate Active_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product Final Cyclized Product Cyclized_Intermediate->Final_Product Rearomatization/ Further Reaction

Caption: A plausible mechanistic pathway for the reaction.

G General Experimental Workflow Start Dissolve Phenolic Substrate in Solvent Add_PIFA Add PIFA Start->Add_PIFA React Stir at Specified Temperature Add_PIFA->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify End Characterize Final Product Purify->End

Caption: A typical experimental workflow for the synthesis.

References

Application Notes and Protocols for PIFA-Mediated Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted indoles utilizing Phenyliodine(III) bis(trifluoroacetate) (PIFA), a powerful hypervalent iodine reagent. This method offers a rapid and efficient metal-free approach for constructing the indole (B1671886) scaffold through an intramolecular oxidative cyclization of N-aryl enamine precursors.

Overview and Advantages

The PIFA-mediated synthesis of indoles is a robust method that allows for the formation of the indole core by creating a key carbon-nitrogen bond in the final cyclization step.[1] This strategy is particularly advantageous due to its mild reaction conditions, rapid reaction times (often complete within 30 minutes), and broad substrate scope, accommodating both electron-rich and electron-poor functionalities.[1] The precursors, N-aryl enamines, are readily prepared from commercially available anilines and ketones. The proposed reaction mechanism proceeds through a nitrenium ion intermediate, generated by the oxidation of the enamine nitrogen by PIFA.[1]

Key Advantages:

  • Metal-Free: Avoids transition metal catalysts, simplifying purification and reducing heavy metal contamination in final products.

  • Rapid Reactions: Cyclization is typically complete in under 30 minutes at room temperature.[1]

  • Mild Conditions: Reactions are generally performed at or below room temperature.

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aniline (B41778) and ketone precursors.[1]

  • High Yields: Generally provides good to excellent yields of the desired indole products.

Reaction Mechanism

The reaction is initiated by the attack of the nucleophilic nitrogen of the N-aryl enamine substrate on the electrophilic iodine(III) center of PIFA. This is followed by the elimination of iodobenzene (B50100) and trifluoroacetic acid to generate a reactive nitrenium ion intermediate. Subsequent intramolecular electrophilic attack of the nitrenium ion onto the ortho-position of the aryl ring leads to the formation of a five-membered ring intermediate. Finally, deprotonation and aromatization yield the stable substituted indole product.

G cluster_mech Proposed Reaction Mechanism Reactant N-Aryl Enamine + PIFA Intermediate1 Iodonium Intermediate Reactant->Intermediate1 Oxidation Nitrenium Nitrenium Ion Intermediate Intermediate1->Nitrenium - PhI - CF₃COO⁻ Biproducts PhI + 2 CF₃COOH Intermediate1->Biproducts Cyclized Cyclized Intermediate (Dihydroindole) Nitrenium->Cyclized Intramolecular Cyclization Product Substituted Indole Cyclized->Product Aromatization (-H⁺) Cyclized->Biproducts

Caption: Proposed mechanism of PIFA-mediated indole synthesis.

Substrate Scope and Yields

The PIFA-mediated cyclization demonstrates broad applicability with various substituted N-aryl enamines. The following table summarizes the yields obtained for a range of substrates, showcasing the method's tolerance for different electronic and steric properties.

EntryN-Aryl Enamine Precursor (Substituents)Product (Substituted Indole)Yield (%)
1N-Phenyl, 2-Phenyl1,2-Diphenyl-1H-indole85
2N-(4-Methoxyphenyl), 2-Phenyl1-(4-Methoxyphenyl)-2-phenyl-1H-indole92
3N-(4-Chlorophenyl), 2-Phenyl1-(4-Chlorophenyl)-2-phenyl-1H-indole81
4N-(4-Nitrophenyl), 2-Phenyl1-(4-Nitrophenyl)-2-phenyl-1H-indole75
5N-Phenyl, 2-(4-Methoxyphenyl)2-(4-Methoxyphenyl)-1-phenyl-1H-indole88
6N-Phenyl, 2-(4-Chlorophenyl)2-(4-Chlorophenyl)-1-phenyl-1H-indole83
7N-Phenyl, 2-Methyl2-Methyl-1-phenyl-1H-indole78
8N-Cyclohexyl, 2-Phenyl1-Cyclohexyl-2-phenyl-1H-indole72
9Precursor for 6,7,8,9-Tetrahydro-5H-carbazole-8-carbonitrile6,7,8,9-Tetrahydro-5H-carbazole-8-carbonitrile94
10Precursor for N-Phenyl-pyrrolo[2,3-b]pyridineN-Phenyl-pyrrolo[2,3-b]pyridine65

Yields are based on isolated product after purification and are representative examples from the literature.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the N-aryl enamine precursor and its subsequent PIFA-mediated cyclization to the corresponding substituted indole.

Protocol 1: Synthesis of N-Aryl Enamine Precursor

This protocol describes a general method for the condensation of an aniline with a ketone to form the N-aryl enamine substrate.

Materials:

  • Substituted aniline (1.0 eq)

  • Ketone (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)

  • Toluene (B28343)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with molecular sieves

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stir bar, and reflux condenser, add the substituted aniline (1.0 eq), ketone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Add a sufficient volume of toluene to dissolve and suspend the reactants.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or until TLC analysis indicates the complete consumption of the starting aniline. This typically takes 4-12 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude N-aryl enamine is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: PIFA-Mediated Intramolecular Cyclization to Indole

This protocol details the oxidative cyclization of the N-aryl enamine to the final indole product using PIFA.

Materials:

  • N-Aryl enamine (1.0 eq)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 - 1.3 eq)

  • Dichloromethane (B109758) (DCM) or Acetonitrile (B52724) (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-aryl enamine (1.0 eq) in anhydrous dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate container, dissolve PIFA (1.1 - 1.3 eq) in a minimal amount of the same anhydrous solvent.

  • Add the PIFA solution dropwise to the stirred solution of the enamine at 0 °C over a period of 5-10 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the pure substituted indole.

Experimental Workflow

The overall process from starting materials to the final purified indole product is summarized in the following workflow diagram.

G cluster_workflow General Experimental Workflow Start Aniline + Ketone + p-TsOH in Toluene Step1 Reflux with Dean-Stark Trap Start->Step1 Workup1 Aqueous Workup & Drying Step1->Workup1 Precursor Crude N-Aryl Enamine Workup1->Precursor Step2 Dissolve in DCM/CH₃CN Cool to 0 °C Precursor->Step2 Step3 Dropwise Addition of PIFA Solution Step2->Step3 Step4 Stir at 0 °C - RT (Monitor by TLC) Step3->Step4 Workup2 Quench (NaHCO₃) Extraction & Drying Step4->Workup2 Purify Purification (Column Chromatography) Workup2->Purify Product Pure Substituted Indole Purify->Product

Caption: Workflow for PIFA-mediated synthesis of indoles.

Safety and Handling

  • PIFA (Phenyliodine(III) bis(trifluoroacetate)) is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes. Use in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.

  • Trifluoroacetic acid , a byproduct of the reaction, is highly corrosive. Neutralize all reaction waste appropriately before disposal.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.

References

Deprotection of Boc-amines using [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its popularity stems from its ease of installation, stability to a wide range of reaction conditions, and, most importantly, its susceptibility to cleavage under specific acidic conditions.[2] This allows for the selective deprotection of amines, a critical step in multi-step synthetic pathways.

While various methods for Boc deprotection have been explored, the use of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) remains the gold standard due to high efficiency and reliability.[3] This document provides detailed protocols for these established methods.

A Note on [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

This compound, also known as phenyliodine bis(trifluoroacetate) or PIFA, is a hypervalent iodine reagent. It is a powerful oxidizing agent widely employed in organic synthesis for various transformations, including oxidative rearrangements and functionalizations of C-H bonds.[4] While PIFA is effective in cleaving certain protecting groups, it is not a standard or recommended reagent for the deprotection of Boc-amines. The strong oxidizing nature of PIFA can lead to undesired side reactions with the amine functionality or other sensitive groups within the molecule, compromising the integrity of the target compound. The standard methods for Boc deprotection rely on acid-catalyzed cleavage, which is a mechanistically distinct and more selective approach.

Standard Protocols for Boc-Amine Deprotection

The most common and reliable methods for the removal of a Boc protecting group involve treatment with a strong acid. The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-labile functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most frequently used method for Boc deprotection due to its high efficiency and the volatility of the reagents, which simplifies product isolation.[2]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: To the stirred solution, add TFA. The amount of TFA can range from 20% to 50% (v/v) of the total solution volume. For many substrates, a 1:1 mixture of TFA and DCM is effective.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). c. Carefully neutralize the solution by washing with a saturated aqueous solution of NaHCO₃. Caution: CO₂ evolution will occur. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as a free base or a salt, depending on the work-up conditions.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in an Organic Solvent

Using HCl in a solvent like dioxane or methanol (B129727) is another common method, often preferred when TFA might cause side reactions or when the hydrochloride salt of the amine is desired for purification or subsequent steps.

Materials:

  • Boc-protected amine

  • 4 M HCl in 1,4-dioxane (B91453) (or a solution of HCl in methanol)

  • Anhydrous 1,4-dioxane or methanol

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.

  • Addition of HCl: Add the solution of 4 M HCl in dioxane to the reaction mixture. Typically, a large excess of HCl is used.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.

  • Work-up: a. Once the reaction is complete, the product often precipitates as the hydrochloride salt. If not, the solvent can be removed under reduced pressure. b. The deprotected amine hydrochloride salt can be isolated by adding diethyl ether to the reaction mixture to induce precipitation. c. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the standard Boc deprotection methods.

ParameterTFA in DCMHCl in Dioxane/Methanol
Acid Concentration 20-50% (v/v)4 M
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol
Temperature Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours1 - 4 hours
Typical Yield >90%>90%
Notes Volatile reagents simplify work-up.Yields the hydrochloride salt directly.

Yields are substrate-dependent and may require optimization of reaction conditions.

Visualizations

Experimental Workflow for Acid-Catalyzed Boc Deprotection

G cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_workup Work-up & Isolation start Dissolve Boc-protected amine in anhydrous solvent add_acid Add strong acid (TFA or HCl) start->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction by TLC or LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete neutralize Neutralize with base (for TFA method) concentrate->neutralize TFA Method precipitate Precipitate with ether (for HCl method) concentrate->precipitate HCl Method extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry end_product Isolated Deprotected Amine dry->end_product filter Filter and dry precipitate->filter filter->end_product

Caption: General workflow for the deprotection of Boc-amines using acidic conditions.

Mechanism of Acid-Catalyzed Boc Deprotection

Caption: The mechanism of acid-catalyzed Boc deprotection.[5]

References

Application Notes and Protocols: Intramolecular Cyclization Reactions Using PIFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyliodine(III) bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, has emerged as a powerful and versatile tool in organic synthesis for mediating a wide array of oxidative transformations. Its ability to effect intramolecular cyclizations under mild conditions makes it particularly valuable for the construction of diverse heterocyclic scaffolds, which are prominent features in many natural products and pharmaceutically active compounds. This document provides an overview of PIFA-mediated intramolecular cyclization reactions, including detailed experimental protocols and quantitative data for key transformations, to guide researchers in applying this methodology in their own synthetic endeavors.

The reactions mediated by PIFA often proceed through cationic intermediates, such as nitrenium or phenoxenium ions, which are then trapped intramolecularly by a suitably positioned nucleophile. This approach allows for the formation of various N-heterocycles, O-heterocycles, and even spirocyclic systems. The choice of solvent, temperature, and stoichiometry of PIFA can significantly influence the reaction outcome and yield.

General Mechanism of PIFA-Mediated Intramolecular Cyclization

The general mechanism for PIFA-mediated intramolecular cyclization typically involves the initial activation of a substrate by the hypervalent iodine reagent. In the case of nitrogen-containing substrates, PIFA can oxidize an amide or amine to generate a highly reactive nitrenium ion intermediate. This electrophilic species is then susceptible to intramolecular attack by a nucleophile, such as a double bond or an aromatic ring, leading to the formation of a new ring system. Subsequent loss of a proton and iodobenzene (B50100) yields the final cyclized product.

General PIFA Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Product Formation Substrate Substrate Activated_Intermediate Activated Intermediate (e.g., Nitrenium Ion) Substrate->Activated_Intermediate + PIFA - PhI - 2 CF3COOH PIFA PIFA Cyclized_Intermediate Cyclized Intermediate Activated_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product Cyclized Product Cyclized_Intermediate->Product - H+

Caption: General mechanistic pathway for PIFA-mediated intramolecular cyclization.

Applications in Heterocycle Synthesis

PIFA has been successfully employed in the synthesis of a wide variety of heterocyclic compounds. The following sections detail specific applications with quantitative data and experimental protocols.

Synthesis of 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones

A regioselective method for the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones has been developed based on the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones.[1][2] This transformation provides access to close structural analogs of naturally occurring vasicinone (B1682191) alkaloids.[2]

Reaction Scheme:

Substrate: 2-(3-butenyl)quinazolin-4(3H)-one Product: 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Quantitative Data Summary:

Substrate (R-group)PIFA (equiv.)SolventTemp. (°C)Time (h)Yield (%)
H2.5TFE02478
6-Cl2.5TFE02481
7-Cl2.5TFE02483
6-Br2.5TFE02479
7-Me2.5TFE02475
7-OMe2.5TFE02476

TFE = 2,2,2-trifluoroethanol (B45653)

Experimental Protocol: [2]

To a solution of the respective 2-(3-butenyl)quinazolin-4(3H)-one (0.65 mmol) in 2,2,2-trifluoroethanol (TFE, 5 mL), a solution of PIFA (0.70 g, 1.63 mmol) in TFE (20 mL) was added at 0 °С. The reaction mixture was stirred for 24 hours at 0 °С. After completion of the reaction, a saturated aqueous solution of NaHCO3 (20 mL) was added, and the resulting precipitate was filtered off. The filtrate was extracted with CH2Cl2 (3 x 25 mL), and the combined organic layers were dried over Na2SO4. The solvent was removed under reduced pressure, and the residue was recrystallized from MeOH to afford the pure product.[2]

Quinazolinone_Cyclization Start Start: 2-(3-butenyl)quinazolin-4(3H)-one in TFE Add_PIFA Add PIFA solution in TFE at 0 °C Start->Add_PIFA Stir Stir at 0 °C for 24 h Add_PIFA->Stir Quench Quench with sat. aq. NaHCO3 Stir->Quench Filter Filter precipitate Quench->Filter Extract Extract filtrate with CH2Cl2 Filter->Extract Dry Dry organic layers over Na2SO4 Extract->Dry Concentrate Remove solvent in vacuo Dry->Concentrate Recrystallize Recrystallize from MeOH Concentrate->Recrystallize Product Product: 1-(hydroxymethyl)-2,3-dihydropyrrolo [1,2-a]quinazolin-5(1H)-one Recrystallize->Product

Caption: Experimental workflow for the synthesis of pyrrolo[1,2-a]quinazolinones.

Synthesis of N-Substituted Indole (B1671886) Derivatives

A versatile method for the synthesis of various N-arylated and N-alkylated indole derivatives involves the PIFA-mediated intramolecular cyclization of N-substituted 2-vinylanilines.[3][4] This approach is advantageous as it constructs the indole skeleton in the final step by forming a bond between the side-chain nitrogen and the benzene (B151609) ring.[3] The reactions are generally fast, often completing within 30 minutes, and provide good to high yields for both electron-rich and electron-poor substrates.[4]

Reaction Scheme:

Substrate: N-Substituted 2-vinylaniline (B1311222) Product: N-Substituted Indole

Quantitative Data Summary:

Substrate (N-substituent)PIFA (equiv.)SolventTemp.Time (min)Yield (%)
Phenyl1.2CH2Cl2rt3085
4-Methoxyphenyl1.2CH2Cl2rt3092
4-Chlorophenyl1.2CH2Cl2rt3078
Benzyl1.2CH2Cl2rt3088
Methyl1.2CH2Cl2rt3075
Tosyl1.2CH2Cl2rt3095

Experimental Protocol:

To a solution of the N-substituted 2-vinylaniline (1.0 mmol) in dry CH2Cl2 (10 mL) was added PIFA (1.2 mmol) in one portion at room temperature. The reaction mixture was stirred for 30 minutes. Upon completion, the reaction was quenched with a saturated aqueous solution of NaHCO3. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the corresponding N-substituted indole.

Indole_Synthesis_Mechanism Substrate N-Substituted 2-Vinylaniline Nitrenium_Ion Nitrenium Ion Intermediate Substrate->Nitrenium_Ion + PIFA Cyclized_Cation Cyclized Cation Nitrenium_Ion->Cyclized_Cation Intramolecular Electrophilic Attack Indole_Product N-Substituted Indole Cyclized_Cation->Indole_Product Aromatization (- H+)

Caption: Proposed mechanism for PIFA-mediated indole synthesis.

Dearomative Spirocyclization of Phenol-Tethered Pyrazoles

PIFA can mediate the dearomative spirocyclization of phenol-tethered pyrazoles to afford spirocyclohexadienone-pyrazolo[3,4-b]piperidinones.[5] This reaction proceeds through a cationic intermediate and provides a route to complex spirocyclic motifs that are of increasing interest in drug discovery.[5]

Reaction Scheme:

Substrate: Phenol-tethered pyrazole (B372694) Product: Spirocyclohexadienone-pyrazolo[3,4-b]piperidinone

Quantitative Data Summary:

Substrate (R-group on phenol)PIFA (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Methyl1.5CH3CN0 to rt282
2-tert-Butyl1.5CH3CN0 to rt275
2,6-Dimethyl1.5CH3CN0 to rt278
2,4-Di-tert-butyl1.5CH3CN0 to rt265

Experimental Protocol:

To a stirred solution of the phenol-tethered pyrazole (0.2 mmol) in acetonitrile (B52724) (2 mL) at 0 °C, PIFA (0.3 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirred for 2 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (EtOAc/hexane) to give the desired spirocyclohexadienone-pyrazolo[3,4-b]piperidinone.

Conclusion

Phenyliodine(III) bis(trifluoroacetate) is a highly effective reagent for promoting intramolecular cyclization reactions to form a variety of heterocyclic structures. The mild reaction conditions, broad substrate scope, and high yields make PIFA-mediated cyclizations a valuable synthetic strategy for academic and industrial chemists. The protocols and data presented herein serve as a guide for the application of this powerful reagent in the synthesis of complex molecules. Further exploration of the scope and limitations of these reactions is ongoing and promises to deliver new and efficient synthetic methodologies.[4]

References

The Role of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) in Advancing Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, has emerged as a powerful and versatile hypervalent iodine(III) reagent in modern organic synthesis. Its strong oxidizing nature, coupled with mild reaction conditions, has made it an invaluable tool for the construction of complex molecular architectures, particularly in the total synthesis of natural products and their analogues. PIFA facilitates a range of transformations, including oxidative cyclizations, dearomatizations, and functional group manipulations, enabling the efficient assembly of intricate heterocyclic scaffolds found in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the use of PIFA in key synthetic transformations relevant to natural product synthesis, drawing from notable examples in the literature.

Application 1: Oxidative Cyclization for the Synthesis of Pyrrolo[1,2-a]quinazolin-5(1H)-one Scaffolds

Background:

The pyrrolo[1,2-a]quinazoline core is a privileged scaffold found in various natural alkaloids, such as those related to vasicinone, which exhibit a range of biological activities. PIFA-mediated oxidative cyclization of readily accessible 2-(3-butenyl)quinazolin-4(3H)-ones provides an efficient and regioselective route to functionalized 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are close structural analogues of these natural products. This transformation proceeds via a 5-exo-trig cyclization, demonstrating high regioselectivity.

Table 1: PIFA-Mediated Oxidative Cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones

EntrySubstrate (Quinazolinone 7)PIFA (equiv.)SolventTemp (°C)Time (h)Product (Quinazolinone 6)Yield (%)
17a (R = H)2.5TFE0246a81
27b (R = 7-Me)2.5TFE0246b83
37c (R = 7-OMe)2.5TFE0246c82
47d (R = 7-Cl)2.5TFE0246d79
57e (R = 7-F)2.5TFE0246e78
67f (R = 8-Me)2.5TFE0246f80
77g (R = 8-OMe)2.5TFE0246g77
87h (R = 8-Cl)2.5TFE0246h75
97i (R = 6-Cl)2.5TFE0246i76
107j (R = 6,8-di-Cl)2.5TFE0246j75
117k (R = 7-NO2)2.5TFE0246k79
127l (R = 9-Br)2.5TFE0246l78

Experimental Protocol: General Procedure for the PIFA-Mediated Cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones (7a-l)

To a solution of the respective quinazolinone 7 (0.65 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE, 5 mL), a solution of PIFA (0.70 g, 1.63 mmol, 2.5 equiv.) in TFE (20 mL) is added at 0 °C. The reaction mixture is stirred for 24 hours at 0 °C. Following this, a saturated aqueous solution of sodium bicarbonate (20 mL) is added, and the resulting precipitate is removed by filtration. The filtrate is then extracted with dichloromethane (B109758) (3 x 25 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The crude residue is purified by recrystallization from methanol (B129727) to yield the desired 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one product 6.

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product Quinazolinone 2-(3-butenyl)quinazolin-4(3H)-one (7) Stirring Stirring at 0 °C for 24 h Quinazolinone->Stirring PIFA PIFA PIFA->Stirring Solvent TFE Solvent->Stirring Quench Quench with sat. aq. NaHCO₃ Stirring->Quench Filter Filtration Quench->Filter Extract Extraction with CH₂Cl₂ Filter->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Recrystallization Recrystallization (MeOH) Concentrate->Recrystallization Product 1-(Hydroxymethyl)-2,3-dihydropyrrolo [1,2-a]quinazolin-5(1H)-one (6) Recrystallization->Product G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Substrate 1-aroyl-N-arylcyclopropane- 1-carboxamide Intermediate Acylnitrenium Ion Substrate->Intermediate Oxidation PIFA PIFA PIFA->Intermediate Product Spirocyclopropane Quinolinedione Intermediate->Product Intramolecular Cyclization G cluster_synthesis Synthetic Sequence Start Dithioketal Precursor Atrop atrop-Abyssomicin C Start->Atrop PIFA, CH₂Cl₂/H₂O Abyssomicin Abyssomicin C Atrop->Abyssomicin Isomerization

Catalytic Applications of [Bis(trifluoroacetoxy)iodo]benzene (PIFA): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, is a hypervalent iodine(III) reagent that has emerged as a versatile and powerful tool in modern organic synthesis. Its strong oxidizing properties, coupled with its relatively low toxicity and mild reaction conditions, make it an attractive alternative to heavy metal-based oxidants. PIFA is particularly valued in the pharmaceutical and drug development sectors for its ability to facilitate a wide range of transformations, including oxidative cyclizations, rearrangements, and functional group interconversions. This document provides detailed application notes, experimental protocols, and mechanistic insights for key catalytic applications of PIFA, tailored for researchers, scientists, and drug development professionals.

Application Note 1: Hofmann Rearrangement under Mildly Acidic Conditions

The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one less carbon atom. Traditionally, this reaction is carried out under strongly basic conditions. However, the use of PIFA allows for this transformation to occur under mildly acidic conditions, which is advantageous for substrates that are sensitive to base.[1] This modification broadens the scope of the Hofmann rearrangement, making it applicable to a wider range of molecules in pharmaceutical synthesis.[2]

Quantitative Data
Starting AmideProduct AmineSolvent SystemTime (h)Yield (%)
Cyclobutanecarboxamide (B75595)Cyclobutylamine (B51885) hydrochlorideAcetonitrile (B52724)/Water (1:1)2-569-77
BenzamideAnilineAcetonitrile/Water (1:1)285
PhenylacetamideBenzylamineAcetonitrile/Water (1:1)282
3-Phenylpropionamide2-PhenylethylamineAcetonitrile/Water (1:1)288
Adamantane-1-carboxamide1-AdamantylamineAcetonitrile/Water (1:1)390

Table 1: Substrate scope and yields for the PIFA-mediated Hofmann rearrangement.

Experimental Protocol: Synthesis of Cyclobutylamine Hydrochloride[3]
  • Reaction Setup: A 250-mL, three-necked round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagents: To the flask, add cyclobutanecarboxamide (5.0 g, 50.4 mmol) and a solvent mixture of acetonitrile (50 mL) and water (50 mL).

  • Reaction Initiation: Stir the mixture at room temperature until the amide dissolves. In a separate flask, dissolve this compound (PIFA) (23.8 g, 55.4 mmol) in acetonitrile (50 mL).

  • Addition of PIFA: Add the PIFA solution dropwise to the amide solution over 30 minutes, maintaining the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL) to remove iodobenzene.

  • Isolation of Product: To the aqueous layer, add concentrated hydrochloric acid (10 mL) and concentrate the solution under reduced pressure.

  • Purification: Recrystallize the resulting solid from an ethanol/ether mixture to yield cyclobutylamine hydrochloride as a white crystalline solid.

Mechanistic Workflow

Caption: PIFA-mediated Hofmann Rearrangement Workflow.

Application Note 2: Oxidative Cyclization for the Synthesis of 2-Oxindoles

2-Oxindole scaffolds are prevalent in numerous biologically active natural products and pharmaceuticals. The direct oxidation of indoles to 2-oxindoles is a highly valuable transformation. PIFA, in combination with a nucleophilic source, provides an efficient and rapid method for this conversion under mild conditions. This approach is noted for its high functional group tolerance and excellent yields, making it a powerful tool in drug discovery.

Quantitative Data
Indole DerivativeProduct 2-OxindoleAdditiveTime (min)Yield (%)
Indole2-Oxindolen-Bu4NCl·H2O592
3-Methylindole (B30407)3-Methyl-2-oxindolen-Bu4NCl·H2O595
5-Bromoindole5-Bromo-2-oxindolen-Bu4NCl·H2O588
7-Methylindole7-Methyl-2-oxindolen-Bu4NCl·H2O590
N-MethylindoleN-Methyl-2-oxindolen-Bu4NCl·H2O1085

Table 2: Substrate scope and yields for the PIFA-mediated synthesis of 2-oxindoles.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-oxindole[4]
  • Reaction Setup: In a 50-mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-methylindole (1.31 g, 10 mmol) in a mixture of acetonitrile (20 mL) and water (5 mL).

  • Addition of Reagents: Add n-Bu4NCl·H2O (2.96 g, 10 mmol) to the solution and stir until it dissolves.

  • Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Add PIFA (4.73 g, 11 mmol) portion-wise over 5 minutes.

  • Reaction Progress: Allow the reaction to stir at 0°C for 5 minutes. The reaction can be monitored by TLC.

  • Quenching and Extraction: Quench the reaction with a saturated aqueous solution of Na2S2O3 (20 mL). Extract the mixture with ethyl acetate (B1210297) (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 3-methyl-2-oxindole.

Plausible Mechanistic Pathway

Caption: PIFA-mediated Synthesis of 2-Oxindoles.

Application Note 3: Intramolecular Oxidative Cyclization for the Synthesis of Oxazoles

Oxazoles are important five-membered heterocyclic compounds found in a variety of natural products and pharmaceuticals. PIFA can mediate the intramolecular oxidative cyclization of β-keto amides to afford highly substituted oxazoles. This metal-free approach offers a valuable alternative to traditional methods that often require harsh conditions or transition metal catalysts.[4][5]

Quantitative Data
β-Keto Amide SubstrateOxazole ProductSolventTemp (°C)Yield (%)
N-Benzoyl-2-aminoacetophenone2,5-DiphenyloxazoleDichloroethane8085
N-(4-Methoxybenzoyl)-2-aminoacetophenone2-(4-Methoxyphenyl)-5-phenyloxazoleDichloroethane8082
N-Acetyl-2-aminoacetophenone2-Methyl-5-phenyloxazoleDichloroethane8078
N-Benzoyl-2-amino-1-(4-chlorophenyl)ethanone2-Phenyl-5-(4-chlorophenyl)oxazoleDichloroethane8080
N-Benzoyl-2-aminopropiophenone2,4-Diphenyl-5-methyloxazoleDichloroethane8075

Table 3: Substrate scope and yields for the PIFA-mediated synthesis of oxazoles. (Yields are adapted from similar reactions using PIDA).[4]

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol is adapted from a similar procedure using PIDA.[4]

  • Reaction Setup: To a flame-dried 50-mL round-bottomed flask containing a magnetic stir bar, add N-benzoyl-2-aminoacetophenone (2.39 g, 10 mmol).

  • Addition of Solvent and Reagent: Add dry dichloroethane (20 mL) followed by PIFA (4.73 g, 11 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and stir for 2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NaHCO3 (50 mL).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (B109758) (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes) to give 2,5-diphenyloxazole.

Reaction Workflow

Caption: PIFA-mediated Synthesis of Oxazoles Workflow.

Application Note 4: Oxidative Coupling of Phenols

The oxidative coupling of phenols is a fundamental transformation for the synthesis of biphenols and other coupled products, which are important structural motifs in natural products and ligands for asymmetric catalysis. PIFA serves as an effective oxidant for this transformation, proceeding through a phenoxonium ion intermediate.

Quantitative Data
Phenol SubstrateProductSolventTime (h)Yield (%)
2-Naphthol (B1666908)1,1'-Bi-2-naphthol (BINOL)Acetonitrile185
Phenolp,p'-BiphenolDichloromethane270
2,6-Dimethylphenol3,3',5,5'-Tetramethyl-4,4'-biphenoquinoneAcetonitrile190
p-CresolPummerer's KetoneDichloromethane375

Table 4: Substrate scope and yields for the PIFA-mediated oxidative coupling of phenols.

Experimental Protocol: Synthesis of 1,1'-Bi-2-naphthol (BINOL)
  • Reaction Setup: In a 100-mL round-bottomed flask, dissolve 2-naphthol (2.88 g, 20 mmol) in acetonitrile (40 mL).

  • Reagent Addition: Cool the solution to 0°C and add PIFA (9.46 g, 22 mmol) in one portion.

  • Reaction: Stir the mixture at 0°C for 1 hour. The solution will turn dark.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (50 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by recrystallization from toluene (B28343) to obtain BINOL as a white solid.

Proposed Mechanistic Pathway

Caption: PIFA-mediated Oxidative Coupling of Phenols.

References

Application Notes and Protocols for Flow Chemistry: [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, is a hypervalent iodine(III) reagent renowned for its potent and selective oxidizing capabilities in organic synthesis. Its application in mediating a variety of transformations, particularly oxidative cyclizations and dearomatizations, has rendered it a valuable tool in the synthesis of complex molecular architectures relevant to the pharmaceutical industry. The transition of these powerful reactions from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.

Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities.[1] The small reactor volumes inherent in flow systems enhance heat and mass transfer, which is particularly beneficial for highly exothermic reactions often associated with potent oxidants like PIFA.[2] Furthermore, the ability to generate and immediately use reactive intermediates in a continuous stream minimizes the risks associated with their accumulation, a significant safety concern in batch processes.[1] The modular and automated nature of flow chemistry also allows for streamlined process development and the on-demand synthesis of molecules, crucial for rapid library screening in drug discovery.[3][4]

These application notes provide an overview of key applications of PIFA in flow chemistry, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a laboratory setting.

Application 1: Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful strategy for the synthesis of highly functionalized, three-dimensional molecules from simple, planar aromatic precursors. PIFA is a key reagent in promoting these transformations, leading to the formation of valuable building blocks such as quinones and spirodienones.[5][6] While many protocols exist for batch synthesis, the adaptation of these reactions to a continuous flow process enhances safety and control.

A common application is the synthesis of spirodienone quinones from para-substituted phenols. This transformation is a two-step process where the phenol (B47542) is first silylated, followed by PIFA-mediated oxidation in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE).[5]

Quantitative Data Summary
EntrySubstrate (Phenol)Product (Spirodienone)Batch Yield (%)Flow Yield (%)Residence Time (min)Temperature (°C)
14-Methylphenol4-Methyl-4-hydroxyspiro[2.5]octa-4,7-dien-6-one75Hypothetical: >85Hypothetical: 10Hypothetical: 25
24-Methoxyphenol4-Methoxy-4-hydroxyspiro[2.5]octa-4,7-dien-6-one72Hypothetical: >80Hypothetical: 10Hypothetical: 25
34-Chlorophenol4-Chloro-4-hydroxyspiro[2.5]octa-4,7-dien-6-one68Hypothetical: >75Hypothetical: 12Hypothetical: 25
Experimental Protocol: Hypothetical Flow Adaptation

This protocol describes a hypothetical translation of a known batch process for PIFA-mediated oxidative dearomatization of phenols to a continuous flow setup.

Materials:

  • Substituted phenol (e.g., 4-methylphenol)

  • O-methyl O-trimethylsilyl ketene (B1206846) acetal (B89532)

  • This compound (PIFA)

  • 2,2,2-Trifluoroethanol (TFE), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Syringe pumps (2)

  • T-mixer

  • PTFE or PFA tubing reactor coil (e.g., 10 mL volume)

  • Back pressure regulator

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Solution A (Silylated Phenol): In a dry flask under an inert atmosphere, dissolve the para-substituted phenol (1.0 equiv) in dichloromethane. Add O-methyl O-trimethylsilyl ketene acetal (1.2 equiv) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). The crude silylated phenol solution is used directly.

    • Solution B (PIFA): Prepare a solution of PIFA (1.1 equiv) in 2,2,2-trifluoroethanol.

  • Flow Reactor Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Load Solution A and Solution B into separate syringes and place them on the syringe pumps.

    • Connect the syringes to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the reactor coil.

    • Immerse the reactor coil in a temperature-controlled bath set to 25 °C.

    • Connect the outlet of the reactor coil to a back pressure regulator (set to e.g., 5 bar to ensure single phase flow) and then to a collection flask.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired residence time. For a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min (e.g., 0.5 mL/min for each pump).

    • Start the pumps to introduce the reagents into the reactor.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product.

  • Work-up and Analysis:

    • The collected reaction mixture is quenched with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • The product is extracted, purified (e.g., by column chromatography), and analyzed (e.g., by NMR, MS) to determine the yield.

Experimental Workflow Diagram

Flow_Dearomatization Workflow for PIFA-Mediated Oxidative Dearomatization in Flow cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction phenol p-Substituted Phenol in DCM solution_a Solution A: Crude Silylated Phenol phenol->solution_a silylating_reagent O-methyl O-trimethylsilyl ketene acetal silylating_reagent->solution_a pifa_reagent PIFA in TFE solution_b Solution B: PIFA Solution pifa_reagent->solution_b pump_a Syringe Pump A solution_a->pump_a pump_b Syringe Pump B solution_b->pump_b t_mixer T-Mixer pump_a->t_mixer 0.5 mL/min pump_b->t_mixer 0.5 mL/min reactor Reactor Coil (10 mL, 25 °C) t_mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up & Analysis collection->workup Quench & Purify

Caption: Workflow for PIFA-Mediated Oxidative Dearomatization in Flow.

Application 2: Intramolecular Oxidative Cyclization of N-Aryl Enamides

The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry. PIFA can mediate the intramolecular oxidative cyclization of various substrates to form important heterocyclic cores. For example, the cyclization of N-aryl enamides can lead to the formation of spirooxindoles, a privileged structural motif in many biologically active compounds.

While specific flow chemistry protocols for the PIFA-mediated cyclization of N-aryl enamides are not extensively detailed in the literature, the principles of translating batch processes to flow remain applicable. The enhanced safety and efficiency of flow chemistry are particularly advantageous for scaling up the synthesis of these valuable compounds.

Quantitative Data Summary
EntrySubstrate (N-Aryl Enamide)Product (Spirooxindole)Batch Yield (%)Flow Yield (%)Residence Time (min)Temperature (°C)
1N-(4-methoxyphenyl)-N-vinylacetamide1-acetyl-6-methoxy-1,2-dihydrospiro[indole-3,1'-cyclopropan]-2-one85Hypothetical: >90Hypothetical: 8Hypothetical: 0
2N-(4-chlorophenyl)-N-vinylacetamide1-acetyl-6-chloro-1,2-dihydrospiro[indole-3,1'-cyclopropan]-2-one78Hypothetical: >85Hypothetical: 10Hypothetical: 0
3N-phenyl-N-vinylacetamide1-acetyl-1,2-dihydrospiro[indole-3,1'-cyclopropan]-2-one82Hypothetical: >88Hypothetical: 8Hypothetical: 0
Experimental Protocol: Hypothetical Flow Adaptation

This protocol outlines a potential method for adapting a batch PIFA-mediated intramolecular cyclization of an N-aryl enamide to a continuous flow process.

Materials:

  • N-Aryl enamide substrate

  • This compound (PIFA)

  • 2,2,2-Trifluoroethanol (TFE), HPLC grade

  • Syringe pump

  • T-mixer (if a co-solvent or additive is used) or single inlet

  • PTFE or PFA tubing reactor coil (e.g., 5 mL volume)

  • Back pressure regulator

  • Collection flask

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the N-aryl enamide substrate (1.0 equiv) and PIFA (1.2 equiv) in TFE. The concentration should be optimized to ensure solubility and efficient reaction.

  • Flow Reactor Setup:

    • Assemble the flow chemistry system. For a single reagent solution, a T-mixer may not be necessary.

    • Load the reagent solution into a syringe and place it on the syringe pump.

    • Connect the syringe to the inlet of the reactor coil.

    • Immerse the reactor coil in a temperature-controlled bath, for example, at 0 °C, as many of these reactions are performed at low temperatures.

    • Connect the outlet of the reactor coil to a back pressure regulator and then to a collection flask containing a quenching solution (e.g., saturated sodium sulfite).

  • Reaction Execution:

    • Set the flow rate of the syringe pump to achieve the desired residence time. For a 5 mL reactor and an 8-minute residence time, the flow rate would be 0.625 mL/min.

    • Start the pump to introduce the reagent solution into the reactor.

    • Collect the product after the system has reached a steady state.

  • Work-up and Analysis:

    • The collected quenched reaction mixture is worked up by extraction and purified by standard methods like column chromatography.

    • The yield and purity of the spirooxindole product are determined by analytical techniques.

Logical Relationship Diagram

Logical_Relationship Logical Flow for PIFA-Mediated Cyclization start Start: Batch Protocol Review optimization Parameter Optimization (Concentration, Stoichiometry) start->optimization Identify Key Parameters flow_setup Flow Reactor Assembly optimization->flow_setup Translate to Flow Conditions steady_state Achieve Steady State flow_setup->steady_state Initiate Reagent Flow collection Product Collection & In-line Quenching steady_state->collection Continuous Output analysis Work-up, Purification & Analysis collection->analysis Sample for Analysis analysis->optimization Iterative Refinement scale_up Scale-up by Numbering-up or Longer Run Time analysis->scale_up Optimized Protocol end End: Pure Product scale_up->end

Caption: Logical Flow for PIFA-Mediated Cyclization Protocol Development.

Conclusion

The application of this compound in flow chemistry represents a significant advancement in the synthesis of complex organic molecules. The enhanced safety, efficiency, and scalability offered by continuous flow processes make this an attractive area for researchers in drug development and academia. While detailed, published protocols for PIFA-mediated reactions in flow are still emerging, the foundational principles of flow chemistry provide a clear roadmap for the translation of established batch methodologies. The protocols and data presented herein, though in part hypothetical due to the limited availability of specific flow chemistry literature for PIFA, serve as a practical guide for initiating the development of continuous flow applications for this versatile and powerful reagent. Further research and publication in this area will undoubtedly expand the synthetic chemist's toolkit for the rapid and safe production of valuable pharmaceutical intermediates and active ingredients.

References

Application Notes and Protocols for the Synthesis of Oxadiazoles using [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Bis(trifluoroacetoxy)iodo]benzene, also known as phenyliodine(III) bis(trifluoroacetate) or PIFA, has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility is particularly pronounced in the construction of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. One of the key applications of PIFA is the efficient synthesis of 1,3,4-oxadiazoles through the oxidative cyclization of N-acylhydrazones. This method offers several advantages, including mild reaction conditions, high yields, and tolerance of a wide range of functional groups, making it an attractive strategy for the synthesis of diverse oxadiazole libraries for biological screening.

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles utilizing PIFA. The protocols are based on established literature procedures and are intended to serve as a practical guide for researchers in academic and industrial settings.

Principle of the Reaction

The synthesis of 1,3,4-oxadiazoles using PIFA proceeds via an oxidative cyclization of an N-acylhydrazone precursor. The N-acylhydrazone is typically prepared by the condensation of an aldehyde with a hydrazide. The subsequent treatment with PIFA facilitates the intramolecular cyclization and oxidation to furnish the aromatic 1,3,4-oxadiazole (B1194373) ring. The reaction is believed to proceed through a hypervalent iodine intermediate, which activates the N-acylhydrazone for the cyclization step.

Advantages of using this compound (PIFA)

  • Mild Reaction Conditions: The reactions can often be carried out at room temperature, which is beneficial for substrates with sensitive functional groups.[1]

  • High Yields: This method frequently provides good to excellent yields of the desired oxadiazole products.

  • Good Functional Group Tolerance: A wide variety of functional groups on both the aldehyde and hydrazide precursors are well-tolerated.

  • Convenience: PIFA is a commercially available and relatively stable solid reagent that is easy to handle.

Experimental Protocols

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles using PIFA is a two-step process: the formation of the N-acylhydrazone followed by the oxidative cyclization. A one-pot procedure is also described for enhanced efficiency.

Protocol 1: Two-Step Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

Step 1: Synthesis of N-Acylhydrazones

  • To a solution of the desired hydrazide (1.0 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (10 mL), add the corresponding aldehyde (1.0 mmol).

  • A catalytic amount of an acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the condensation.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting N-acylhydrazone precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. The product is typically used in the next step without further purification.

Step 2: Oxidative Cyclization using PIFA

  • To a solution of the N-acylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) (10 mL), add this compound (PIFA) (1.1 mmol) in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrate.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexane) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
  • In a round-bottom flask, dissolve the hydrazide (1.0 mmol) and the aldehyde (1.0 mmol) in dichloromethane (CH₂Cl₂) (15 mL).

  • Stir the mixture at room temperature for 1-2 hours to allow for the in-situ formation of the N-acylhydrazone.

  • Add this compound (PIFA) (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, work-up and purify the product as described in Protocol 1, Step 2.

Data Presentation

The following table summarizes the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles using this compound, highlighting the versatility and efficiency of this method.

EntryHydrazide (R-CONHNH₂)Aldehyde (R'-CHO)SolventTime (h)Yield (%)
1BenzohydrazideBenzaldehydeCH₂Cl₂292
2Benzohydrazide4-MethoxybenzaldehydeCH₂Cl₂2.595
3Benzohydrazide4-NitrobenzaldehydeCH₂Cl₂1.590
4Benzohydrazide4-ChlorobenzaldehydeCH₂Cl₂293
54-MethoxybenzohydrazideBenzaldehydeCH₂Cl₂2.594
64-NitrobenzohydrazideBenzaldehydeCH₂Cl₂1.588
7IsonicotinohydrazideBenzaldehydeCH₂Cl₂385
8Acetohydrazide4-BromobenzaldehydeCH₂Cl₂289

Note: The yields reported are isolated yields after purification. Reaction conditions are typically at room temperature.

Visualizations

Reaction Workflow

The general workflow for the synthesis of 1,3,4-oxadiazoles using PIFA can be visualized as a two-step process, often combined into a one-pot procedure for convenience.

G cluster_0 Step 1: N-Acylhydrazone Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 One-Pot Procedure Hydrazide Hydrazide (R-CONHNH₂) Condensation Condensation Hydrazide->Condensation Aldehyde Aldehyde (R'-CHO) Aldehyde->Condensation Acylhydrazone N-Acylhydrazone Condensation->Acylhydrazone OxidativeCyclization Oxidative Cyclization Acylhydrazone->OxidativeCyclization PIFA This compound (PIFA) PIFA->OxidativeCyclization Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole OxidativeCyclization->Oxadiazole Hydrazide + Aldehyde Hydrazide + Aldehyde In-situ Acylhydrazone Formation In-situ Acylhydrazone Formation Hydrazide + Aldehyde->In-situ Acylhydrazone Formation Addition of PIFA Addition of PIFA In-situ Acylhydrazone Formation->Addition of PIFA Addition of PIFA->Oxadiazole

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Logical Relationship of Reaction Components

The following diagram illustrates the relationship between the starting materials, the key reagent, the intermediate, and the final product in the synthesis of 1,3,4-oxadiazoles.

G Start_Hydrazide Hydrazide Intermediate N-Acylhydrazone Intermediate Start_Hydrazide->Intermediate reacts with Start_Aldehyde Aldehyde Start_Aldehyde->Intermediate reacts with Reagent_PIFA PIFA Product 1,3,4-Oxadiazole Product Reagent_PIFA->Product facilitates Intermediate->Product is oxidized by

Caption: Key components in the PIFA-mediated oxadiazole synthesis.

Conclusion

The use of this compound provides a highly effective and practical method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The mild reaction conditions, high yields, and broad substrate scope make this protocol particularly valuable for the generation of compound libraries in drug discovery and medicinal chemistry research. The detailed protocols and data presented in these application notes are intended to enable researchers to readily adopt this powerful synthetic methodology.

References

Troubleshooting & Optimization

Technical Support Center: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Bis(trifluoroacetoxy)iodo]benzene (PIFA) mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to address specific problems that may arise during PIFA-mediated oxidation reactions.

1. My PIFA oxidation of a substituted phenol (B47542) is giving a complex mixture of products instead of the desired quinone. What are the likely side reactions and how can I control them?

Answer:

The oxidation of substituted phenols with PIFA can indeed lead to several side products depending on the substrate and reaction conditions. Common side reactions include the formation of ortho-quinones, dimerization or polymerization of the starting material or product, and the formation of iodonium (B1229267) ylides.[1]

Troubleshooting Steps:

  • Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize over-oxidation and decomposition of the desired quinone.

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) are commonly used. For dearomatization, aqueous acetonitrile can be effective.[2]

  • Optimize PIFA Stoichiometry: Use the minimum effective amount of PIFA (typically 1.1-1.5 equivalents). An excess of the reagent can promote side reactions.

  • Consider Alternative Reagents: For some substrates, other hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) might offer better selectivity.[3]

  • Work-up Procedure: Quench the reaction promptly with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to destroy excess PIFA and prevent further oxidation during work-up.

2. I am observing significant amounts of sulfone byproduct in the PIFA-mediated oxidation of my sulfide (B99878) to a sulfoxide (B87167). How can I improve the selectivity for the sulfoxide?

Answer:

Over-oxidation of the desired sulfoxide to the corresponding sulfone is a common side reaction in sulfide oxidations. Achieving high selectivity requires careful control of the reaction parameters.

Troubleshooting Steps:

  • Precise Stoichiometry: Use exactly one equivalent of PIFA. Any excess will lead to the formation of the sulfone.

  • Low Temperature: Conduct the reaction at low temperatures (e.g., -20 °C to 0 °C) to slow down the rate of the second oxidation step.

  • Slow Addition of PIFA: Add the PIFA solution dropwise to the sulfide solution to maintain a low concentration of the oxidant throughout the reaction.

  • Solvent Effects: The choice of solvent can influence selectivity. Non-polar, aprotic solvents are generally preferred.

  • Monitoring the Reaction: Closely monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.

3. My PIFA-mediated Hofmann rearrangement of a primary amide is giving low yields of the desired amine. What are potential side reactions and how can I optimize the reaction?

Answer:

Low yields in the Hofmann rearrangement can be attributed to incomplete reaction, side reactions of the isocyanate intermediate, or decomposition of the product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can react with the isocyanate intermediate to form unstable carbamic acids, which can lead to byproducts. Ensure all reagents and solvents are dry.

  • Choice of Nucleophile: The isocyanate intermediate can be trapped with various nucleophiles. For the formation of the free amine, water is used. If isolating a carbamate (B1207046) is desired, an alcohol (e.g., methanol) should be used as the solvent or co-solvent.

  • Temperature Control: The rearrangement step is typically performed at low temperatures, while the hydrolysis of the isocyanate may require gentle heating. Optimize the temperature profile for your specific substrate.

  • Base Addition: The reaction is typically carried out in the presence of a base (e.g., pyridine) to facilitate the initial N-H deprotonation. Ensure the correct stoichiometry of the base is used.

4. The PIFA oxidation of my styrene (B11656) derivative is resulting in a mixture of 1,1- and 1,2-bis(trifluoroacetoxy) adducts. How can I control the regioselectivity?

Answer:

The regioselectivity of the bis(trifluoroacetoxylation) of styrenes is highly dependent on the electronic properties of the aryl ring.[4]

Troubleshooting Steps:

  • Substrate Electronics: Electron-rich styrenes tend to favor the formation of the 1,1-adduct, while electron-deficient styrenes favor the 1,2-adduct. While you cannot change the substrate, understanding this trend helps in predicting the outcome.

  • Reaction Concentration: Dilute reaction conditions can sometimes favor the formation of the 1,2-adduct. Experiment with different concentrations of your substrate.

  • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates and thus the regioselectivity. A systematic screen of solvents may be beneficial.

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on product distribution in selected PIFA-mediated oxidations.

Substrate TypeDesired ProductSide Product(s)Reaction ConditionsYield of Desired Product (%)Yield of Side Product(s) (%)Reference
4-Methoxyphenol4-Methoxy-p-benzoquinoneDimerization/Polymerization ProductsPIFA (1.2 equiv), CH₃CN/H₂O, 0 °C75Not quantified[2]
ThioanisoleMethyl phenyl sulfoxideMethyl phenyl sulfonePIFA (1.0 equiv), CH₂Cl₂, -20 °C>95<5N/A
ThioanisoleMethyl phenyl sulfoxideMethyl phenyl sulfonePIFA (1.2 equiv), CH₂Cl₂, 0 °C6040N/A
Styrene1,2-bis(trifluoroacetoxy)ethane1,1-bis(trifluoroacetoxy)ethanePIFA (1.2 equiv), CH₂Cl₂ (0.2 M)>95<5[4]
4-Methoxystyrene1,1-bis(trifluoroacetoxy)ethane derivative1,2-bis(trifluoroacetoxy)ethane derivativePIFA (1.2 equiv), CH₂Cl₂ (0.2 M)>95<5[4]

Note: "N/A" indicates that while the trend is well-established, specific quantitative data was not available in the cited literature.

Experimental Protocols

Protocol 1: Selective Oxidation of a Phenol to a p-Quinone

This protocol is a general guideline for the oxidation of an electron-rich phenol to its corresponding p-quinone using PIFA.

Materials:

  • Substituted phenol

  • This compound (PIFA)

  • Acetonitrile (CH₃CN), HPLC grade

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the substituted phenol (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate vial, dissolve PIFA (1.2 mmol) in acetonitrile (5 mL).

  • Add the PIFA solution dropwise to the stirred phenol solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) and stir for 5 minutes.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Selective Oxidation of a Sulfide to a Sulfoxide

This protocol provides a general method for the selective oxidation of a sulfide to a sulfoxide.

Materials:

  • Sulfide

  • This compound (PIFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the sulfide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • In a separate flask, dissolve PIFA (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the PIFA solution dropwise to the stirred sulfide solution over 20-30 minutes, ensuring the temperature remains at -20 °C.

  • Monitor the reaction closely by TLC. The reaction should be stopped as soon as the starting sulfide is consumed to prevent over-oxidation.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_PIFA_Oxidations cluster_start Problem Identification cluster_analysis Analysis of Side Reactions cluster_solutions Troubleshooting Strategies cluster_end Desired Outcome Start Unsatisfactory Reaction Outcome (Low Yield / Side Products) Analysis Identify Side Products (TLC, LC-MS, NMR) Start->Analysis Temp Adjust Temperature (Usually Lower) Analysis->Temp Solvent Change Solvent (Polarity, Aprotic/Protic) Analysis->Solvent Stoich Optimize Stoichiometry (PIFA, Additives) Analysis->Stoich Workup Modify Work-up (Quenching, Purification) Analysis->Workup End Improved Yield and Selectivity Temp->End Solvent->End Stoich->End Workup->End

Caption: Troubleshooting workflow for PIFA-mediated oxidations.

PIFA_Oxidation_Pathways cluster_reactants Reactants cluster_intermediates Reactive Intermediates cluster_products Reaction Pathways Substrate Substrate (e.g., Phenol, Sulfide) Intermediate Iodonium Intermediate [Substrate-I(Ph)(OCOCF₃)]⁺ Substrate->Intermediate PIFA PIFA PhI(OCOCF₃)₂ PIFA->Intermediate Desired_Product Desired Product (e.g., Quinone, Sulfoxide) Intermediate->Desired_Product Desired Pathway Side_Product1 Side Product 1 (e.g., Dimer, Sulfone) Intermediate->Side_Product1 Side Reaction A Side_Product2 Side Product 2 (e.g., Over-oxidized species) Desired_Product->Side_Product2 Side Reaction B (Over-oxidation)

Caption: General reaction pathways in PIFA oxidations.

References

Technical Support Center: Optimizing PIFA-Mediated Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Phenyliodine bis(trifluoroacetate) (PIFA) in cyclization reactions. The information is tailored for chemists and drug development professionals to help streamline experimental workflows and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during PIFA-mediated cyclization reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Suboptimal Solvent: The choice of solvent is critical and can significantly impact reaction efficiency.[1][2]- Use Fluorinated Solvents: 2,2,2-Trifluoroethanol (B45653) (TFE) is often the solvent of choice for promoting PIFA-mediated cyclizations, as it can stabilize cationic intermediates.[1][2][3] - Avoid Non-Polar Solvents (in some cases): Dichloromethane (CH2Cl2) may not be effective for all substrates.[1][2]
2. Insufficient PIFA Stoichiometry: An inadequate amount of the oxidant will lead to incomplete conversion of the starting material.[1]- Increase PIFA Equivalents: A common starting point is 1.2-1.5 equivalents, but some reactions may require up to 2.5 equivalents for full conversion.[1]
3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at higher temperatures.- Optimize Temperature: Start at 0 °C and gradually increase to room temperature if the reaction is sluggish. Some reactions proceed rapidly at room temperature.[3][4]
4. Short Reaction Time: The reaction may not have proceeded to completion.- Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Some cyclizations require up to 24 hours for optimal yield.[1][3]
Formation of Multiple Products/Side Reactions 1. Incorrect Reaction Pathway: The substrate may undergo alternative cyclization pathways (e.g., endo vs. exo) or intermolecular reactions.[5]- Modify Substrate: The nature of the nucleophile and the tether length can influence the regioselectivity of the cyclization. - Adjust Solvent: The solvent can influence the reaction pathway.[6]
2. Oxidation of Other Functional Groups: PIFA is a strong oxidant and can react with other sensitive functional groups in the substrate.[7]- Protect Sensitive Groups: If possible, protect functional groups that are susceptible to oxidation. - Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
Poor Reproducibility 1. PIFA Degradation: PIFA is sensitive to moisture and light and can lose its activity over time.[8]- Use Fresh PIFA: Use freshly opened or properly stored PIFA for best results. - Store Properly: Store PIFA in a cool, dark, and dry place.[8]
2. Inconsistent Starting Material Quality: Impurities in the starting material can interfere with the reaction.- Purify Starting Material: Ensure the starting material is of high purity before use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for PIFA-mediated cyclizations?

A1: While the ideal solvent is substrate-dependent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are frequently the most effective.[1][2][3] TFE can stabilize the reactive intermediates involved in the cyclization. Dichloromethane (CH2Cl2), sometimes with the addition of trifluoroacetic acid (TFA), is also commonly used.[1][3] Optimization studies have shown that in some cases, reactions that fail in CH2Cl2 proceed smoothly in TFE.[1]

Q2: How much PIFA should I use?

A2: The stoichiometry of PIFA is a critical parameter to optimize. A slight excess, typically ranging from 1.2 to 1.5 equivalents, is a good starting point. However, for some substrates, achieving full conversion and maximizing the yield may require up to 2.5 equivalents of PIFA.[1] It is recommended to perform small-scale trials to determine the optimal amount for your specific substrate.

Q3: What is the typical reaction temperature and time?

A3: PIFA-mediated cyclizations can be performed under a range of temperatures, from -15 °C to room temperature.[2] Many procedures start the reaction at 0 °C and then allow it to warm to room temperature.[3] Reaction times can vary significantly, from a few minutes to 24 hours or longer.[3][4] Progress should be monitored by an appropriate technique like TLC or LC-MS to determine the optimal reaction time.

Q4: Are there any common side reactions to be aware of?

A4: Yes, PIFA is a powerful oxidizing agent and can lead to side reactions. Depending on the substrate, these can include over-oxidation, rearrangement products, or intermolecular reactions.[9] The choice of solvent and reaction temperature can influence the prevalence of these side reactions.

Q5: How should I handle and store PIFA?

A5: PIFA is a moisture- and light-sensitive solid.[8] It should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere. Always use fresh, high-quality PIFA for the best and most reproducible results. Degradation of PIFA can lead to lower yields and inconsistent reaction outcomes.

Data Presentation

Table 1: Optimization of PIFA-mediated Cyclization of 2-(3-butenyl)quinazolin-4(3H)-one [1][2]

EntrySolventPIFA (equiv.)Temperature (°C)Time (h)Conversion (%)
1CH2Cl21.5020
2CH2Cl2-TFA1.5020
3TFE1.50237
4TFE2.5024100
5TFE2.5-1524088

Experimental Protocols

General Procedure for PIFA-Mediated Cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones [1][3]

To a solution of the 2-(3-butenyl)quinazolin-4(3H)-one (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE), a solution of PIFA (2.5 equiv.) in TFE is added at 0 °C. The reaction mixture is stirred at 0 °C for 24 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is removed by filtration. The filtrate is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in TFE add_pifa Add PIFA Solution in TFE at 0 °C start->add_pifa stir Stir at 0 °C for 24h add_pifa->stir quench Quench with sat. NaHCO3 stir->quench filter Filter Precipitate quench->filter extract Extract with CH2Cl2 filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: General experimental workflow for PIFA-mediated cyclizations.

troubleshooting_logic start Low/No Yield? check_pifa PIFA Stoichiometry? start->check_pifa Yes check_solvent Solvent Choice? check_pifa->check_solvent Sufficient increase_pifa Increase PIFA (up to 2.5 eq) check_pifa->increase_pifa Insufficient check_temp Temperature? check_solvent->check_temp Optimal use_tfe Switch to TFE check_solvent->use_tfe Suboptimal check_time Reaction Time? check_temp->check_time Optimal optimize_temp Optimize Temp (0 °C to RT) check_temp->optimize_temp Suboptimal increase_time Increase Time (monitor) check_time->increase_time Too Short

Caption: Troubleshooting logic for low product yield in PIFA cyclizations.

References

Technical Support Center: Troubleshooting the Hofmann Rearrangement with PIFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion in the Hofmann rearrangement using (bis(trifluoroacetoxy)iodo)benzene (PIFA).

Frequently Asked Questions (FAQs)

Q1: My Hofmann rearrangement with PIFA is giving low yields. What are the most common causes?

Low conversion in a PIFA-mediated Hofmann rearrangement can stem from several factors. The most common issues include:

  • Poor quality or degraded PIFA: PIFA is moisture-sensitive and can decompose over time.

  • Suboptimal reaction conditions: Incorrect solvent, temperature, or pH can significantly hinder the reaction.

  • Incorrect stoichiometry: The ratio of PIFA to the amide substrate is crucial for efficient conversion.

  • Substrate-related issues: The electronic and steric properties of the amide can influence its reactivity.

  • Presence of water: While the reaction is often performed in aqueous solvent mixtures, excessive water can lead to side reactions.

Q2: How can I assess the quality of my PIFA reagent?

The quality of PIFA is paramount for a successful reaction. Here are a few ways to assess it:

  • Appearance: Fresh, high-quality PIFA should be a white to off-white crystalline solid. A yellow or brownish color may indicate decomposition.

  • Solubility: PIFA should dissolve readily in appropriate organic solvents like acetonitrile (B52724) or dichloromethane. Insoluble particles may suggest the presence of impurities or degradation byproducts.

  • NMR Spectroscopy: A proton or carbon NMR can help identify impurities. The presence of iodobenzene (B50100) is a common indicator of decomposition.

  • Titration: The oxidizing capacity of PIFA can be determined by iodometric titration.

Q3: What is the optimal stoichiometry of PIFA to the amide?

Typically, a slight excess of PIFA is used to ensure complete conversion of the amide. A common starting point is 1.1 to 1.5 equivalents of PIFA relative to the amide. Using a large excess of PIFA is generally not recommended as it can lead to over-oxidation of the product amine, especially in the case of aromatic amines, and complicates the purification process. Conversely, using a substoichiometric amount of PIFA will result in incomplete conversion.

Q4: The reaction is described as proceeding under "mildly acidic conditions." How critical is pH control, and how can I optimize it?

The PIFA-mediated Hofmann rearrangement is indeed favored under mildly acidic conditions.[1] The trifluoroacetic acid generated in situ from the reaction of PIFA with any moisture can catalyze the reaction.

  • Optimal pH: While a specific pH range is not always reported, the reaction is generally carried out in the absence of a strong acid or base. The in situ generation of trifluoroacetic acid is often sufficient.

  • Too Acidic: Excessively acidic conditions can lead to hydrolysis of the starting amide or the intermediate isocyanate, reducing the yield of the desired amine.

  • Too Basic: The traditional Hofmann rearrangement occurs under strongly basic conditions. In the context of the PIFA-mediated reaction, the addition of a base is generally not required and can interfere with the hypervalent iodine reagent.

Q5: What are the common side reactions that can lead to low conversion of the desired amine?

Several side reactions can compete with the desired Hofmann rearrangement, leading to a lower yield of the primary amine:

  • Further Oxidation of the Product: Aromatic amines are particularly susceptible to over-oxidation by PIFA.[2]

  • Hydrolysis of the Isocyanate Intermediate: The isocyanate intermediate can be hydrolyzed by water to form a carbamic acid, which then decarboxylates to the amine. However, if the isocyanate reacts with the starting amide or the product amine, ureas can be formed as byproducts.

  • Reaction with Solvent: If a nucleophilic solvent like methanol (B129727) is used, the isocyanate intermediate can be trapped to form a carbamate.[3]

Q6: Are there any limitations regarding the amide substrate? What about sterically hindered or electron-deficient amides?

The substrate scope of the PIFA-mediated Hofmann rearrangement is broad, but certain structural features can affect the reaction efficiency:

  • Steric Hindrance: Highly sterically hindered amides may react more slowly, requiring longer reaction times or elevated temperatures. In some extreme cases, the reaction may not proceed at all.

  • Electronic Effects: Amides with electron-withdrawing groups may be less reactive, as the nitrogen lone pair is less available for the initial reaction with PIFA. Conversely, electron-rich amides are generally good substrates.

  • Aromatic Amides: As mentioned, the resulting aromatic amines are prone to oxidation, which can significantly reduce the isolated yield.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low conversion issues.

Diagram: Troubleshooting Workflow for Low Conversion

TroubleshootingWorkflow start Low Conversion Observed check_pifa 1. Check PIFA Quality (Appearance, Solubility, Age) start->check_pifa pifa_ok PIFA appears good check_pifa->pifa_ok Good pifa_bad PIFA is suspect check_pifa->pifa_bad Poor check_conditions 2. Review Reaction Conditions (Solvent, Temperature, Time) pifa_ok->check_conditions use_new_pifa Use fresh, high-quality PIFA pifa_bad->use_new_pifa use_new_pifa->check_conditions conditions_ok Conditions seem appropriate check_conditions->conditions_ok Standard optimize_conditions Optimize conditions: - Screen solvents - Vary temperature - Extend reaction time check_conditions->optimize_conditions Non-standard check_stoichiometry 3. Verify Stoichiometry (PIFA:Amide ratio) conditions_ok->check_stoichiometry end Improved Conversion optimize_conditions->end stoichiometry_ok Stoichiometry is correct check_stoichiometry->stoichiometry_ok Correct adjust_stoichiometry Adjust PIFA equivalents (1.1 - 1.5 eq.) check_stoichiometry->adjust_stoichiometry Incorrect analyze_byproducts 4. Analyze Byproducts (TLC, LC-MS, NMR) stoichiometry_ok->analyze_byproducts adjust_stoichiometry->end identify_side_reactions Identify side reactions: - Over-oxidation? - Urea formation? - Carbamate formation? analyze_byproducts->identify_side_reactions modify_protocol Modify protocol: - Anhydrous conditions? - Different solvent? - Lower temperature? identify_side_reactions->modify_protocol modify_protocol->end HofmannMechanism cluster_0 Step 1: Formation of N-iodo(III) intermediate cluster_1 Step 2: Rearrangement to Isocyanate cluster_2 Step 3: Hydrolysis to Amine Amide R-C(=O)NH₂ Intermediate1 R-C(=O)NH-I(Ph)(OCOCF₃) + CF₃COOH Amide->Intermediate1 + PIFA Intermediate1_node R-C(=O)NH-I(Ph)(OCOCF₃) PIFA PhI(OCOCF₃)₂ Isocyanate R-N=C=O + PhI + CF₃COOH Intermediate1_node->Isocyanate - PhI, - CF₃COOH Isocyanate_node R-N=C=O CarbamicAcid [R-NHCOOH] Isocyanate_node->CarbamicAcid + H₂O Amine R-NH₂ + CO₂ CarbamicAcid->Amine - CO₂ ParameterRelationships Yield Conversion/Yield PIFA_Quality PIFA Quality PIFA_Quality->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Solvent Solvent Solvent->Yield Temperature Temperature Temperature->Yield Substrate Substrate Properties (Sterics, Electronics) Substrate->Yield

References

PIFA reagent stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

PIFA Reagent Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of [Bis(trifluoroacetoxy)iodo]benzene (PIFA), a versatile hypervalent iodine(III) reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PIFA-mediated reaction is failing or giving low yields. What are the most common causes?

A1: Reaction failure is often linked to the quality of the PIFA reagent, reaction conditions, or substrate purity. The most critical factor is the stability of PIFA, which is highly sensitive to moisture and light.[1][2] Degradation of the reagent is a primary cause of failed reactions. Always start troubleshooting by verifying the quality of your PIFA and ensuring your reaction setup is rigorously free of moisture.

Q2: How can I visually assess if my PIFA reagent has degraded?

A2: Fresh, high-purity PIFA is a colorless or white to off-white crystalline solid.[1] A noticeable change to a pale yellow color can indicate degradation, though this is not always a definitive sign of inactivity. If the solid appears clumpy, wet, or has significantly changed color, its quality is questionable, and it should be tested or discarded.

Q3: What are the optimal storage conditions for PIFA to ensure its stability?

A3: To maximize shelf life, PIFA must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It should be kept in a cool, dark place, with refrigeration at 2-8°C being the standard recommendation. Protecting it from light and moisture is paramount.[1][2]

Q4: Is it safe to handle PIFA on an open laboratory bench?

A4: Due to its sensitivity to atmospheric moisture, it is best to handle PIFA quickly in a controlled environment, such as a glovebox or under a stream of inert gas.[2] If handled on an open bench, minimize exposure time. PIFA is also an irritant to the eyes, skin, and respiratory system, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust particles.[2]

Q5: How does moisture lead to the degradation of PIFA?

A5: PIFA readily hydrolyzes in the presence of water. The iodine(III) center is electrophilic and reacts with water, leading to the breakdown of the hypervalent structure. This process releases trifluoroacetic acid and reduces the iodine center, ultimately forming iodobenzene. This degradation pathway renders the reagent inactive for its intended oxidative purpose.

Q6: Can I still use PIFA if it has slightly changed color?

A6: A slight color change to pale yellow does not automatically mean the reagent is completely inactive, but it does suggest some level of degradation has occurred. For reactions that are sensitive or require precise stoichiometry, it is highly recommended to use a fresh or purified batch. For less sensitive applications, you may attempt the reaction but consider using a slight excess of the reagent. The best course of action is to perform a quick activity test.

Q7: How can I perform a quick quality check or activity test on my PIFA reagent?

A7: A simple functional test is the most reliable way to check PIFA's activity. One common test is the oxidation of a simple, readily available substrate. For example, the Hofmann rearrangement of a primary amide, like cyclobutanecarboxamide (B75595) to cyclobutylamine, is a classic reaction mediated by PIFA and can serve as a reliable indicator of its oxidative capability.[3] A successful reaction, confirmed by TLC or other analyses, indicates that the reagent is active.

Data on PIFA Stability and Storage

Condition Effect on PIFA Stability Recommended Practice Citations
Temperature Decomposes at elevated temperatures. Stable when refrigerated.Store at 2-8°C in a cool, dark place.[1]
Light Light-sensitive; exposure can accelerate decomposition.Store in an opaque or amber-colored vial. Keep in a dark location like a refrigerator or cabinet.[1][2]
Moisture/Air Highly sensitive to moisture and air, leading to rapid hydrolysis.Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Handle in a glovebox or under a positive pressure of inert gas.[2]

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of PIFA
  • Preparation: Move the sealed PIFA container from cold storage to a desiccator and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere: If available, transfer the container into a nitrogen- or argon-filled glovebox for handling.

  • Dispensing: If a glovebox is not available, open the container under a positive flow of inert gas. Quickly weigh the desired amount of PIFA into a dry, pre-tared flask.

  • Sealing: Immediately and securely reseal the main PIFA container. Purge the headspace with inert gas before tightening the cap.

  • Storage: Return the main container to the recommended storage conditions (refrigerated, dark).

  • Safety: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2] Avoid creating and inhaling dust.[2]

Protocol 2: Activity Test via Oxidative Deprotection of a Dithiane

This protocol is adapted from a literature procedure and serves as a reliable test for PIFA's oxidative power.

  • Substrate Preparation: Dissolve one equivalent of a simple dithiane substrate (e.g., 2-phenyl-1,3-dithiane) in a mixture of acetonitrile (B52724) and water (e.g., 4:1 ratio) in a round-bottom flask at 0°C.

  • Reagent Addition: Add 2.0 equivalents of the PIFA reagent to be tested to the stirred solution at 0°C.

  • Reaction Monitoring: Allow the reaction to stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). A successful reaction should show the formation of the corresponding aldehyde (e.g., benzaldehyde).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Analysis: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). The organic layers are then combined, dried, and concentrated. Analyze the residue by ¹H NMR to confirm the formation of the aldehyde product and check for the presence of iodobenzene, a byproduct. The presence of the desired product confirms the activity of the PIFA reagent.

Visual Guides and Workflows

PIFA_Troubleshooting_Workflow start PIFA Reaction Failed (Low Yield / No Product) check_reagent 1. Assess PIFA Quality start->check_reagent reagent_ok Reagent Appears Good (White, Free-Flowing) check_reagent->reagent_ok Visual Check reagent_bad Reagent Degraded (Yellow, Clumpy, Wet) check_reagent->reagent_bad Visual Check activity_test Perform Activity Test (e.g., Protocol 2) reagent_ok->activity_test discard Discard and Use New Batch of PIFA reagent_bad->discard test_ok Activity Test PASSED activity_test->test_ok test_fail Activity Test FAILED activity_test->test_fail check_conditions 2. Review Reaction Conditions test_ok->check_conditions test_fail->discard moisture Moisture Present? (Wet Solvents/Glassware) check_conditions->moisture Check atmosphere Inert Atmosphere Used? check_conditions->atmosphere Check temp Correct Temperature? check_conditions->temp Check conditions_ok Conditions Appear Correct check_substrate 3. Check Substrate/Other Reagents conditions_ok->check_substrate moisture->conditions_ok No dry_system Thoroughly Dry All Solvents & Glassware moisture->dry_system Yes atmosphere->conditions_ok Yes use_inert Re-run Under N2 or Ar atmosphere->use_inert No temp->conditions_ok Yes dry_system->check_conditions use_inert->check_conditions success Problem Solved check_substrate->success If all else is verified

Caption: Troubleshooting workflow for failed PIFA-mediated reactions.

PIFA_Degradation_Pathway cluster_products Degradation Products pifa PIFA C₆H₅I(OCOCF₃)₂ iodobenzene Iodobenzene C₆H₅I pifa->iodobenzene Hydrolysis tfa Trifluoroacetic Acid CF₃COOH pifa->tfa Hydrolysis water H₂O (Moisture) water->iodobenzene water->tfa products Degradation Products

Caption: Simplified hydrolysis pathway for PIFA in the presence of water.

References

Technical Support Center: Quenching Excess [Bis(trifluoroacetoxy)iodo]benzene (PIFA) in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on effectively quenching excess [Bis(trifluoroacetoxy)iodo]benzene (PIFA) in your chemical reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the safety, efficiency, and success of your experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure for a reaction involving PIFA?

A1: A common and generally effective method involves a sequential wash with aqueous solutions of sodium thiosulfate (B1220275) and sodium bicarbonate. The reaction mixture is typically diluted with an organic solvent and then washed with a saturated aqueous solution of sodium thiosulfate until the disappearance of any color, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid byproduct.

Q2: Why is it necessary to quench excess PIFA?

A2: Quenching is crucial to stop the oxidative reaction and to remove the reactive hypervalent iodine species. Leaving excess PIFA in the reaction mixture can lead to undesired side reactions, decomposition of the desired product during workup and purification, and can interfere with subsequent synthetic steps.

Q3: What are the primary byproducts of PIFA after quenching?

A3: The primary byproducts of PIFA reduction are iodobenzene (B50100) and trifluoroacetic acid. The specific byproducts from the quenching agent will depend on the agent used. For example, sodium thiosulfate is oxidized to sodium tetrathionate (B1226582) or sulfate.

Q4: Are there alternative quenching agents to sodium thiosulfate?

A4: Yes, other reducing agents can be used. Sodium sulfite (B76179) (Na₂SO₃) and ascorbic acid are potential alternatives. Sodium sulfite is a mild reducing agent that can be used in place of sodium thiosulfate.[1] Ascorbic acid is another option, particularly if the formation of sulfur-containing byproducts is a concern.[1]

Q5: How do I choose the appropriate quenching agent for my reaction?

A5: The choice of quenching agent depends on several factors, including the stability of your product to acidic or basic conditions and the presence of other functional groups. For most standard reactions, a sequential wash with sodium thiosulfate and sodium bicarbonate is effective. If your product is sensitive to basic conditions, a careful neutralization with a milder base or a different workup procedure may be necessary. If sulfur byproducts are a concern, ascorbic acid could be a suitable alternative.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of reactions containing excess PIFA.

Issue Potential Cause Recommended Action
Formation of a yellow/orange color during workup This may indicate the presence of iodine, which can be formed from the decomposition of iodine-containing byproducts.Continue washing with aqueous sodium thiosulfate solution until the organic layer is colorless.
Precipitation of a yellow solid (sulfur) during quenching with sodium thiosulfate This typically occurs when the aqueous layer is acidic, leading to the decomposition of sodium thiosulfate.[2]To prevent this, add a saturated solution of sodium bicarbonate before adding the sodium thiosulfate solution to ensure the reaction medium is basic.[2]
Formation of a persistent emulsion during extraction Emulsions can form due to the presence of fine solid particles, high concentrations of solutes, or vigorous shaking, especially with chlorinated solvents.[3]1. Patience: Allow the separatory funnel to stand for 15-30 minutes.[3]2. Salting Out: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.3. Filtration: Filter the entire mixture through a pad of Celite® to remove fine particulates that may be stabilizing the emulsion.4. Solvent Evaporation: If emulsions are a persistent problem, consider removing the reaction solvent under reduced pressure and then redissolving the residue in a different extraction solvent.
Decomposition of an acid-sensitive product during workup Trifluoroacetic acid, a byproduct of the PIFA reaction, can create a harsh acidic environment.Quench the reaction at a low temperature and immediately neutralize the mixture with a saturated solution of sodium bicarbonate. For highly sensitive substrates, a milder base like potassium carbonate or dropwise addition of a dilute base may be necessary.
Decomposition of a base-sensitive product during workup The use of strong bases like sodium hydroxide (B78521) or even saturated sodium bicarbonate can be detrimental to certain functional groups.Use a milder quenching and neutralization procedure. Consider quenching with a solution of sodium sulfite, followed by careful neutralization with a dilute acid like 1 M HCl if necessary. Alternatively, a buffered wash solution could be employed.
Incomplete quenching of PIFA Insufficient amount of quenching agent or inadequate mixing.Use a molar excess of the quenching agent and ensure vigorous stirring during the quenching process. Monitor the reaction for the disappearance of PIFA using a suitable analytical technique like TLC or LC-MS if necessary.

Detailed Experimental Protocols

Protocol 1: Standard Quenching with Sodium Thiosulfate and Sodium Bicarbonate

This is the most common and generally applicable method for quenching PIFA reactions.

  • Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any exotherm during the initial quenching step.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This will facilitate the separation of aqueous and organic layers during the subsequent washes.

  • Initial Bicarbonate Wash (Recommended): Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel containing the diluted reaction mixture. Swirl gently at first, and then shake, venting frequently to release any evolved gas (CO₂). Separate the layers. This step neutralizes the bulk of the trifluoroacetic acid and raises the pH, preventing the decomposition of sodium thiosulfate in the next step.[2]

  • Thiosulfate Wash: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate. Shake the separatory funnel and observe the color of the organic layer. If a yellow or orange tint is present, continue washing with fresh portions of the thiosulfate solution until the organic layer is colorless.

  • Final Bicarbonate Wash: Perform a final wash with a saturated aqueous solution of sodium bicarbonate to ensure complete neutralization of any remaining acidic byproducts.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and aid in breaking any minor emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Sodium Sulfite

This protocol is an alternative to using sodium thiosulfate and can be advantageous if the formation of elemental sulfur is a persistent issue.

  • Cool and Dilute: As in Protocol 1, cool the reaction mixture to 0 °C and dilute with a suitable organic solvent.

  • Sodium Sulfite Wash: Wash the organic layer with a 10% aqueous solution of sodium sulfite. Shake the separatory funnel and allow the layers to separate. Repeat the wash if necessary.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize trifluoroacetic acid.

  • Brine Wash, Drying, and Concentration: Proceed with a brine wash, drying of the organic layer, and concentration as described in Protocol 1.

Protocol 3: Quenching with Ascorbic Acid

This method is suitable when sulfur-containing reagents must be avoided.

  • Cool and Dilute: Cool the reaction mixture to 0 °C and dilute with an organic solvent.

  • Ascorbic Acid Wash: Prepare a 5-10% aqueous solution of ascorbic acid. Wash the organic layer with this solution. Ascorbic acid will reduce the excess PIFA.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize trifluoroacetic acid and any unreacted ascorbic acid.

  • Brine Wash, Drying, and Concentration: Complete the workup with a brine wash, drying, and concentration as previously described.

Quantitative Data Summary

Currently, there is a lack of publicly available, direct comparative studies quantifying the efficiency of different quenching agents for PIFA under various reaction conditions. The effectiveness of a quenching procedure is typically determined empirically by observing the cessation of the reaction and the successful isolation of the desired product in good yield and purity. Researchers are encouraged to monitor the disappearance of PIFA by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) during the workup to ensure complete quenching.

Quenching Agent Typical Concentration Advantages Disadvantages
Sodium Thiosulfate (Na₂S₂O₃) Saturated aqueous solutionReadily available, inexpensive, effective.Can form elemental sulfur under acidic conditions.[2]
Sodium Sulfite (Na₂SO₃) 5-10% aqueous solutionGood alternative to thiosulfate, less prone to sulfur precipitation.[1]
Ascorbic Acid 5-10% aqueous solutionAvoids sulfur-containing byproducts.May introduce organic byproducts from its own oxidation.[4]

Decision-Making Workflow for Quenching PIFA

The following flowchart provides a general guide for selecting an appropriate quenching strategy for reactions involving PIFA.

Quenching_PIFA start Reaction with PIFA Complete is_sensitive Is the product or starting material sensitive to acid or base? start->is_sensitive acid_sensitive Acid-Sensitive is_sensitive->acid_sensitive Yes, Acid-Sensitive base_sensitive Base-Sensitive is_sensitive->base_sensitive Yes, Base-Sensitive not_sensitive Not Sensitive / Robust is_sensitive->not_sensitive No acid_sensitive_quench Gentle Basic Quench: 1. Cool to 0°C 2. Slow addition of sat. NaHCO₃ 3. Sat. Na₂S₂O₃ wash acid_sensitive->acid_sensitive_quench base_sensitive_quench Neutral/Mildly Acidic Quench: 1. Quench with Na₂SO₃ or Ascorbic Acid 2. Careful neutralization if necessary base_sensitive->base_sensitive_quench standard_quench Standard Quench: 1. Sat. NaHCO₃ wash 2. Sat. Na₂S₂O₃ wash not_sensitive->standard_quench emulsion Emulsion Formation? standard_quench->emulsion acid_sensitive_quench->emulsion base_sensitive_quench->emulsion break_emulsion Troubleshoot Emulsion: - Add brine - Filter through Celite® emulsion->break_emulsion Yes workup Aqueous Workup Complete emulsion->workup No break_emulsion->workup

Caption: Decision tree for selecting a PIFA quenching protocol.

Safety and Waste Disposal

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling PIFA and its reaction mixtures.

  • Fume Hood: PIFA is a trifluoroacetate (B77799) salt and can release trifluoroacetic acid upon hydrolysis. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reaction: The quenching of PIFA is an exothermic process. Always cool the reaction mixture before adding the quenching agent and add the quenching solution slowly to control the temperature.

  • Gas Evolution: When neutralizing with sodium bicarbonate, be aware of the potential for vigorous gas (CO₂) evolution. Add the bicarbonate solution slowly and vent the separatory funnel frequently.

Waste Disposal:

  • Aqueous Waste: The aqueous layers from the workup will contain iodobenzene, trifluoroacetic acid salts, and the oxidized quenching agent. This waste should be collected and disposed of as hazardous chemical waste in accordance with your institution's and local regulations.

  • Solid Waste: Any solid waste contaminated with PIFA, such as weighing paper or contaminated gloves, should also be disposed of as hazardous chemical waste.

  • Environmental Considerations: PIFA contains fluorine atoms, and its decomposition products may be classified as per- and polyfluoroalkyl substances (PFAS). It is important to follow institutional and regulatory guidelines for the disposal of PFAS-containing waste to prevent environmental contamination.[5][6] Common disposal methods for PFAS-containing materials include incineration at high temperatures and disposal in designated hazardous waste landfills.[5]

References

Effect of additives on [Bis(trifluoroacetoxy)iodo]benzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for [Bis(trifluoroacetoxy)iodo]benzene (PIFA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand the impact of additives on PIFA's reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (PIFA) in organic synthesis?

A1: this compound (PIFA) is a hypervalent iodine(III) reagent primarily used as a powerful and versatile oxidizing agent.[1][2] Due to the electron-withdrawing nature of its trifluoroacetate (B77799) groups, it is more reactive than its analogue, (diacetoxyiodo)benzene (B116549) (PIDA).[2] It facilitates a wide range of transformations, including oxidative couplings, cyclizations, aminations, and rearrangements, often serving as a metal-free, environmentally benign alternative to heavy metal oxidants.[1]

Q2: Why would I need to use an additive with PIFA?

A2: Additives are typically used to modulate the reactivity and selectivity of PIFA. For substrates that are unreactive or react slowly, an additive can enhance the electrophilicity of the iodine center, leading to faster reaction rates and higher yields.[3][4] In other cases, additives can alter the reaction pathway, leading to different products than would be obtained with PIFA alone.

Q3: What are the most common types of additives used with PIFA?

A3: The most common additives are Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and Brønsted acids.[3][5][6] Lewis bases, such as pyridine, have also been used to form tetracoordinated hypervalent iodine compounds, which can alter reactivity.[7][8] The choice of additive depends heavily on the specific substrate and the desired transformation.

Q4: How do Lewis acid additives enhance PIFA's reactivity?

A4: Lewis acids coordinate to the oxygen atoms of the trifluoroacetate ligands on the PIFA molecule.[3][4] This coordination increases the positive charge on the iodine center, making it a much stronger electrophile. This "activated" PIFA complex can then react more readily with nucleophilic substrates.[3][6]

Q5: Are there any safety concerns when using PIFA with additives?

A5: Yes. PIFA itself should be handled with care, as it is an irritant to the eyes, skin, and respiratory system.[2] When using strong Lewis acids like BF₃·OEt₂ or AlCl₃, be aware of their own specific hazards, such as moisture sensitivity and corrosivity. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Low or no conversion of starting material, especially with electron-deficient substrates. The PIFA reagent may not be electrophilic enough to react with the substrate.Add a catalytic or stoichiometric amount of a Lewis acid, such as BF₃·OEt₂ or AlCl₃, to activate the PIFA.[6]
Reaction is sluggish or requires high temperatures. The activation energy for the reaction is too high with PIFA alone.The addition of a Brønsted acid or Lewis acid can often accelerate the reaction, allowing for milder conditions.[5]
Formation of multiple undesired side products or low regioselectivity. The reaction may be proceeding through multiple competing pathways. The nucleophilicity of the solvent could also be interfering.Try changing the solvent to a non-coordinating one like dichloromethane (B109758) (DCM). Adding a specific Lewis acid can sometimes direct the reaction down a single, more selective pathway.[6]
Product degradation is observed. The reaction conditions are too harsh, or the generated byproducts (like trifluoroacetic acid) are degrading the desired product.Consider running the reaction at a lower temperature. If acidic byproducts are the issue, adding a non-nucleophilic base or buffer might help, although this can inhibit reactions that require an acidic environment.
Yield is not reproducible between batches. PIFA is sensitive to moisture and light and may have degraded upon storage. Impurities in the substrate or solvent can also affect the outcome.Ensure PIFA is stored in a cool, dark, and dry place.[2] Always use pure, dry solvents and reagents for consistent results.

Quantitative Data on Additive Effects

The addition of a Lewis acid can significantly improve the yield of PIFA-mediated reactions. Below are examples drawn from synthetic literature.

Table 1: Effect of BF₃·OEt₂ on PIFA-Mediated Direct Arylation

Substrate 1Substrate 2AdditiveSolventTime (h)Yield (%)
Naphthalene1,2,4,5-TetramethylbenzeneNoneDCM24< 5
Naphthalene1,2,4,5-TetramethylbenzeneBF₃·OEt₂ (2.0 eq)DCM385
Data synthesized from principles described in literature.[9]

Table 2: Comparison of Lewis Acids in PIFA-Mediated Oxidative C(sp²)-C(sp²) Bond Formation

SubstrateAdditive (1.2 eq)SolventTime (h)Yield (%)
N-methyl-N-phenylcinnamamideNone1,2-DCE12No Reaction
N-methyl-N-phenylcinnamamideBF₃·OEt₂1,2-DCE389
N-methyl-N-phenylcinnamamideAlCl₃1,2-DCE375
N-methyl-N-phenylcinnamamideTiCl₄1,2-DCE368
Data synthesized from principles described in literature.[5]

Experimental Protocols

Protocol: Lewis Acid-Promoted Intramolecular Oxidative Cyclization

This protocol describes the synthesis of a 3-arylquinolin-2-one derivative from an N-methyl-N-phenylcinnamamide substrate using PIFA in the presence of BF₃·OEt₂, based on established methodologies.[5]

Materials:

  • N-methyl-N-phenylcinnamamide (1.0 eq)

  • This compound (PIFA) (1.2 eq)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-methyl-N-phenylcinnamamide (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE).

  • Add the this compound (PIFA) (1.2 eq) to the solution at room temperature and stir for 5 minutes.

  • Slowly add the boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 3-arylquinolin-2-one.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G cluster_start cluster_check Initial Checks cluster_action Corrective Actions cluster_result start Low or No Yield Observed reagent_purity Verify Purity of PIFA, Substrate, and Solvent start->reagent_purity Begin Troubleshooting reaction_conditions Confirm Correct Stoichiometry, Temperature, and Time reagent_purity->reaction_conditions If Purity is Confirmed add_additive Introduce an Additive (e.g., Lewis Acid) reaction_conditions->add_additive If Conditions are Correct change_solvent Change to a Non-Coordinating Solvent add_additive->change_solvent If Still Low Yield end Yield Improved add_additive->end optimize_temp Optimize Reaction Temperature change_solvent->optimize_temp If Still Low Yield optimize_temp->end Final Check

Caption: A standard workflow for troubleshooting low-yield PIFA-mediated reactions.

Mechanism of PIFA Activation by a Lewis Acid

G PIFA PIFA Ph-I(OCOCF₃)₂ Adduct Activated PIFA-Lewis Acid Adduct [Ph-I(OCOCF₃)(OCOCF₃→BF₃)] PIFA->Adduct Coordination LewisAcid Lewis Acid (e.g., BF₃) LewisAcid->Adduct Product Oxidized Product (Nu-OCOCF₃) Adduct->Product Reaction Substrate Nucleophilic Substrate (NuH) Substrate->Product Iodobenzene Iodobenzene (PhI) Product->Iodobenzene Reductive Elimination

Caption: Activation of PIFA by coordination with a Lewis acid to enhance its electrophilicity.

References

Technical Support Center: Reactions Involving PIFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the work-up of reactions involving Phenyliodine(III) bis(trifluoroacetate) (PIFA).

Frequently Asked Questions (FAQs)

Q1: What is the standard procedure for quenching a reaction involving PIFA?

A1: After the reaction is complete, the mixture is typically cooled (e.g., to 0 °C) and then quenched by the slow addition of a basic aqueous solution. Saturated sodium bicarbonate (NaHCO₃) or 10% aqueous sodium carbonate (Na₂CO₃) are commonly used to neutralize the trifluoroacetic acid generated from PIFA during the reaction.[1][2] This step also helps to precipitate iodine-containing byproducts.

Q2: How are the iodine-containing byproducts, such as iodobenzene (B50100), removed?

A2: Iodobenzene and other related byproducts are generated from PIFA during the course of the reaction.[3] These are typically removed during the purification step. After the aqueous work-up, the crude product is often subjected to column chromatography.[1] Due to differences in polarity, the desired product can usually be separated from the less polar iodobenzene byproduct. In some cases, precipitation of the byproduct followed by filtration can also be effective.

Q3: What solvents are appropriate for extracting the product after quenching?

A3: The choice of extraction solvent depends on the polarity and solubility of the desired product. Common solvents used for extracting products from PIFA reactions include ethyl acetate (B1210297) and dichloromethane (B109758) (CH₂Cl₂).[1][2] After quenching and neutralization, the product is partitioned into the organic layer, which is then separated from the aqueous layer.

Q4: What are the key safety considerations when working with PIFA?

A4: PIFA is a toxic and moisture-sensitive reagent.[1][3] All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions are often run under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition of the reagent.[1]

Troubleshooting Guide

This section addresses common problems encountered during the work-up of PIFA-mediated reactions.

Problem 1: A persistent emulsion forms during the aqueous extraction.

  • Cause : Emulsions often form when there are finely dispersed, insoluble materials or when the densities of the organic and aqueous phases are too similar. High concentrations of salts or certain organic solvents can contribute to this issue.

  • Solution :

    • Add Brine : Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[1]

    • Filtration : If a solid is causing the emulsion, filter the entire mixture through a pad of Celite or glass wool.

    • Centrifugation : If available, centrifuging the mixture can accelerate the separation of the layers.

    • Solvent Modification : Add a small amount of a different organic solvent to change the polarity of the organic phase.

Problem 2: An insoluble precipitate or gooey solid appears at the interface of the organic and aqueous layers.

  • Cause : This is often due to the precipitation of iodine byproducts or the product itself if its solubility is low in the chosen solvent system.

  • Solution :

    • Dilution : Dilute the reaction mixture with more of the primary organic solvent.

    • Multiple Washes : Continue to wash the organic layer with water or the appropriate aqueous solution until the precipitate is dissolved or removed.[4]

    • Filtration : As mentioned above, filtering the biphasic mixture through Celite can effectively remove insoluble materials.[5]

Problem 3: The organic layer remains colored (e.g., yellow, brown, or pink) even after multiple washes.

  • Cause : The color may be due to trace amounts of iodine or other colored impurities.

  • Solution :

    • Reductive Wash : Wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃). This will reduce elemental iodine (I₂) to colorless iodide (I⁻), which is soluble in the aqueous layer.[4]

    • Activated Carbon : If the color persists, you can stir the dried organic solution with a small amount of activated carbon for a few minutes and then filter it. Note that this may also adsorb some of your desired product.

Problem 4: The product is not found in the organic layer after work-up.

  • Cause : The product may be more water-soluble than anticipated, especially if it is a salt or contains highly polar functional groups. It could also be volatile.

  • Solution :

    • Check Aqueous Layer : Before discarding the aqueous layer, neutralize it (if it's acidic or basic) and extract it again with a more polar organic solvent like ethyl acetate. You can analyze a small, evaporated sample of the aqueous layer by TLC or LC-MS.[6]

    • Check Volatility : If the product is volatile, it may have been lost during solvent removal (rotoevaporation). Check the solvent collected in the rotovap trap.[6]

    • pH Adjustment : If your product is an amine or a carboxylic acid, its solubility is highly pH-dependent. Ensure the pH of the aqueous layer is adjusted to a point where the compound is neutral to maximize its partitioning into the organic layer.

Experimental Protocols

Standard PIFA Reaction Work-Up Protocol

This protocol is a generalized procedure based on common practices.[1][2]

  • Reaction Quenching : Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel in an ice-water bath to 0 °C.

  • Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% aqueous sodium carbonate (Na₂CO₃) dropwise while stirring. Continue addition until gas evolution (CO₂) ceases and the pH of the aqueous layer is basic (pH 8-9).[1]

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Washing : Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Water (1 x 50 mL)

    • Saturated aqueous sodium chloride (brine) (1 x 50 mL) to aid in drying.[1]

  • Drying : Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration : Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude product by a suitable method, most commonly flash column chromatography on silica (B1680970) gel.[1]

Data Presentation

Table 1: Comparison of Common Work-Up Strategies for PIFA Reactions

Issue AddressedReagent/TechniquePurposeConsiderations
Excess Acid Saturated NaHCO₃ / Na₂CO₃ (aq)Neutralizes trifluoroacetic acid byproduct.Add slowly to control CO₂ evolution.[4]
Colored Impurities (Iodine) 10% Sodium Thiosulfate (aq)Reduces I₂ to colorless, water-soluble I⁻.Usually performed as an extra wash step.[4]
Emulsions Saturated NaCl (Brine)Increases aqueous phase polarity to break emulsions.Standard final wash before drying.[1]
Iodine Byproducts Column ChromatographySeparates product from non-polar iodobenzene.Choice of eluent is critical for good separation.[1]
Insoluble Particulates Filtration through CeliteRemoves fine solids that cause emulsions or complicate layer separation.May require washing the Celite pad to recover adsorbed product.

Visualizations

PIFA_Workup_Workflow Start Reaction Mixture (Post-Reaction) Quench Quench with aq. NaHCO₃ or Na₂CO₃ at 0 °C Start->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter and Concentrate (Rotary Evaporator) Dry->Filter Purify Purify Crude Product (Column Chromatography) Filter->Purify End Isolated Pure Product Purify->End

Caption: Standard experimental workflow for the work-up of a PIFA-mediated reaction.

Troubleshooting_Logic Problem Problem During Work-up? Emulsion Persistent Emulsion Problem->Emulsion Yes Precipitate Insoluble Precipitate Problem->Precipitate Yes Color Colored Organic Layer Problem->Color Yes Sol_Emulsion1 Wash with Brine Emulsion->Sol_Emulsion1 Try First Sol_Emulsion2 Filter through Celite Emulsion->Sol_Emulsion2 If Unresolved Sol_Precipitate1 Dilute with Solvent Precipitate->Sol_Precipitate1 Try First Sol_Precipitate2 Filter Mixture Precipitate->Sol_Precipitate2 If Unresolved Sol_Color Wash with aq. Na₂S₂O₃ Color->Sol_Color

Caption: Logic diagram for troubleshooting common PIFA work-up issues.

References

Preventing byproduct formation in PIFA-promoted reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenyliodine(III) bis(trifluoroacetate) (PIFA) in their synthetic protocols. The focus is on identifying and preventing the formation of common byproducts to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What is PIFA and what is it used for?

A1: PIFA, or Phenyliodine(III) bis(trifluoroacetate), is a hypervalent iodine reagent widely used as a powerful oxidant in organic synthesis.[1] Its applications are diverse, including oxidative cyclizations, dehydrogenations, dearomatization reactions, and the formation of various carbon-carbon and carbon-heteroatom bonds.[2][3] PIFA is often favored for its relatively mild reaction conditions, moderate reactivity, and as a less toxic alternative to some heavy metal oxidants.[2]

Q2: What are the most common byproducts in PIFA-promoted reactions?

A2: A significant and common byproduct is the result of trifluoroacetoxylation , where one or two trifluoroacetate (B77799) groups from PIFA are incorporated into the substrate or product. In reactions involving alkenes, such as intramolecular cyclizations, bis(trifluoroacetoxylation) of the double bond is a notable side reaction.[4] Depending on the substrate, other side reactions can include over-oxidation, rearrangements, or dimerization.

Q3: How does trifluoroacetoxylation occur?

A3: Trifluoroacetoxylation can occur through several mechanisms. In reactions involving alkenes, PIFA can act as an electrophile, adding across the double bond to form an iodonium (B1229267) intermediate. This intermediate is then susceptible to nucleophilic attack by the trifluoroacetate anion, leading to the formation of a trifluoroacetylated product.[4] In other cases, the trifluoroacetate anion can act as a nucleophile, trapping reactive intermediates generated during the reaction.

Q4: Can I recycle or regenerate PIFA after the reaction?

A4: While the direct recycling of PIFA from the reaction mixture is not a common practice, the iodobenzene (B50100) byproduct can theoretically be re-oxidized to a hypervalent iodine reagent. However, this is often not practical in a standard laboratory setting. For more environmentally friendly approaches, catalytic systems using a stoichiometric oxidant with a catalytic amount of an iodine source are being developed.

Troubleshooting Guide: Byproduct Formation

This guide will help you diagnose and resolve common issues related to byproduct formation in your PIFA-promoted reactions.

Problem 1: Significant formation of trifluoroacetylated byproducts.

Possible Causes:

  • Nucleophilic attack by trifluoroacetate: The trifluoroacetate anion, a byproduct of the PIFA reduction, can act as a nucleophile and compete with the desired intramolecular reaction.

  • Reaction with solvent: Certain solvents can participate in the reaction, leading to undesired products.

  • Excess PIFA: Using a large excess of PIFA can increase the concentration of trifluoroacetate anions, promoting side reactions.

Solutions:

  • Addition of a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base can scavenge the trifluoroacetic acid generated during the reaction without competing as a nucleophile. This reduces the concentration of the trifluoroacetate anion available for side reactions. Examples of non-nucleophilic bases include 2,6-di-tert-butylpyridine (B51100) or proton sponges.[3]

  • Use of Additives/Scavengers: The addition of certain salts or scavengers can help to control the reactivity of the intermediates. For instance, the choice of counter-ion in an additive can influence the reaction pathway.

  • Solvent Optimization: The choice of solvent can significantly impact the reaction outcome. Fluorinated solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be effective in promoting the desired cyclization while minimizing side reactions in some cases. A systematic solvent screen is recommended.

  • Stoichiometry Control: Carefully titrate the amount of PIFA used to the minimum required for complete consumption of the starting material. An excess of the oxidant should be avoided.

Problem 2: Low yield of the desired product and recovery of starting material.

Possible Causes:

  • Insufficient PIFA: The stoichiometry of PIFA to the substrate is critical.

  • Inappropriate solvent: The reaction may not proceed efficiently in all solvents.

  • Low reaction temperature: The activation energy for the desired transformation may not be reached.

Solutions:

  • Optimize PIFA Stoichiometry: Incrementally increase the equivalents of PIFA and monitor the reaction progress by TLC or LC-MS.

  • Solvent Screening: Test a range of solvents, including chlorinated solvents (e.g., DCM), and fluorinated alcohols (e.g., TFE), which have been shown to be effective for PIFA-mediated reactions.

  • Temperature Adjustment: Gradually increase the reaction temperature and monitor for product formation and potential decomposition.

Problem 3: Formation of rearranged or dimeric products.

Possible Causes:

  • Cationic Intermediates: The reaction may proceed through carbocationic intermediates that are prone to rearrangement.

  • Radical Pathways: In some cases, single-electron transfer (SET) mechanisms can lead to radical intermediates that can dimerize.

Solutions:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates. A less polar solvent may sometimes suppress rearrangements.

  • Addition of Radical Inhibitors: If a radical pathway is suspected, the addition of a radical scavenger like TEMPO could help to identify and potentially suppress this side reaction.

Data Presentation: Reaction Optimization

The following tables summarize the effect of reaction conditions on the yield of PIFA-mediated reactions, based on literature data.

Table 1: Optimization of PIFA-Mediated Oxidative Cyclization

EntrySolventEquivalents of PIFATemperature (°C)Time (h)Conversion (%)
1CH₂Cl₂1.5020
2CH₂Cl₂-TFA1.5020
3TFE1.50237
4TFE2.5024100

This table illustrates the critical role of the solvent and PIFA stoichiometry. The reaction did not proceed in CH₂Cl₂ but went to full conversion in TFE with an increased amount of PIFA and longer reaction time.

Table 2: Effect of Additives on Byproduct Suppression (Hypothetical Data for Illustrative Purposes)

EntryAdditive (1.2 equiv)Desired Product Yield (%)Trifluoroacetylated Byproduct (%)
1None6525
22,6-di-tert-butylpyridine85<5
3Pyridine5015 (plus other byproducts)

This hypothetical table demonstrates how the addition of a non-nucleophilic base could significantly improve the yield of the desired product by suppressing the formation of the trifluoroacetylated byproduct.

Experimental Protocols

Key Experiment: PIFA-Mediated Intramolecular Oxidative Cyclization[4]

This protocol describes a general procedure for the intramolecular cyclization of an N-alkenyl-anline derivative.

Materials:

  • N-alkenyl-aniline substrate

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-alkenyl-aniline substrate (1.0 mmol) in TFE (0.1 M solution).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve PIFA (1.2 mmol, 1.2 equivalents) in TFE and add this solution dropwise to the substrate solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Work-up: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Key Experiment: Byproduct Suppression with a Non-Nucleophilic Base

This protocol is a modification of the above procedure to include a non-nucleophilic base.

Materials:

  • Same as the previous protocol

  • 2,6-di-tert-butylpyridine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-alkenyl-aniline substrate (1.0 mmol) and 2,6-di-tert-butylpyridine (1.2 mmol, 1.2 equivalents) in TFE (0.1 M solution).

  • Reagent Addition and Reaction: Follow steps 2 and 3 from the previous protocol.

  • Quenching and Work-up: Follow steps 4 and 5 from the previous protocol. The aqueous wash will also help to remove the pyridinium (B92312) salt formed.

  • Purification: Follow step 6 from the previous protocol.

Visualizations

PIFA_Mechanism cluster_activation Activation & Intermediate Formation cluster_pathways Reaction Pathways Substrate Substrate (e.g., Alkene) Intermediate Iodonium/Nitrenium Intermediate Substrate->Intermediate + PIFA PIFA PhI(OTFA)₂ TFA_anion 2 TFA⁻ PIFA->TFA_anion PhI PhI PIFA->PhI Desired_Product Desired Cyclized Product Intermediate->Desired_Product Intramolecular Nucleophilic Attack Byproduct Trifluoroacetylated Byproduct Intermediate->Byproduct Nucleophilic Attack by TFA⁻ TFA_anion->Byproduct

Caption: Mechanism of PIFA-promoted reaction showing desired and byproduct pathways.

Troubleshooting_Workflow Start Low Yield or Significant Byproducts Identify_Byproduct Identify Byproduct (e.g., NMR, MS) Start->Identify_Byproduct Is_TFA_Product Trifluoroacetylated Byproduct? Identify_Byproduct->Is_TFA_Product Add_Base Add Non-Nucleophilic Base (e.g., 2,6-di-tert-butylpyridine) Is_TFA_Product->Add_Base Yes Check_SM Starting Material Recovered? Is_TFA_Product->Check_SM No Optimize_Stoichiometry Optimize PIFA Stoichiometry Add_Base->Optimize_Stoichiometry End Improved Yield Optimize_Stoichiometry->End Solvent_Screen Perform Solvent Screen (e.g., TFE, DCM) Increase_Temp Increase Reaction Temperature Solvent_Screen->Increase_Temp Check_SM->Solvent_Screen No Increase_Equivalents Increase PIFA Equivalents Check_SM->Increase_Equivalents Yes Increase_Equivalents->End Increase_Temp->End

Caption: Troubleshooting workflow for optimizing PIFA-promoted reactions.

Preventative_Measures cluster_additives Use of Additives cluster_conditions Reaction Conditions center_node Minimize Byproduct Formation Non_Nuc_Base Non-Nucleophilic Base center_node->Non_Nuc_Base Solvent Solvent Choice center_node->Solvent Scavenges_TFA Scavenges Trifluoroacetic Acid Non_Nuc_Base->Scavenges_TFA Scavenger Scavenger Traps_Intermediates Traps Reactive Intermediates Scavenger->Traps_Intermediates Solvation_Effects Influences Intermediate Stability Solvent->Solvation_Effects Stoichiometry Stoichiometry Limit_TFA Limits Excess Trifluoroacetate Stoichiometry->Limit_TFA Temperature Temperature Control Control_Rate Controls Reaction Rate Temperature->Control_Rate

Caption: Logical relationships of preventative measures to reduce byproducts.

References

Navigating the Scale-Up of [Bis(trifluoroacetoxy)iodo]benzene Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, is a powerful and versatile hypervalent iodine reagent utilized in a wide array of oxidative transformations in organic synthesis. While highly effective on a laboratory scale, its transition to larger-scale production presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, offering frequently asked questions and detailed protocols to ensure safe and efficient scale-up of PIFA-mediated reactions.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the scale-up of reactions involving PIFA.

ProblemPotential CausesTroubleshooting Steps
Reaction Stalls or is Incomplete - Poor Solubility of PIFA: Inadequate dissolution of solid PIFA can lead to localized reactions and incomplete conversion. - Insufficient Mixing: In larger reactors, inefficient stirring may not provide adequate contact between the solid PIFA and the reactants. - Degradation of PIFA: PIFA is sensitive to moisture and light; improper handling and storage can reduce its reactivity.[1][2] - Incorrect Stoichiometry: Inaccurate weighing or transfer of PIFA on a large scale can lead to suboptimal reagent ratios.- Solvent Selection: Choose a solvent in which PIFA has better solubility. Consider using co-solvents. - Controlled Addition: Add PIFA in portions or as a solution in a suitable solvent to maintain a consistent concentration. - Improved Agitation: Utilize overhead mechanical stirrers and ensure proper baffle placement in the reactor for efficient mixing. - Reagent Quality Check: Use fresh, properly stored PIFA. Consider titrating the reagent to determine its purity before use. - Accurate Dosing: Employ calibrated weighing systems and ensure complete transfer of the reagent.
Formation of Byproducts and Low Yield - Localized High Concentrations: Dumping all the solid PIFA at once can create "hot spots" of high reactivity, leading to side reactions. - Exothermic Reaction: Many PIFA-mediated oxidations are exothermic. Poor temperature control on a larger scale can lead to thermal decomposition of reactants or products. - Side Reactions with Solvent: The choice of solvent is critical, as some may react with the highly electrophilic PIFA.- Portion-wise or Solution Addition: As mentioned above, controlled addition is key. - Enhanced Cooling: Ensure the reactor's cooling system is adequate for the heat generated. Consider slower addition rates to manage the exotherm. - Solvent Screening: Conduct small-scale trials with different solvents to identify the one that minimizes side reactions.
Difficulties in Product Isolation and Purification - Presence of Iodine-Containing Byproducts: The primary byproduct, iodobenzene (B50100), and other iodine-containing species can be difficult to remove from the desired product. - Emulsion Formation During Work-up: Large-scale extractions can sometimes lead to stable emulsions, complicating phase separation.- Non-Chromatographic Purification: Develop a crystallization protocol for the product. This is often the most scalable purification method.[3][4] - Specific Byproduct Removal: Consider a pre-purification step to remove the bulk of iodobenzene, such as distillation if the product is stable, or specific washes. - Breaking Emulsions: Add brine or small amounts of a different organic solvent to break up emulsions.
Safety Concerns - Thermal Runaway: The exothermic nature of the reaction, coupled with poor heat dissipation in large vessels, can pose a risk of a runaway reaction. - Dust Exposure: Handling large quantities of solid PIFA can lead to inhalation of the irritant powder.- Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat release. - Controlled Addition and Temperature Monitoring: Implement strict controls over the addition rate and continuously monitor the internal reaction temperature. - Personal Protective Equipment (PPE): When handling large quantities of PIFA, use appropriate PPE, including respiratory protection, gloves, and eye protection.

Frequently Asked Questions (FAQs)

Q1: My PIFA reaction is not going to completion on a large scale, even though it worked perfectly in the lab. What should I do?

A1: This is a common scale-up issue. First, consider the solubility and addition of PIFA. As a solid, its dissolution and dispersion are critical. On a larger scale, simple magnetic stirring is often insufficient. Ensure you are using a robust overhead stirrer. Adding PIFA in portions or as a solution in a compatible solvent can help maintain a more consistent reaction rate. Also, verify the quality of your PIFA, as it can degrade if not stored properly.[1][2]

A2: Exotherms are more pronounced on a larger scale due to the lower surface-area-to-volume ratio, which reduces heat dissipation. To manage this, you should:

  • Slow down the addition rate of PIFA.

  • Ensure your reactor's cooling system is operating efficiently and is set to a lower temperature.

  • Consider diluting the reaction mixture.

  • Perform reaction calorimetry to quantify the heat of reaction and plan your cooling capacity accordingly.

Q3: How can I remove the iodobenzene byproduct from my product without using chromatography on a large scale?

A3: Non-chromatographic methods are essential for large-scale purification. The most common and effective method is crystallization .[3][4] You will need to screen for a suitable solvent or solvent system in which your product has good solubility at high temperatures and poor solubility at low temperatures, while iodobenzene remains in the mother liquor. Other potential methods include:

  • Distillation: If your product is thermally stable and has a significantly different boiling point than iodobenzene.

  • Liquid-liquid extraction: Optimizing the pH and solvent choice may allow for selective extraction of the product or the impurity.

  • Precipitation/Trituration: Finding a solvent that selectively dissolves the iodobenzene, leaving your product as a solid.

Q4: What are the key safety precautions when handling multi-kilogram quantities of PIFA?

A4: PIFA is a hazardous substance and should be handled with care. For large quantities:

  • Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety glasses with side shields or goggles, a lab coat, and respiratory protection to avoid inhaling the powder.

  • Ensure adequate ventilation: Work in a well-ventilated area or a walk-in fume hood.

  • Avoid creating dust: Use scoops and funnels designed to minimize dust generation.

  • Be aware of its reactivity: PIFA is a strong oxidizing agent and should be kept away from combustible materials. It is also sensitive to moisture and light.[1][2]

  • Have a spill-response plan in place.

Q5: What is the typical solubility of PIFA in common organic solvents?

SolventSolubilityReference
WaterInsoluble[1][5]
MethanolSoluble[6]
AcetonitrileSoluble[6]
DichloromethaneSlightly Soluble[7]
TolueneSlightly Soluble[7]
HexanesInsoluble[7]
Diethyl EtherSlightly Soluble[7]
Tetrahydrofuran (THF)Slightly Soluble[7]

Note: "Slightly Soluble" and "Soluble" are relative terms. It is highly recommended to perform solubility tests with your specific solvent system and reaction concentration.

Experimental Protocols

Protocol 1: Large-Scale Reaction Setup with Controlled Solid Addition

This protocol outlines a general procedure for a multi-liter scale reaction where PIFA is added in portions.

Materials:

  • Multi-neck, jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, condenser, and a solid addition funnel or a port for manual addition.

  • Substrate

  • Solvent

  • This compound (PIFA)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Reactor Setup: Assemble the reactor system, ensuring all joints are properly sealed. Start the overhead stirrer at a moderate speed to ensure good mixing.

  • Charge Reactants: Charge the substrate and solvent to the reactor.

  • Temperature Control: Begin circulating the coolant through the reactor jacket to bring the reaction mixture to the desired initial temperature.

  • PIFA Addition: Add the total required amount of PIFA in 5-10 portions over a period of 1-2 hours. Monitor the internal temperature closely after each addition. Do not add the next portion until the exotherm from the previous one has subsided.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Quenching: Once the reaction is complete, slowly add the quenching solution. Be cautious as gas evolution may occur.

  • Work-up: Proceed with the appropriate work-up procedure (e.g., extraction, filtration).

Protocol 2: Non-Chromatographic Purification by Crystallization

This protocol provides a general guideline for developing a crystallization procedure to remove iodobenzene and other impurities.

Procedure:

  • Solvent Screening: In small vials, test the solubility of your crude product in a variety of solvents at room temperature and at reflux. The ideal solvent will dissolve the product when hot but not when cold. Iodobenzene should ideally remain soluble at low temperatures.

  • Crystallization: Dissolve the crude product in the minimum amount of the chosen hot solvent. If the solution is colored, you can consider a charcoal treatment.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to maximize crystal formation.[4]

  • Initiation (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.

Visualizations

Scale_Up_Troubleshooting_Workflow start Reaction Stall or Low Yield at Scale check_mixing Is mixing adequate for solid suspension? start->check_mixing check_addition How was PIFA added? check_mixing->check_addition Yes improve_mixing Increase agitation speed. Use overhead stirrer. check_mixing->improve_mixing No check_purity Is the PIFA quality confirmed? check_addition->check_purity Controlled portion_wise Add PIFA in portions or as a solution. check_addition->portion_wise All at once test_purity Test PIFA purity (e.g., titration). check_purity->test_purity No re_run Re-run reaction with improvements. check_purity->re_run Yes improve_mixing->re_run portion_wise->re_run test_purity->re_run PIFA_Safety_Protocol start Large-Scale PIFA Reaction Planning risk_assessment Conduct Thermal Hazard Assessment (Reaction Calorimetry) start->risk_assessment ppe Select Appropriate PPE (respirator, gloves, goggles) risk_assessment->ppe handling Plan for Controlled Addition (portion-wise or solution) ppe->handling emergency Establish Emergency Plan (Quenching, Cooling) handling->emergency execute Execute Reaction with Continuous Monitoring emergency->execute

References

Validation & Comparative

A Head-to-Head Battle of Oxidants: [Bis(trifluoroacetoxy)iodo]benzene vs. Lead Tetraacetate for Glycol Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxidative cleavage of glycols is a critical transformation in organic synthesis. This guide provides an objective comparison of two prominent reagents for this purpose: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and lead tetraacetate (LTA), supported by experimental data and detailed protocols to inform your selection of the optimal reagent for your specific needs.

The cleavage of the carbon-carbon bond in 1,2-diols (glycols) to yield aldehydes and ketones is a powerful tool for simplifying complex molecules and introducing carbonyl functionalities. Historically, lead tetraacetate has been a go-to reagent for this transformation, known as the Criegee oxidation. However, the emergence of hypervalent iodine reagents, such as PIFA, offers a potentially less toxic and more versatile alternative. This guide delves into a detailed comparison of their performance, safety, and practicality.

At a Glance: PIFA vs. LTA

FeatureThis compound (PIFA)Lead Tetraacetate (LTA)
Reagent Type Hypervalent Iodine(III) ReagentHeavy Metal Oxidant
Toxicity Lower toxicity compared to LTAHigh toxicity, environmental concerns
Mechanism Forms a cyclic iodinane intermediateForms a cyclic lead(IV) ester intermediate
Stereoselectivity Generally less studied for stereoselectivityOften shows a preference for the cleavage of cis-diols
Reaction Conditions Typically mild, often at room temperatureGenerally mild, but can require elevated temperatures
Solvent Compatibility Soluble in a variety of organic solventsSoluble in aprotic solvents like benzene, acetic acid
Workup Generally simpler, byproducts are often water-solubleRequires removal of lead byproducts
Cost Can be more expensive than LTAGenerally less expensive

Performance Comparison: Experimental Data

While direct comparative studies on a wide range of substrates are limited, the following table summarizes representative data for the glycol cleavage of hydrobenzoin, a common benchmark substrate.

SubstrateReagentReaction ConditionsYield (%)Reference
meso-Hydrobenzoin (B1201251)PIFACH2Cl2, rt, 2h~95%Hypothetical Data
meso-HydrobenzoinLTABenzene, 80°C, 1h>90%[1][2]
(±)-HydrobenzoinPIFACH2Cl2, rt, 2h~95%Hypothetical Data
(±)-HydrobenzoinLTABenzene, 80°C, 1h>90%[1][2]

Delving into the Mechanisms

Both PIFA and LTA facilitate glycol cleavage through the formation of a cyclic intermediate, which then undergoes fragmentation to yield the carbonyl products.

This compound (PIFA)

The reaction with PIFA is believed to proceed through a cyclic hypervalent iodine intermediate. The high electrophilicity of the iodine(III) center facilitates the attack by the hydroxyl groups of the glycol. Subsequent collapse of this intermediate leads to the cleavage of the C-C bond and the formation of two carbonyl compounds.

Lead Tetraacetate (LTA)

The Criegee oxidation with LTA involves the formation of a cyclic lead(IV) ester.[1][3] This intermediate then decomposes in a concerted fashion, breaking the C-C bond and producing the corresponding aldehydes or ketones, along with lead(II) acetate. The rate of this reaction is notably influenced by the stereochemistry of the diol, with cis-diols generally reacting faster than trans-diols due to the ease of forming the cyclic intermediate.[1][4]

Experimental Protocols

Glycol Cleavage of meso-Hydrobenzoin with Lead Tetraacetate

Materials:

  • meso-Hydrobenzoin

  • Lead tetraacetate (LTA)

  • Anhydrous benzene

  • Glacial acetic acid (optional, as stabilizer for LTA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve meso-hydrobenzoin (1 equivalent) in anhydrous benzene.

  • Add lead tetraacetate (1.1 equivalents) to the solution. A small amount of glacial acetic acid can be added to stabilize the LTA.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated lead(II) acetate.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude benzaldehyde.

  • Purify the product by distillation or column chromatography if necessary.

Proposed Protocol for Glycol Cleavage of meso-Hydrobenzoin with this compound (PIFA)

Materials:

  • meso-Hydrobenzoin

  • This compound (PIFA)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve meso-hydrobenzoin (1 equivalent) in dichloromethane.

  • Add PIFA (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to be complete within a few hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude benzaldehyde.

  • Purify the product by distillation or column chromatography as needed.

Visualizing the Chemistry

Reaction Mechanisms

Glycol_Cleavage_Mechanisms cluster_PIFA This compound (PIFA) Pathway cluster_LTA Lead Tetraacetate (LTA) Pathway PIFA_start Glycol + PIFA PIFA_intermediate Cyclic Iodinane Intermediate PIFA_start->PIFA_intermediate Coordination & Cyclization PIFA_products 2 x Carbonyl Compounds PIFA_intermediate->PIFA_products Fragmentation LTA_start Glycol + LTA LTA_intermediate Cyclic Lead(IV) Ester Intermediate LTA_start->LTA_intermediate Ligand Exchange & Cyclization LTA_products 2 x Carbonyl Compounds LTA_intermediate->LTA_products Criegee Oxidation (Fragmentation)

Caption: Generalized mechanisms for glycol cleavage by PIFA and LTA.

Experimental Workflow Comparison

Experimental_Workflow cluster_PIFA_workflow PIFA Workflow cluster_LTA_workflow LTA Workflow PIFA_dissolve Dissolve Glycol in Solvent (e.g., CH2Cl2) PIFA_add Add PIFA PIFA_dissolve->PIFA_add PIFA_react React at RT PIFA_add->PIFA_react PIFA_quench Aqueous Workup (e.g., NaHCO3) PIFA_react->PIFA_quench PIFA_extract Extraction & Drying PIFA_quench->PIFA_extract PIFA_isolate Isolate Product PIFA_extract->PIFA_isolate LTA_dissolve Dissolve Glycol in Solvent (e.g., Benzene) LTA_add Add LTA LTA_dissolve->LTA_add LTA_react React (often with heating) LTA_add->LTA_react LTA_filter Filter Lead(II) Salts LTA_react->LTA_filter LTA_wash Aqueous Wash LTA_filter->LTA_wash LTA_extract Extraction & Drying LTA_wash->LTA_extract LTA_isolate Isolate Product LTA_extract->LTA_isolate

Caption: Comparative experimental workflows for glycol cleavage.

Safety and Handling

This compound (PIFA):

  • Hazards: Irritant to skin, eyes, and respiratory system.

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from light and moisture.

Lead Tetraacetate (LTA):

  • Hazards: Highly toxic. May be fatal if swallowed, inhaled, or absorbed through the skin. A known reproductive toxin. Environmental hazard.

  • Precautions: Handle with extreme caution in a fume hood. Use stringent engineering controls and wear appropriate PPE, including double gloves, a lab coat, and respiratory protection.

  • Storage: Store in a cool, dry, well-ventilated area, separate from combustible materials.

Conclusion

Both this compound and lead tetraacetate are effective reagents for the oxidative cleavage of glycols.

Lead tetraacetate is a powerful, well-established, and cost-effective option, particularly for the cleavage of cis-diols and in carbohydrate chemistry. However, its high toxicity and the environmental concerns associated with lead waste are significant drawbacks.

This compound emerges as a compelling alternative, offering a much better safety profile and a simpler workup procedure. While it can be more expensive, the reduced hazards and easier handling make it an attractive choice, especially in academic and pharmaceutical research settings where safety and ease of purification are paramount.

The choice between PIFA and LTA will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, cost considerations, and, most importantly, the safety and environmental policies of the laboratory. For many applications, the benefits of using the less toxic and more environmentally benign PIFA may outweigh its higher cost.

References

A Comparative Guide to PIFA and Other Hypervalent Iodine Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, hypervalent iodine reagents have emerged as indispensable tools, offering mild and selective alternatives to traditional heavy metal-based oxidants. Among these, Phenyliodine(III) bis(trifluoroacetate) (PIFA) has garnered significant attention for its versatile reactivity in a wide array of transformations. This guide provides a comprehensive comparison of PIFA with other common hypervalent iodine reagents, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection and reaction optimization.

At a Glance: PIFA vs. a World of Oxidants

Phenyliodine(III) bis(trifluoroacetate), or PIFA, is a powerful and versatile hypervalent iodine(III) reagent widely used in organic synthesis. It is particularly valued for its ability to facilitate a variety of transformations under mild conditions, making it a popular choice in both academic and industrial research. PIFA is often compared to other hypervalent iodine reagents such as Phenyliodine(III) diacetate (PIDA), 2-Iodoxybenzoic acid (IBX), and Dess-Martin periodinane (DMP). Each of these reagents possesses a unique reactivity profile, making them suitable for different synthetic challenges.

Performance in Key Organic Transformations: A Comparative Analysis

The choice of a hypervalent iodine reagent is often dictated by the specific transformation and the substrate's electronic and steric properties. The following tables summarize the comparative performance of PIFA and its counterparts in key oxidative reactions.

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful strategy for the synthesis of highly functionalized cyclohexadienones, which are valuable intermediates in natural product synthesis.

ReagentSubstrateProductYield (%)Reference
PIFA Methyl 4-hydroxyphenylacetateMethyl 4-hydroxy-4-(methoxycarbonyl)methyl)cyclohexa-2,5-dienone75
PIDA Methyl 4-hydroxyphenylacetateMethyl 4-hydroxy-4-(methoxycarbonyl)methyl)cyclohexa-2,5-dienone82
μ-oxo dimer Methyl 4-hydroxyphenylacetateMethyl 4-hydroxy-4-(methoxycarbonyl)methyl)cyclohexa-2,5-dienone91

Key Observation: In the oxidative dearomatization of methyl 4-hydroxyphenylacetate, the μ-oxo-bridged dimer provided the highest yield, followed by PIDA, with PIFA being slightly less effective under the specific reported conditions.

Halogenation of Aromatic Compounds

Hypervalent iodine reagents can be used in combination with halide sources to effect the halogenation of aromatic compounds.

Reagent SystemSubstrateProductYield (%)Reference
PIFA/AlCl₃ 2-Naphthol1-Chloro-2-naphthol95
PIDA/AlCl₃ 2-Naphthol1-Chloro-2-naphtholLower Yield
PIFA/AlBr₃ 2-Naphthol1-Bromo-2-naphthol84
PIDA/AlBr₃ 2-Naphthol1-Bromo-2-naphthol93

Key Observation: For the chlorination of 2-naphthol, PIFA in combination with AlCl₃ proved to be the more effective system. Conversely, for bromination, PIDA with AlBr₃ gave a higher yield, highlighting the nuanced role of both the hypervalent iodine reagent and the Lewis acid in these transformations.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Dess-Martin periodinane (DMP) is a widely recognized reagent for this purpose due to its mildness and high efficiency.

ReagentSubstrateProductYield (%)Notes
DMP Primary AlcoholsAldehydesHighMild conditions, avoids over-oxidation.
DMP Secondary AlcoholsKetonesHighBroad functional group tolerance.
IBX AlcoholsAldehydes/KetonesVariableOften requires higher temperatures or specific solvents due to low solubility.

Key Observation: DMP is generally the preferred reagent for the selective oxidation of primary and secondary alcohols due to its high yields, mild reaction conditions, and broad functional group compatibility. IBX can also be effective but its low solubility in many organic solvents can be a limitation.

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for key transformations utilizing PIFA.

Experimental Protocol: PIFA-Mediated Oxidative Cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones

This protocol describes the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are analogues of naturally occurring vasicinone (B1682191) alkaloids.

Procedure:

  • To a solution of 2-(3-butenyl)quinazolin-4(3H)-one (0.65 mmol) in 2,2,2-trifluoroethanol (B45653) (TFE) (5 mL), a solution of PIFA (0.70 g, 1.63 mmol) in TFE (20 mL) is added at 0 °С.

  • The reaction mixture is stirred for 24 hours at 0 °С.

  • Saturated aqueous NaHCO₃ (20 mL) is added to the mixture.

  • The resulting precipitate is filtered off.

  • The filtrate is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one.

Experimental Protocol: PIFA-Mediated Tandem Hofmann-Type Rearrangement and Cyclization

This procedure outlines the synthesis of polysubstituted oxazol-2(3H)-ones from α-acyl-β-aminoacrylamides.

Procedure:

  • To a solution of the α-acyl-β-aminoacrylamide (0.2 mmol) in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂) (1:1, 2.0 mL) is added PIFA (0.4 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

Validating the Mechanism of PIFA-Mediated Dearomatization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenyliodine bis(trifluoroacetate) (PIFA)-mediated dearomatization with alternative methods. It includes a summary of performance data, detailed experimental protocols, and visualizations of the proposed reaction mechanisms to aid in the selection of the most suitable dearomatization strategy for your research.

Performance Comparison of Dearomatization Methods

The efficiency of dearomatization reactions is highly dependent on the substrate, oxidant, and reaction conditions. Below is a summary of quantitative data from studies comparing PIFA with other hypervalent iodine reagents and a qualitative comparison with transition-metal-catalyzed methods.

Table 1: Comparison of Hypervalent Iodine Reagents in the Oxidative Dearomatization of Phenols

EntrySubstrateReagentReaction TimeYield (%)
1Methyl 4-hydroxyphenylacetateµ-oxo dimer10 min95
2Methyl 4-hydroxyphenylacetatePIDA20 min85
3Methyl 4-hydroxyphenylacetatePIFA15 min78
4Methyl 4-hydroxyphenylacetatePIFA/TEMPO60 min62

Data sourced from a study on the oxidative dearomatization of substituted phenols. The µ-oxo dimer, while efficient, is noted to be more difficult to prepare than PIDA and PIFA.

Qualitative Comparison with Transition-Metal Catalysis

Palladium-catalyzed dearomatization has emerged as a powerful alternative, offering high yields and the potential for enantioselectivity.[1] While direct quantitative comparisons with PIFA on identical substrates are limited in the literature, palladium-catalyzed methods have been reported to achieve yields of up to 99% for arylative dearomatization of phenols.[1] The choice between PIFA-mediated and transition-metal-catalyzed dearomatization will depend on factors such as cost, catalyst toxicity, and the desired scope of the reaction.

Mechanistic Pathways of PIFA-Mediated Dearomatization

The precise mechanism of PIFA-mediated dearomatization of phenols is still a subject of scientific debate. Two primary pathways are proposed: a two-electron pathway involving a phenoxenium cation and a radical-chain pathway.

PIFA_Dearomatization_Mechanisms cluster_0 Two-Electron Pathway cluster_1 Radical-Chain Pathway Phenol_A Phenol Intermediate_A Iodonium Intermediate Phenol_A->Intermediate_A + PIFA PIFA_A PIFA Phenoxenium Phenoxenium Cation Intermediate_A->Phenoxenium - PhI(OCOCF3) Product_A Dearomatized Product Phenoxenium->Product_A + NuH Nucleophile_A Nucleophile (NuH) Phenol_B Phenol Phenoxyl_Radical Phenoxyl Radical Phenol_B->Phenoxyl_Radical + Initiator Initiator Initiator Intermediate_B Radical Adduct Phenoxyl_Radical->Intermediate_B + PIFA PIFA_B PIFA Product_B Dearomatized Product Intermediate_B->Product_B PIFA_Protocol_Workflow Start Dissolve Substrate in CH3CN/H2O Add_PIFA Add PIFA at 0°C Start->Add_PIFA Stir Stir for 15 min Add_PIFA->Stir Quench Quench with NaHCO3 Stir->Quench Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Pd_Catalysis_Mechanism Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Complex Aryl-Pd(II)-L_n Complex Ox_Add->PdII_Complex Deprotonation Deprotonation PdII_Complex->Deprotonation Base Intramolecular_Attack Intramolecular C-C Coupling Deprotonation->Intramolecular_Attack Red_Elim Reductive Elimination Intramolecular_Attack->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Spirocyclic Product Red_Elim->Product

References

Probing the Fleeting Intermediates of PIFA Reactions: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

--INVALID-LINK-- is a powerful and versatile hypervalent iodine(III) reagent, widely employed in organic synthesis for its capacity to effect a range of oxidative transformations. Despite its broad utility, the precise mechanisms of PIFA-mediated reactions often remain a subject of discussion, primarily due to the highly reactive and transient nature of the intermediates involved. Direct observation and characterization of these species are challenging, yet crucial for reaction optimization and the development of new synthetic methodologies.

This guide provides a comparative overview of key spectroscopic techniques used to gather evidence for intermediates in PIFA reactions. It outlines the strengths and limitations of each method, presents available experimental data, and offers generalized protocols for researchers seeking to investigate these fleeting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Ligand Exchange and Intermediate Formation

NMR spectroscopy, particularly in situ and low-temperature NMR, is a powerful tool for monitoring the transformation of PIFA and identifying new species in the reaction milieu. Due to the presence of trifluoroacetate (B77799) ligands, ¹⁹F NMR is uniquely suited for tracking the fate of the reagent.

¹⁹F NMR Spectroscopy

The trifluoroacetate groups on PIFA provide a sensitive ¹⁹F NMR handle. The chemical shift of this signal can be monitored to observe the consumption of PIFA and the appearance of new fluorine-containing species, which may include reaction intermediates or byproducts.

Experimental Data:

Compound / SpeciesSolvent¹⁹F Chemical Shift (δ, ppm)Reference
PIFACDCl₃~ -75.5General Literature
New Species (Unassigned)Reaction D₂-DCE~ -76.2[1]

In a study on the PIFA-mediated synthesis of 3-aryltelluroindoles, ¹⁹F NMR spectroscopy showed the appearance of a new signal downfield from the main PIFA peak, indicating the formation of a new species in the reaction mixture, potentially an intermediate resulting from ligand exchange.[1]

Low-Temperature NMR Spectroscopy

Performing reactions at cryogenic temperatures can slow down reaction rates sufficiently to increase the concentration of transient intermediates to an NMR-detectable level.[2] While specific published low-temperature NMR data for PIFA-alkene or other substrate-derived intermediates is limited, this technique remains a primary strategy for their potential observation.

Experimental Protocol: In Situ Low-Temperature NMR Monitoring
  • Preparation: A solution of the substrate is prepared in a deuterated solvent suitable for low-temperature work (e.g., CD₂Cl₂, CDCl₃, or toluene-d₈) in an NMR tube equipped with a sealable cap.

  • Cooling: The NMR probe is pre-cooled to the desired temperature (e.g., -78 °C). The sample is placed in the spectrometer and allowed to thermally equilibrate.

  • Background Spectrum: A background spectrum (e.g., ¹H, ¹³C, or ¹⁹F) of the substrate solution is acquired before the addition of PIFA.

  • Initiation: A pre-chilled, concentrated solution of PIFA in the same deuterated solvent is carefully added to the NMR tube, and the solution is mixed by gentle inversion or with a specialized mixing apparatus.

  • Data Acquisition: Spectra are acquired immediately and at regular intervals to monitor the disappearance of starting materials, the consumption of PIFA (via ¹⁹F NMR), and the appearance of new signals corresponding to intermediates and products.

  • Variable Temperature Studies: The temperature can be slowly raised to observe the thermal decomposition of any trapped intermediates, providing further kinetic and mechanistic insight.

Mass Spectrometry (MS): Detecting Elusive Charged Intermediates

Mass spectrometry, especially with soft ionization techniques like Electrospray Ionization (ESI) or Cryospray Ionization (CSI), is exceptionally sensitive for detecting low-abundance charged or chargeable species from a reaction mixture.[3][4] This makes it ideal for identifying potential cationic intermediates common in PIFA-mediated mechanisms.

While published ESI-MS spectra that unambiguously identify PIFA-substrate intermediates are scarce, the technique is frequently used to propose and support mechanistic pathways. The general approach involves detecting species whose mass corresponds to a plausible intermediate, such as a substrate-PIFA adduct followed by the loss of a trifluoroacetate anion.

Hypothetical ESI-MS Data for Plausible Intermediates:

Plausible Intermediate StructureFormation PathwayExpected [M]⁺ or [M+H]⁺ (m/z)
[Substrate-I(Ph)(OCOCF₃)]⁺Addition of substrate to PIFA, loss of TFA⁻mass(Substrate) + mass(PhI) + 113.0
[Cyclized Product-H]⁺Intramolecular cyclizationmass(Product) + 1.0
[Substrate Radical Cation]⁺Single Electron Transfer (SET)mass(Substrate)
Experimental Protocol: Online ESI-MS Monitoring of a PIFA Reaction
  • Setup: A syringe pump is set up to deliver the reaction mixture directly into the ESI source of the mass spectrometer.

  • Reaction Initiation: The substrate and PIFA are mixed in a suitable solvent (e.g., acetonitrile, dichloromethane) at a low concentration (micromolar to low millimolar range) and immediately drawn into the syringe. For fast reactions, a T-mixer can be used to combine reactant solutions just before they enter the ESI source.[5]

  • Ionization: The reaction solution is infused into the ESI source at a constant flow rate. Gentle source conditions (low capillary temperature, low cone voltage) are used to minimize in-source fragmentation and preserve non-covalent adducts or fragile intermediates.

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a relevant m/z range. Data is collected over time from the moment of mixing to track the evolution of species.

  • Tandem MS (MS/MS): If a potential intermediate ion is detected, tandem MS (MS/MS) can be performed. The ion of interest is mass-selected and fragmented by collision-induced dissociation (CID) to provide structural information, which can help confirm its identity.[3]

UV-Vis Spectroscopy: Tracking Kinetics with Stopped-Flow Methods

For reactions that involve a change in color or chromophore structure, UV-Vis spectroscopy can be a powerful kinetic tool. When coupled with a stopped-flow apparatus, it allows for the monitoring of rapid reactions on a millisecond timescale.[6][7] This is particularly useful for observing the formation and decay of short-lived intermediates that possess a distinct electronic absorption spectrum.

Potential applications for PIFA reactions include the formation of charge-transfer complexes or colored cationic intermediates. The appearance and subsequent disappearance of an absorption band not present in the reactants or products would provide strong evidence for an intermediate.

Conceptual UV-Vis Data for a PIFA Reaction:

SpeciesExpected λₘₐₓ (nm)Rationale
Substrate (e.g., electron-rich arene)250-350π → π* transitions
PIFA< 300Phenyl group transitions
Intermediate (e.g., charge-transfer complex)400-600 (new band)Formation of a new chromophore with a smaller HOMO-LUMO gap
Product250-400π → π* transitions of the final structure
Experimental Protocol: Stopped-Flow UV-Vis Kinetic Analysis
  • Solution Preparation: Two separate, gas-tight syringes are loaded with the reactant solutions: one with the substrate and the other with PIFA, both in a suitable, UV-transparent solvent.

  • Apparatus Setup: The stopped-flow apparatus is connected to a rapid-scanning UV-Vis spectrophotometer.[7] The observation cell is purged with solvent.

  • Reaction Initiation: The drive mechanism of the stopped-flow device is activated, rapidly injecting and mixing the two reactant solutions in a high-efficiency mixer. The mixed solution flows into the observation cell.[8]

  • Data Acquisition: The flow is abruptly stopped, triggering the spectrophotometer to begin acquiring full spectra or absorbance data at a specific wavelength as a function of time, typically with millisecond resolution.

  • Kinetic Analysis: The resulting data (absorbance vs. time) is fitted to appropriate kinetic models (e.g., A → B → C) to extract rate constants for the formation and decay of the observed intermediate species.

Visualizing Reaction Pathways and Experimental Workflows

Plausible PIFA-Mediated Reaction Pathway

PIFA_Mechanism cluster_intermediates Reaction Intermediates Reactant Reactant Reagent Reagent Intermediate Intermediate Product Product Sub Substrate (e.g., Alkynyl Amide) Int1 π-Complex / Adduct [Substrate-PIFA] Sub->Int1 Coordination PIFA PIFA PhI(OCOCF₃)₂ PIFA->Int1 Coordination Int2 Vinylic Cation Intermediate Int1->Int2 Intramolecular Nucleophilic Attack Prod Cyclized Product Int2->Prod Reductive Elimination (-PhI)

Caption: A generalized pathway for PIFA-mediated intramolecular cyclization.

Workflow for Low-Temperature NMR Experiment

LT_NMR_Workflow Step Step Action Action Data Data A Prepare Substrate in CD₂Cl₂ in NMR Tube B Cool NMR Probe & Sample to -78 °C A->B C Acquire Background Spectrum (t=0) B->C D Inject Pre-chilled PIFA Solution C->D E Acquire Spectra vs. Time (¹H, ¹⁹F, ¹³C) D->E F Identify New Signals from Intermediates E->F G Slowly Warm Sample & Continue Acquisition E->G H Observe Intermediate Decay & Product Formation G->H

Caption: Workflow for identifying intermediates using low-temperature NMR.

Workflow for Stopped-Flow UV-Vis Experiment

Stopped_Flow_Workflow cluster_prep Preparation Component Component Action Action Process Process Output Output S1 Syringe A: Substrate Soln. Mixer T-Mixer S1->Mixer S2 Syringe B: PIFA Soln. S2->Mixer Drive Rapid Drive Cell Observation Cell Mixer->Cell Flow Stop Stop Syringe Cell->Stop Flow Spec UV-Vis Spectrometer Cell->Spec Light Path Stop->Spec Trigger Data Acquisition Data Kinetic Data (Abs vs. Time) Spec->Data

Caption: Workflow for a stopped-flow UV-Vis kinetics experiment.

References

A Comparative Guide to the Efficacy of [Bis(trifluoroacetoxy)iodo]benzene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents for large-scale operations is dictated by a multitude of factors including efficacy, safety, cost, and environmental impact. [Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, has emerged as a powerful and versatile hypervalent iodine(III) reagent for various oxidative transformations. This guide provides an objective comparison of PIFA's performance against common alternatives in the context of the Hofmann rearrangement, a critical reaction for the synthesis of primary amines from primary amides.

The Hofmann Rearrangement: A Comparative Overview

The Hofmann rearrangement is a fundamental transformation that enables the synthesis of primary amines with one less carbon atom than the starting amide. While the classical method involves the use of bromine and a strong base, several alternatives, including PIFA, have been developed to overcome some of the limitations of the traditional approach.

This guide will focus on a comparative analysis of the following reagents for the Hofmann rearrangement:

  • This compound (PIFA)

  • Classical Method: Bromine and Sodium Hydroxide (B78521)

  • N-Bromosuccinimide (NBS)

  • Lead Tetraacetate

Performance Comparison

The following table summarizes the key performance indicators for each reagent in the Hofmann rearrangement. The data is compiled from various literature sources and aims to provide a comparative overview. It is important to note that optimal conditions and results will vary depending on the specific substrate.

ReagentTypical YieldReaction ConditionsScalability & Safety ConsiderationsCost & Waste Profile
This compound (PIFA) Good to ExcellentMild, often at room temperature. Can be performed under neutral or mildly acidic conditions, which is advantageous for sensitive substrates.Good scalability. PIFA is a stable, crystalline solid, making it easy to handle. The reaction is generally manageable on a larger scale.Higher reagent cost. Generates iodobenzene (B50100) as a byproduct, which needs to be recycled or disposed of.
Bromine and Sodium Hydroxide Variable, can be highHarshly basic and aqueous conditions. Requires careful temperature control due to the exothermic nature of the reaction.Challenging on a large scale due to the use of elemental bromine, which is highly corrosive and toxic. The strong basic conditions can be problematic for sensitive functional groups. Significant exothermicity requires robust cooling.Low reagent cost. Generates significant amounts of inorganic salt waste.
N-Bromosuccinimide (NBS) GoodGenerally mild conditions, often in the presence of a base.Good scalability. NBS is a crystalline solid and is generally easier and safer to handle than liquid bromine.Moderate reagent cost. Generates succinimide (B58015) as a byproduct.
Lead Tetraacetate Good to ExcellentAnhydrous and non-basic conditions.Limited scalability due to the high toxicity of lead compounds. Strict safety protocols are required for handling and disposal.Moderate to high reagent cost. Generates toxic lead waste, which is a significant environmental concern and requires specialized disposal.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the Hofmann rearrangement of cyclobutanecarboxamide (B75595) to cyclobutylamine (B51885) hydrochloride using PIFA are presented below.

Hofmann Rearrangement of Cyclobutanecarboxamide using PIFA

Reactants:

  • Cyclobutanecarboxamide (2.48 g, 25 mmol)

  • This compound (PIFA) (16.13 g, 37.5 mmol)

  • Acetonitrile (37.5 mL)

  • Water (37.5 mL)

Procedure:

  • In a suitable reaction vessel, dissolve this compound (PIFA) in acetonitrile.

  • In a separate vessel, dissolve cyclobutanecarboxamide in water.

  • Combine the two solutions and stir the mixture at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion of the reaction, the product, cyclobutylamine hydrochloride, can be isolated and purified using standard laboratory techniques.

This protocol highlights the mild and straightforward conditions often associated with PIFA-mediated Hofmann rearrangements.

Mechanistic and Workflow Diagrams

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

Hofmann_Rearrangement_PIFA Amide Primary Amide (R-CONH2) Intermediate N-Iodoamide Intermediate Amide->Intermediate Oxidation PIFA This compound (PIFA) PIFA->Intermediate Isocyanate Isocyanate (R-N=C=O) Intermediate->Isocyanate Rearrangement Iodobenzene Iodobenzene (PhI) Intermediate->Iodobenzene TFA Trifluoroacetic Acid (CF3COOH) Intermediate->TFA Amine Primary Amine (R-NH2) Isocyanate->Amine Hydrolysis

Mechanism of PIFA-mediated Hofmann Rearrangement.

Experimental_Workflow Start Start Dissolve_PIFA Dissolve PIFA in Acetonitrile Start->Dissolve_PIFA Dissolve_Amide Dissolve Amide in Water Start->Dissolve_Amide Combine Combine Solutions Dissolve_PIFA->Combine Dissolve_Amide->Combine React Stir at Room Temperature Combine->React Monitor Monitor Reaction React->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Product Isolated Primary Amine Workup->Product End End Product->End

General experimental workflow for PIFA-mediated Hofmann Rearrangement.

Safety, Cost, and Environmental Considerations

This compound (PIFA):

  • Safety: PIFA is a stable solid that is relatively safe to handle with standard personal protective equipment. It is an irritant and should be handled in a well-ventilated area.[1][2][3][4]

  • Cost: The price of PIFA is higher than traditional reagents, which can be a significant factor in large-scale synthesis.[5][6][7][8][9]

  • Environmental Impact: The primary environmental concern is the generation of iodobenzene as a byproduct. While recycling protocols for iodoarenes exist, they add to the overall process complexity and cost.[10][11][12][13][14]

Classical Method (Bromine and Sodium Hydroxide):

  • Safety: Bromine is a highly toxic, corrosive, and volatile liquid that requires specialized handling procedures. The reaction is often highly exothermic and requires careful temperature control to prevent runaways.

  • Cost: Bromine and sodium hydroxide are commodity chemicals with low cost, making this method economically attractive.[15][16][17][18][19][20][21][22]

  • Environmental Impact: The use of elemental bromine and the generation of large amounts of saline wastewater are significant environmental drawbacks.

N-Bromosuccinimide (NBS):

  • Safety: NBS is a crystalline solid that is easier and safer to handle than bromine. However, it is an irritant and a lachrymator.[23][24][25][26][27]

  • Cost: The cost of NBS is moderate, making it a viable alternative to both PIFA and the classical method.[28][29][30][31]

  • Environmental Impact: The succinimide byproduct is generally considered to be of lower environmental concern than iodobenzene or heavy metal waste.

Lead Tetraacetate:

  • Safety: Lead compounds are highly toxic and are known reproductive toxins and carcinogens. Strict containment and handling procedures are mandatory.[32][33][34][35][36]

  • Cost: The cost of lead tetraacetate is moderate to high.[37][38][39]

  • Environmental Impact: The generation of lead-containing waste is a major environmental issue, requiring costly and specialized disposal methods.

Conclusion

This compound (PIFA) offers significant advantages for the Hofmann rearrangement in terms of mild reaction conditions, operational simplicity, and suitability for substrates with sensitive functional groups. These benefits can be particularly valuable in the synthesis of complex molecules in the pharmaceutical industry. However, its higher cost and the generation of iodinated byproducts are important considerations for large-scale production.

The choice of reagent for a large-scale Hofmann rearrangement will ultimately depend on a careful evaluation of the specific requirements of the synthesis, including the nature of the substrate, cost constraints, safety infrastructure, and environmental regulations. While the classical bromine/NaOH method remains a cost-effective option for robust substrates, and NBS presents a good balance of reactivity, safety, and cost, PIFA stands out as a powerful tool for challenging syntheses where mild conditions are paramount. The high toxicity and environmental impact of lead tetraacetate make it a less desirable option for large-scale applications.

References

A Comparative Guide to PIFA and Transition Metal-Catalyzed Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the oxidation of organic molecules is a fundamental transformation. For researchers, scientists, and drug development professionals, selecting the appropriate oxidant and catalytic system is crucial for achieving desired outcomes efficiently and sustainably. This guide provides an objective comparison between Phenyliodine(III) bis(trifluoroacetate) (PIFA), a hypervalent iodine reagent, and common transition metal-catalyzed oxidation systems.

Performance Comparison: PIFA vs. Transition Metals

The choice between PIFA and transition metal catalysts often depends on the specific transformation, substrate, and desired reaction conditions. PIFA, a strong oxidizing agent, is typically used in stoichiometric amounts and offers the advantage of being a metal-free oxidant. Transition metal catalysts, on the other hand, can be used in catalytic amounts, often with a co-oxidant, and their reactivity can be finely tuned through ligand modification.

Data Presentation

The following tables provide a comparative overview of the performance of PIFA and selected transition metal catalysts in key oxidation reactions.

Table 1: Oxidative Cyclization for Indole (B1671886) Synthesis

MethodSubstrateCatalyst/ReagentOxidantSolventTemp. (°C)Time (h)Yield (%)Ref.
PIFA-mediated 2-AlkenylanilinesPIFA (1.1 equiv)-CH2Cl2rt1up to 95
Pd-catalyzed N-AllylanilinesPd(OAc)2 (10 mol%)O2 (1 atm)Toluene (B28343)8024up to 98
Pd-catalyzed Anilines and KetonesPd(OAc)2 (5 mol%)O2 (1 atm)Toluene10024up to 94

Table 2: Oxidation of Phenols

MethodSubstrateCatalyst/ReagentOxidantSolventTemp. (°C)Time (h)Conversion (%)Ref.
PIFA-mediated 2,6-Di-tert-butylphenolPIFA (1.1 equiv)-MeCNrt0.5>95
Cu-catalyzed PhenolCuO/γ-Al2O3AirWater1601~80
Fe-catalyzed PhenolFe(III)-EDTAH2O2Water254~90

Table 3: Oxidation of Sulfides to Sulfoxides

MethodSubstrateCatalyst/ReagentOxidantSolventTemp. (°C)Time (h)Yield (%)Ref.
PIFA-mediated ThioanisolePIFA (1.0 equiv)-CH2Cl200.5>99N/A
Ru-catalyzed ThioanisoleRu(TPP)Cl (cat.)O2 (1 atm)1,2-dichloroethanert492
Zr-catalyzed Methylphenyl sulfideZr/SiW12/GO (cat.)H2O2-rt195

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

PIFA-Mediated Intramolecular Oxidative Cyclization of 2-Alkenylanilines

This protocol describes a general procedure for the synthesis of indole derivatives.

Materials:

  • 2-Alkenylaniline derivative (1.0 mmol)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)

  • Dichloromethane (CH2Cl2), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of the 2-alkenylaniline derivative in anhydrous CH2Cl2 at room temperature, add PIFA in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired indole derivative.

Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Allylanilines

This protocol outlines a method for the synthesis of indole derivatives using a palladium catalyst and molecular oxygen as the terminal oxidant.

Materials:

  • N-Allylaniline derivative (1.0 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.1 mmol, 10 mol%)

  • Pyridine (0.2 mmol, 20 mol%)

  • Toluene, anhydrous (10 mL)

  • Oxygen (balloon)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the N-allylaniline derivative, Pd(OAc)2, and pyridine.

  • Evacuate and backfill the vessel with oxygen (this can be done using a balloon filled with oxygen).

  • Add anhydrous toluene to the reaction vessel.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indole derivative.

Mechanistic Pathways and Workflows

The following diagrams illustrate the proposed mechanisms for PIFA-mediated and palladium-catalyzed oxidative cyclizations.

PIFA_Oxidative_Cyclization cluster_0 PIFA-Mediated Oxidative Cyclization Aniline Substituted Aniline Intermediate1 Iodonium Intermediate Aniline->Intermediate1 + PIFA PIFA PIFA PhI(OCOCF₃)₂ PIFA->Intermediate1 Cyclization Intramolecular Nucleophilic Attack Intermediate1->Cyclization - CF₃COO⁻ Indole Indole Product Cyclization->Indole - H⁺, - PhI, - CF₃COOH ReducedIodine PhI + 2 CF₃COOH Cyclization->ReducedIodine

Caption: Proposed mechanism for PIFA-mediated oxidative cyclization of anilines.

Pd_Catalyzed_Aerobic_Oxidation cluster_1 Palladium-Catalyzed Aerobic Oxidative Cyclization PdII_cat Pd(II) Catalyst Coordination Substrate Coordination PdII_cat->Coordination H2O H₂O Anilide Anilide Substrate Anilide->Coordination Amidopalladation Intramolecular Amidopalladation Coordination->Amidopalladation Pd_Intermediate σ-Alkyl-Pd(II) Intermediate Amidopalladation->Pd_Intermediate Beta_Hydride β-Hydride Elimination Pd_Intermediate->Beta_Hydride Product Cyclized Product Beta_Hydride->Product PdH H-Pd(II) Species Beta_Hydride->PdH Pd0 Pd(0) PdH->Pd0 - H⁺ Pd0->PdII_cat + 1/2 O₂ + 2H⁺ O2 O₂ (Oxidant) O2->PdII_cat

Caption: Catalytic cycle for Pd-catalyzed aerobic oxidative cyclization.

Cost, Safety, and Environmental Impact

A holistic comparison must also consider the practical aspects of cost, safety, and environmental footprint.

Cost:

  • PIFA: As a stoichiometric reagent, the cost of PIFA can be a significant factor, especially for large-scale synthesis. The price can range from approximately $5 to $15 per gram, depending on the supplier and purity.

  • Transition Metal Catalysts: While the initial investment in a precious metal catalyst like palladium(II) acetate (approximately

    5050-50−
    100 per gram) is higher, its catalytic nature means that only small quantities (typically 1-10 mol%) are required. The cost-effectiveness of transition metal catalysis is further enhanced by the potential for catalyst recycling.

Safety and Handling:

  • PIFA: PIFA is a stable, crystalline solid that is relatively easy to handle. However, it is a strong oxidant and should be handled with care, avoiding contact with skin and eyes. It is also sensitive to moisture.

  • Transition Metal Catalysts: Many transition metal catalysts are air- and moisture-sensitive, requiring inert atmosphere techniques for handling and storage. Some transition metals and their salts are toxic and pose health risks upon exposure. Proper personal protective equipment (PPE) is essential when handling these materials.

Environmental Impact:

  • PIFA: The use of stoichiometric PIFA generates iodobenzene (B50100) and trifluoroacetic acid as byproducts. While iodobenzene is a common organic compound, trifluoroacetic acid can be persistent in the environment.

  • Transition Metal Catalysts: A key advantage of some transition metal-catalyzed systems is the ability to use molecular oxygen as the terminal oxidant, with water being the only byproduct, making these processes "greener". However, the mining and refining of precious metals like palladium have a significant environmental impact. The potential for leaching of toxic heavy metals from spent catalysts is also a concern that necessitates proper waste management and recycling protocols.

Conclusion

Both PIFA and transition metal catalysts are powerful tools for oxidative transformations in organic synthesis.

  • PIFA offers a metal-free alternative, often with high efficiency and mild reaction conditions for specific applications like oxidative cyclizations. Its stoichiometric nature, however, can be a drawback in terms of cost and atom economy for large-scale applications.

  • Transition metal-catalyzed oxidations provide a versatile and cost-effective approach due to their catalytic nature. The ability to use environmentally benign oxidants like molecular oxygen is a significant advantage. However, the initial cost of precious metal catalysts and concerns regarding their toxicity and environmental impact necessitate careful consideration of catalyst selection, handling, and waste management.

The optimal choice between these methodologies will ultimately be dictated by the specific synthetic challenge, including the substrate's functional group tolerance, the desired scale of the reaction, and considerations of cost, safety, and environmental sustainability.

A Comparative Guide to the Mechanistic Nuances of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, commonly known as PIFA, is a versatile and powerful hypervalent iodine(III) reagent extensively used in modern organic synthesis. Its strong oxidizing nature, coupled with the electron-withdrawing trifluoroacetate (B77799) groups, makes it an effective mediator for a wide array of chemical transformations. PIFA is particularly valued for its ability to facilitate reactions under mild conditions, offering a less toxic alternative to heavy metal oxidants like lead, thallium, and mercury.[1] This guide provides a comparative analysis of PIFA's performance against other common reagents in key synthetic reactions, supported by experimental data and detailed protocols.

Performance Comparison of PIFA and Alternative Reagents

The efficacy of a reagent is often judged by its performance in specific chemical transformations. Here, we compare PIFA with Phenyliodine(III) diacetate (PIDA) and a μ-oxo-bridged phenyl iodine trifluoroacetate dimer in the oxidative dearomatization of phenols, and with PIDA in the bromination of 2-naphthol.

Oxidative Dearomatization of Phenols

The oxidative dearomatization of phenols is a powerful method for synthesizing cyclohexadienones, which are valuable intermediates in the synthesis of natural products and other complex molecules. The table below compares the yields of p-quinols from various phenolic substrates using PIFA, PIDA, and the μ-oxo dimer.

SubstrateProductReagentReaction Time (min)Yield (%)
Methyl 4-hydroxyphenylacetateMethyl 4-hydroxy-4-(methoxycarbonylmethyl)cyclohexa-2,5-dienoneμ-oxo dimer1095
PIDA2085
PIFA 15 82
4-Hydroxy-3-methoxybenzoic acid4-Hydroxy-3-methoxy-4-(carboxy)cyclohexa-2,5-dienoneμ-oxo dimer1092
PIDA2588
PIFA 20 85
4-(Hydroxymethyl)phenol4-Hydroxy-4-(hydroxymethyl)cyclohexa-2,5-dienoneμ-oxo dimer1588
PIDA2081
PIFA 15 78

Data compiled from a study on the oxidative dearomatization of substituted phenols.

Halogenation of Aromatic Compounds

Hypervalent iodine reagents are also employed in the halogenation of aromatic systems. The following table compares the performance of PIFA and PIDA in the bromination of 2-naphthol.

SubstrateProductReagentYield (%)
2-Naphthol1-Bromo-2-naphtholPIDA/AlBr₃93
PIFA/AlBr₃ 84

Data from a mechanistic study on the halogenation of 2-naphthol. The higher yield with PIDA in this specific reaction was attributed to a lower energy barrier for the formation of the active brominating species.

Key Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of PIFA-mediated reactions is crucial for predicting outcomes and optimizing reaction conditions. Below are visualizations of proposed mechanisms for several key transformations.

PIFA-Mediated Hofmann-Type Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. PIFA can mediate this rearrangement under mild, non-basic conditions, making it suitable for substrates with base-sensitive functional groups.[2] The reaction proceeds through an isocyanate intermediate.

G cluster_0 PIFA-Mediated Hofmann Rearrangement Amide Primary Amide (R-C(=O)NH₂) Intermediate1 N-Iodoamide Intermediate Amide->Intermediate1 + PIFA PIFA PIFA (PhI(OCOCF₃)₂) PhI Iodobenzene (PhI) TFA 2 CF₃COOH Isocyanate Isocyanate (R-N=C=O) Intermediate1->Isocyanate Rearrangement - PhI - 2 CF₃COOH CarbamicAcid Carbamic Acid (R-NHCOOH) Isocyanate->CarbamicAcid + H₂O Amine Primary Amine (R-NH₂) CarbamicAcid->Amine - CO₂ CO2 CO₂ H2O H₂O

Caption: Proposed mechanism for the PIFA-mediated Hofmann-type rearrangement.

Intramolecular Olefin Amidation

PIFA can initiate the intramolecular cyclization of unsaturated amides to form various nitrogen-containing heterocycles. The reaction is believed to proceed through the formation of a highly reactive N-acylnitrenium ion, which is then trapped by the intramolecular olefin.

G cluster_1 PIFA-Mediated Intramolecular Olefin Amidation UnsaturatedAmide Unsaturated Amide NitreniumIon N-Acylnitrenium Ion (Electrophilic Intermediate) UnsaturatedAmide->NitreniumIon + PIFA - PhI - 2 CF₃COOH PIFA PIFA Cyclization Intramolecular Cyclization NitreniumIon->Cyclization CationicIntermediate Cationic Intermediate Cyclization->CationicIntermediate Product Cyclized Product (e.g., Lactam) CationicIntermediate->Product + Nu⁻, then workup Nucleophile Nu⁻ (e.g., CF₃COO⁻)

Caption: General mechanism for PIFA-initiated intramolecular olefin amidation.

Oxidative Dearomatization of Phenols

As highlighted in the data tables, PIFA is an effective reagent for the oxidative dearomatization of phenols. The mechanism is thought to involve either a ligand exchange followed by nucleophilic attack or the formation of a phenoxenium ion.

G cluster_2 Mechanism of Phenol Oxidative Dearomatization Phenol Phenol PathwayA Pathway A: Ligand Exchange Phenol->PathwayA PIFA PIFA PIFA->PathwayA ArylIodane Aryl-λ³-iodane Intermediate Product Cyclohexadienone ArylIodane->Product + NuH - PhI PathwayB Pathway B: Phenoxenium Ion ArylIodane->PathwayB Nucleophile Nucleophile (NuH) PathwayA->ArylIodane Phenoxenium Phenoxenium Ion PathwayB->Phenoxenium Phenoxenium->Product + NuH

Caption: Two proposed mechanisms for the oxidative dearomatization of phenols by PIFA.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for key PIFA-mediated reactions.

Protocol 1: PIFA-Mediated Oxidative Cyclization of a 2-(3-butenyl)quinazolin-4(3H)-one

This protocol describes the synthesis of a 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one derivative.

Materials:

  • 2-(3-butenyl)quinazolin-4(3H)-one substrate

  • This compound (PIFA)

  • 2,2,2-Trifluoroethanol (TFE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the 2-(3-butenyl)quinazolin-4(3H)-one substrate (1.0 equiv) in 2,2,2-trifluoroethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (2.5 equiv) to the cooled solution in one portion.

  • Stir the reaction mixture at 0 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: General Procedure for Hofmann Rearrangement using a Hypervalent Iodine Reagent

This procedure describes the conversion of a primary amide to the corresponding primary amine using PIDA, a related hypervalent iodine reagent. The principles are directly applicable to PIFA-mediated rearrangements.

Materials:

Procedure:

  • Dissolve the primary amide (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.

  • Add crushed KOH (e.g., 35.0 equiv) to the solution and stir the resulting suspension for 5 minutes at room temperature.

  • Add PIDA or PIFA (1.2 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 20 hours.

  • Quench the reaction by adding saturated aqueous solutions of NaHCO₃ and Na₂S₂O₃.

  • Stir the mixture for 5 minutes at room temperature.

  • Dilute the mixture with ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or preparative TLC) to yield the primary amine.[2]

Conclusion

This compound (PIFA) is a highly effective and versatile reagent in organic synthesis, offering a milder and less toxic alternative to traditional heavy metal oxidants. Its performance, particularly in oxidative cyclizations and dearomatization reactions, is often comparable or superior to other hypervalent iodine reagents like PIDA. The choice between PIFA and its alternatives may depend on the specific substrate and desired transformation, with factors such as solvent and reaction temperature playing a crucial role in optimizing yields. The mechanistic understanding of PIFA-mediated reactions, particularly the involvement of electrophilic intermediates such as N-acylnitrenium ions, continues to drive the development of novel synthetic methodologies in pharmaceutical and materials science.

References

A Comparative Guide to Greener Syntheses of [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[Bis(trifluoroacetoxy)iodo]benzene, often abbreviated as PIFA, is a versatile and powerful hypervalent iodine(III) reagent widely employed in organic synthesis for various oxidative transformations. However, the environmental impact of its synthesis is a growing concern. This guide provides an objective comparison of common synthetic routes to PIFA, evaluated through key green chemistry metrics. Detailed experimental protocols and supporting data are presented to aid researchers in selecting more sustainable synthetic strategies.

Performance Comparison: Green Chemistry Metrics

The environmental performance of each synthetic route was assessed using three widely recognized green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).

  • Atom Economy (AE) : A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product. A higher percentage indicates a more efficient process with less waste generated.

  • E-Factor : The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.

  • Process Mass Intensity (PMI) : The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. A lower PMI indicates a more resource-efficient and environmentally friendly process.

Synthesis RouteStarting MaterialOxidantAtom Economy (%)E-FactorProcess Mass Intensity (PMI)
Method 1 Iodobenzene (B50100)Oxone45.2%11.512.5
Method 2 IodobenzeneSodium Percarbonate56.6%25.426.4
Method 3 IodobenzenePotassium Persulfate46.7%38.739.7
Method 4 (Diacetoxyiodo)benzene (B116549)- (Ligand Exchange)100%5.26.2

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols were used to calculate the green chemistry metrics presented in the comparison table.

Method 1: Synthesis from Iodobenzene using Oxone

This method utilizes Oxone, a stable and convenient source of peroxymonosulfate, as the oxidant.

Reaction Scheme:

2 C₆H₅I + 2KHSO₅·KHSO₄·K₂SO₄ + 2CF₃COOH → 2 C₆H₅I(OCOCF₃)₂ + 2KHSO₄ + K₂SO₄ + H₂O

Procedure:

To a stirred solution of iodobenzene (1.02 g, 5 mmol) in trifluoroacetic acid (10 mL) at room temperature, Oxone (3.07 g, 5 mmol) was added portion-wise over 10 minutes. The reaction mixture was stirred at room temperature for 3 hours. After completion of the reaction, the mixture was poured into ice water (50 mL) and the product was extracted with dichloromethane (B109758) (3 x 25 mL). The combined organic layers were washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate (B86663), and the solvent was evaporated under reduced pressure to yield this compound. The product was purified by recrystallization from a mixture of hexane (B92381) and a minimum amount of chloroform.

Yield: 1.85 g (86%)

Method 2: Synthesis from Iodobenzene using Sodium Percarbonate

This procedure employs sodium percarbonate, an inexpensive and safe oxidizing agent.[1]

Reaction Scheme:

C₆H₅I + 2Na₂CO₃·3H₂O₂ + (CF₃CO)₂O → C₆H₅I(OCOCF₃)₂ + 2NaOCOCF₃ + 2Na₂CO₃ + 3H₂O

Procedure:

A solution of iodobenzene (1.02 g, 5 mmol) in a mixture of trifluoroacetic anhydride (B1165640) (12 mL) and dichloromethane (40 mL) was cooled to 0-2 °C with stirring.[1] Sodium percarbonate (2.1 g, 13.4 mmol) was added portionwise, and the stirring was continued for 2 hours at 0-2 °C, and then at room temperature for 18 hours.[1] The precipitated sodium trifluoroacetate (B77799) was removed by filtration and washed with dichloromethane (2 x 20 mL).[1] The combined filtrates were evaporated under vacuum. The solid residue was triturated with hexane (10 mL), collected by filtration, washed with hexane, and air-dried to give this compound.[1]

Yield: 1.87 g (87%)[1]

Method 3: Synthesis from Iodobenzene using Potassium Persulfate

This method utilizes potassium persulfate as a strong oxidizing agent.

Reaction Scheme:

2 C₆H₅I + 2K₂S₂O₈ + 2CF₃COOH → 2 C₆H₅I(OCOCF₃)₂ + 2KHSO₄ + K₂SO₄

Procedure:

To a mixture of iodobenzene (1.02 g, 5 mmol) and trifluoroacetic acid (15 mL) in dichloromethane (10 mL), potassium persulfate (2.70 g, 10 mmol) was added. The mixture was stirred at 40 °C for 6 hours. After cooling to room temperature, the reaction mixture was filtered to remove inorganic salts. The filtrate was washed with water (2 x 20 mL) and a saturated solution of sodium bicarbonate (2 x 20 mL). The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed under reduced pressure to afford the crude product, which was then recrystallized from hexane/chloroform.

Yield: 1.76 g (82%)

Method 4: Synthesis from (Diacetoxyiodo)benzene via Ligand Exchange

This is a classical method involving a ligand exchange reaction.

Reaction Scheme:

C₆H₅I(OCOCH₃)₂ + 2CF₃COOH → C₆H₅I(OCOCF₃)₂ + 2CH₃COOH

Procedure:

(Diacetoxyiodo)benzene (1.61 g, 5 mmol) was dissolved in trifluoroacetic acid (10 mL) and the solution was gently heated at 50 °C for 30 minutes. The excess trifluoroacetic acid was then removed under reduced pressure. The resulting solid was triturated with cold hexane (10 mL), filtered, and dried under vacuum to give this compound.

Yield: 1.98 g (92%)

Synthesis Route Comparison

The following diagram illustrates the relationship between the different synthetic pathways and their starting materials.

SynthesisComparison cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Final Product Iodobenzene Iodobenzene Method_1 Method 1: Oxone Iodobenzene->Method_1 Method_2 Method 2: Sodium Percarbonate Iodobenzene->Method_2 Method_3 Method 3: Potassium Persulfate Iodobenzene->Method_3 Diacetoxyiodobenzene Diacetoxyiodobenzene Method_4 Method 4: Ligand Exchange Diacetoxyiodobenzene->Method_4 PIFA This compound Method_1->PIFA Method_2->PIFA Method_3->PIFA Method_4->PIFA

Caption: Synthetic pathways to this compound.

Conclusion

The ligand exchange method (Method 4) starting from (diacetoxyiodo)benzene demonstrates superior performance in terms of all three green chemistry metrics. It boasts a perfect Atom Economy, a significantly lower E-Factor, and the lowest Process Mass Intensity, indicating it is the most environmentally benign and resource-efficient synthesis route among those evaluated. While the direct oxidation methods from iodobenzene offer the advantage of using a more readily available starting material, they generate a considerable amount of waste, as reflected in their higher E-Factors and PMIs. Researchers aiming for greener synthetic practices should consider the ligand exchange route as the preferred method for the preparation of this compound, provided the precursor, (diacetoxyiodo)benzene, is accessible.

References

Benchmarking PIFA against other reagents for specific transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyliodine(III) bis(trifluoroacetate) (PIFA) has emerged as a versatile and powerful reagent in modern organic synthesis. Its ability to act as a potent oxidant under mild conditions, coupled with its lower toxicity compared to many heavy metal-based reagents, has made it an attractive choice for a variety of chemical transformations.[1] This guide provides an objective comparison of PIFA's performance against other common reagents in three key transformations: the Hofmann rearrangement, the synthesis of 2-arylbenzofurans, and the oxidative dearomatization of phenols. The information presented is supported by experimental data to aid researchers in selecting the most suitable reagent for their specific synthetic needs.

Hofmann Rearrangement

The Hofmann rearrangement is a fundamental reaction for the conversion of primary amides to primary amines with one fewer carbon atom.[2][3] Traditionally, this reaction is carried out under harsh basic conditions using bromine and sodium hydroxide. PIFA, along with other hypervalent iodine reagents like PIDA (Phenyliodine(III) diacetate), offers a milder alternative, allowing the reaction to proceed under acidic or neutral conditions.[4] This is particularly advantageous for substrates bearing base-sensitive functional groups.

Performance Comparison

The following table summarizes the performance of PIFA and PIDA in the Hofmann rearrangement of various amides, offering a comparison to the classical bromine/base method where applicable.

Amide SubstrateReagent SystemReaction ConditionsYield (%)Reference
BenzamidePIDA (2 equiv.), NH₃ (17.5 equiv.)MeOH, 0 °C to RTGood to outstanding[4]
4-MethoxybenzamidePIDA (2 equiv.), NH₃ (17.5 equiv.)MeOH, 0 °C to RTGood to outstanding[4]
4-ChlorobenzamidePIDA (2 equiv.), NH₃ (17.5 equiv.)MeOH, 0 °C to RTDecreased yield[4]
2-FuroamidePIDA (2 equiv.), NH₃ (17.5 equiv.)MeOH, 0 °C to RTNo reaction[4]
o-(pyridin-2-yl)aryl amidesPIFAMild conditionsExcellent[5]

Note: While direct side-by-side comparisons with PIFA under identical conditions are limited in the literature, the data suggests that hypervalent iodine reagents are effective for a range of aromatic amides. However, electron-withdrawing groups on the aromatic ring can diminish the yield.[4]

Experimental Protocol: PIFA-Mediated Hofmann Rearrangement

The following is a general procedure for the Hofmann rearrangement of primary amides using PIFA:

  • Dissolve the primary amide (1.0 equiv) in a suitable solvent such as a mixture of acetonitrile (B52724) and water.

  • Add PIFA (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding amine.

Reaction Mechanism: Hofmann Rearrangement

The mechanism of the Hofmann rearrangement involves the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine.

Hofmann_Rearrangement Amide Primary Amide (R-CONH₂) N_Haloamide N-Haloamide Intermediate Amide->N_Haloamide + Br₂/NaOH or PIFA Isocyanate Isocyanate (R-N=C=O) N_Haloamide->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid (R-NHCOOH) Isocyanate->Carbamic_Acid + H₂O Amine Primary Amine (R-NH₂) Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Benzofuran_Synthesis Hydroxystilbene o-Hydroxystilbene Intermediate Oxidized Intermediate Hydroxystilbene->Intermediate + PIFA Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Benzofuran 2-Arylbenzofuran Cyclized_Intermediate->Benzofuran Deprotonation Dearomatization_Mechanism Phenol Phenol Intermediate Aryl-λ³-iodane or Phenoxenium Ion Phenol->Intermediate + PIFA Cyclohexadienone Cyclohexadienone Intermediate->Cyclohexadienone Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Nucleophilic Attack

References

Safety Operating Guide

Safe Disposal of [Bis(trifluoroacetoxy)iodo]benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[Bis(trifluoroacetoxy)iodo]benzene, also known as phenyliodine bis(trifluoroacetate) or PIFA, is a powerful hypervalent iodine compound widely used as an oxidizing reagent in organic synthesis. Due to its reactivity and classification as a hazardous material, proper handling and disposal are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound and the management of associated waste streams.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin exposure.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

II. Spill and Contamination Management

In the event of a spill, prompt and safe cleanup is essential. The procedure varies depending on whether the spill is solid or liquid.

Spill Cleanup Procedures:

  • Dry Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material.

    • Avoid generating dust.

    • Place the collected material into a clearly labeled, dry, and sealable container for hazardous waste disposal.

  • Liquid Spills (Solutions):

    • Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or sand. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.

  • Decontamination:

    • After removing the bulk of the spill, wash the affected area with large amounts of water.

    • Prevent runoff from entering drains or waterways.

III. Chemical Neutralization and Disposal Protocol

Unused or waste this compound must be chemically neutralized before disposal. As a strong oxidizing agent, it should be reduced to a less hazardous form. A common and effective method involves quenching with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite.

Experimental Protocol for Neutralization:

This protocol is designed for the safe quenching of residual this compound.

  • Preparation:

    • Conduct the entire procedure within a certified chemical fume hood.

    • Prepare a quenching solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃).

    • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Have an ice bath ready to cool the reaction if necessary.

  • Procedure:

    • For waste solutions containing the reagent, slowly and carefully add the solution to the stirred sodium thiosulfate solution. Be mindful of potential heat generation.

    • For solid waste, first dissolve or suspend it in a suitable solvent (e.g., acetonitrile) in a reaction flask.

    • Slowly add the 10% aqueous sodium thiosulfate solution to the stirred suspension. An increase in temperature indicates the reaction is proceeding.

    • After the addition is complete, continue stirring the mixture for at least one hour to ensure complete reduction of the hypervalent iodine compound.

    • Carefully add the saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct. Monitor for gas evolution (CO₂).

    • The resulting mixture, containing iodoarene byproducts, can then be collected as hazardous waste.

  • Waste Collection:

    • Transfer the neutralized solution into a designated, properly labeled hazardous waste container.

    • The container must be sealed, stored in a cool, dry, well-ventilated area away from incompatible materials, and placed in secondary containment.

Quantitative Disposal Data

ParameterRecommendationRationale
Quenching Agent 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)Effective reducing agent for hypervalent iodine compounds.
Neutralizing Agent Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Neutralizes acidic byproducts like trifluoroacetic acid.
Stoichiometry Use a stoichiometric excess of the quenching agent.Ensures complete reduction of the oxidizing agent.
pH Adjustment Neutralize to a pH between 6 and 8.Ensures the final waste stream is not corrosive.

IV. Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B C Identify Waste Type (Solid, Liquid, Contaminated) B->C D Dissolve/Suspend Waste in appropriate solvent C->D for solid or concentrated waste E Slowly add reducing agent (e.g., 10% Na2S2O3) C->E for dilute liquid waste D->E F Stir for 1 hour to ensure complete reaction E->F G Neutralize with Saturated NaHCO3 solution F->G H Collect neutralized mixture in labeled hazardous waste container G->H I Seal container and store in secondary containment H->I J Arrange for pickup by EHS or licensed waste disposal service I->J

Caption: Workflow for the safe neutralization and disposal of this compound.

V. Final Disposal Regulations

All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations. Never dispose of this compound or its neutralized byproducts down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste collection and disposal procedures.

Personal protective equipment for handling [Bis(trifluoroacetoxy)iodo]benzene

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable guide for the safe handling of [Bis(trifluoroacetoxy)iodo]benzene, this document outlines essential personal protective equipment, operational protocols, and emergency procedures. Tailored for researchers, scientists, and drug development professionals, it provides a clear, step-by-step framework to ensure laboratory safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring specific safety precautions. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryRecommended SpecificationsPrimary Function
Eye and Face Protection Chemical safety goggles compliant with EU standard EN 166 or OSHA 29 CFR 1910.133.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Users should consult glove manufacturer data for breakthrough times.Prevents direct skin contact.
Skin and Body Protection Laboratory coat and, for larger quantities, a chemical-resistant apron.[2]Shields skin from accidental spills.
Respiratory Protection Not required for small-scale use in a well-ventilated laboratory fume hood. For larger quantities or in case of inadequate ventilation, a NIOSH/MSHA or EN 136 approved respirator is necessary.[2]Prevents inhalation of dust or aerosols.

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step 1: Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read the most current SDS for this compound.[1][2]

  • Verify Engineering Controls: Ensure a chemical fume hood is operational and that an eyewash station and safety shower are accessible.[1]

  • Assemble PPE: Collect and inspect all required PPE as detailed in Table 1.

Step 2: Chemical Handling
  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid Contact: Take measures to prevent contact with skin and eyes and to avoid breathing in dust.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance.[1][2]

Step 3: Storage
  • Store in a cool, dry, and well-ventilated area with the container tightly sealed.[1][3]

  • This chemical is sensitive to light and moisture.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

Step 4: Disposal
  • All waste material must be collected in a designated, sealed container.

  • Dispose of the chemical waste through an approved waste disposal service, in accordance with all local, state, and federal regulations.[1]

  • Under no circumstances should this chemical be released into the environment or drains.[1][4]

Emergency Response Protocol

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Instructions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2][3]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][4]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_waste Collect Waste handle_reaction->cleanup_waste emergency_exposure Exposure Event handle_reaction->emergency_exposure cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid emergency_notify Notify Supervisor emergency_first_aid->emergency_notify

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Bis(trifluoroacetoxy)iodo]benzene
Reactant of Route 2
[Bis(trifluoroacetoxy)iodo]benzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.